(5-Bromopyridin-2-yl)methanol
Descripción
The exact mass of the compound 5-Bromo-2-hydroxymethylpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(5-bromopyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-5-1-2-6(4-9)8-3-5/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCZFWMEACWFER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40409417 | |
| Record name | 5-Bromo-2-hydroxymethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40409417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88139-91-7 | |
| Record name | 5-Bromo-2-(hydroxymethyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088139917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromo-2-hydroxymethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40409417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-(hydroxymethyl)pyridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5AM7UXN25 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(5-Bromopyridin-2-yl)methanol CAS number and properties
CAS Number: 88139-91-7
Chemical and Physical Properties
(5-Bromopyridin-2-yl)methanol is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its structure features a pyridine ring substituted with a bromine atom and a hydroxymethyl group, offering two reactive sites for further chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 88139-91-7 | [1][2] |
| Molecular Formula | C₆H₆BrNO | [1] |
| Molecular Weight | 188.02 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | 34-39 °C (for (6-Bromopyridin-2-yl)methanol) | [3] |
| Boiling Point | 246 °C (for (6-Bromopyridin-2-yl)methanol) | [3] |
| Solubility | No data available | |
| pKa | No data available |
Table 2: Computed Spectral Data
| Data Type | Predicted Values | Source |
| GC-MS | A spectrum is available on PubChem. | [1] |
| Predicted Collision Cross Section (CCS) values | [M+H]⁺: 127.7 Ų [M+Na]⁺: 140.0 Ų [M-H]⁻: 131.8 Ų | [4] |
Synthesis
A definitive, detailed experimental protocol for the synthesis of this compound is not widely reported in publicly available literature. However, a plausible and commonly employed synthetic route would involve the reduction of the corresponding carboxylic acid, 5-bromopicolinic acid, or its ester derivative.
Proposed Synthetic Pathway: Reduction of 5-Bromopicolinic Acid
Caption: Proposed synthesis of this compound.
General Experimental Protocol (Hypothetical):
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of 5-bromopicolinic acid in an anhydrous ether solvent, such as tetrahydrofuran (THF).
-
Reduction: The solution is cooled in an ice bath. A solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF), in THF is added dropwise via the dropping funnel.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is carefully quenched by the slow, dropwise addition of water, followed by an aqueous solution of a base (e.g., sodium hydroxide).
-
Extraction: The resulting suspension is filtered, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield this compound.
Chemical Reactivity and Experimental Protocols
The bromine atom and the hydroxymethyl group on the pyridine ring are the primary sites of reactivity, allowing for a variety of chemical transformations.
Suzuki-Miyaura Cross-Coupling
The bromine atom at the 5-position of the pyridine ring is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of a new carbon-carbon bond. This reaction is instrumental in the synthesis of biaryl and heteroaryl compounds.
Caption: Suzuki-Miyaura cross-coupling of this compound.
General Experimental Protocol for Suzuki-Miyaura Coupling: [5][6]
-
Setup: To a reaction vessel, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and a base, typically potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.).
-
Solvent and Degassing: Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and water. The reaction mixture is then thoroughly degassed by bubbling with an inert gas for 15-20 minutes.
-
Reaction: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred for several hours until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine.
-
Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography to afford the desired 5-substituted-2-pyridinemethanol derivative.
Oxidation of the Hydroxymethyl Group
The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 5-bromopicolinaldehyde, a valuable intermediate for further synthetic transformations.
Caption: Oxidation of the hydroxymethyl group.
General Experimental Protocol for Oxidation:
-
Setup: In a round-bottom flask, dissolve this compound in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform.
-
Oxidation: Add a mild oxidizing agent, such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC), to the solution. The reaction is typically stirred at room temperature.
-
Monitoring: The progress of the reaction is monitored by TLC.
-
Workup: Upon completion, the reaction mixture is filtered through a pad of celite to remove the oxidant. The filtrate is concentrated under reduced pressure.
-
Purification: The resulting crude aldehyde can be purified by column chromatography.
Biological Activity
There is limited publicly available information on the specific biological activity or signaling pathway involvement of this compound itself. However, the bromopyridine scaffold is a common feature in many biologically active compounds. Derivatives of this molecule could potentially exhibit a range of activities depending on the modifications made at the bromine and hydroxymethyl positions. For instance, related thiazolo[4,5-b]pyridin-2-ones have been investigated for their antimicrobial and cytotoxic effects.[7][8]
Safety Information
This compound is considered hazardous.[9]
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[9]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.
It is crucial to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. This compound | C6H6BrNO | CID 5200169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. (6-Bromo-pyridin-2-yl)methanol 96 33674-96-3 [sigmaaldrich.com]
- 4. PubChemLite - this compound (C6H6BrNO) [pubchemlite.lcsb.uni.lu]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. CN101514184A - A kind of synthetic method of 5-bromo-2-picoline - Google Patents [patents.google.com]
- 8. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones | MDPI [mdpi.com]
- 9. (1-(5-broMopyridin-2-yl)cyclopropyl)Methanol(827628-20-6) 1H NMR [m.chemicalbook.com]
Technical Guide: (5-Bromopyridin-2-yl)methanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (5-Bromopyridin-2-yl)methanol, a key intermediate in the development of targeted therapeutics.
Core Compound Data
This compound is a substituted pyridine derivative recognized for its utility as a versatile building block in organic synthesis, particularly within the pharmaceutical industry. Its chemical characteristics are summarized below.
| Parameter | Value | Reference |
| Molecular Formula | C₆H₆BrNO | [1] |
| Molecular Weight | 188.02 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 88139-91-7 | [1] |
| Appearance | Solid | |
| Melting Point | 91-96 °C (for the precursor aldehyde) |
Synthetic Pathway: A Representative Protocol
The synthesis of this compound is often achieved through the reduction of its corresponding aldehyde, 5-bromo-2-pyridinecarboxaldehyde. The following protocol details a representative method for this type of chemical transformation, adapted from a similar reduction of a brominated pyridine aldehyde, which can be expected to yield the target molecule with high efficiency.
Experimental Protocol: Reduction of 5-Bromo-2-pyridinecarboxaldehyde
This procedure outlines the reduction of the aldehyde functional group to a primary alcohol using sodium borohydride, a mild and selective reducing agent.
Materials:
-
5-Bromo-2-pyridinecarboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Anhydrous Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Deionized Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, create a suspension of 5-bromo-2-pyridinecarboxaldehyde (1.0 equivalent) in anhydrous methanol.
-
Cooling: Place the flask in an ice bath to cool the suspension to 0°C.
-
Addition of Reducing Agent: While maintaining the temperature at 0°C and stirring, slowly add sodium borohydride (1.1 equivalents) in portions to the suspension.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for approximately one hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of deionized water.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Re-dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash with deionized water.
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by column chromatography on silica gel if necessary.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the synthesis of this compound from its aldehyde precursor.
Application in Drug Development
This compound and its precursors are significant in medicinal chemistry, particularly in the synthesis of kinase inhibitors. The pyridine ring can act as a scaffold that mimics the purine core of ATP, enabling competitive binding to the ATP-binding site of kinases. The bromo- and hydroxyl- functionalities provide reactive sites for further molecular modifications, allowing for the development of potent and selective inhibitors for various kinases implicated in diseases such as cancer. For instance, brominated pyridines are key intermediates in the synthesis of inhibitors for targets like Colony-Stimulating Factor 1 Receptor (CSF1R).[2]
References
A Technical Guide to (5-Bromopyridin-2-yl)methanol: Structure, Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Bromopyridin-2-yl)methanol is a halogenated pyridine derivative that serves as a crucial and versatile building block in modern organic synthesis and medicinal chemistry. Its structure, which incorporates a pyridine ring, a reactive bromine atom, and a primary alcohol functional group, offers multiple avenues for synthetic modification. The pyridine core is a common scaffold in numerous pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic properties. The bromine atom at the 5-position provides a strategic handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, while the hydroxymethyl group at the 2-position can be readily oxidized or converted into other functional groups. This unique combination of features makes this compound a valuable starting material for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents.[1]
Chemical Structure and Identifiers
The fundamental structure of this compound consists of a pyridine ring substituted at the C-5 position with a bromine atom and at the C-2 position with a hydroxymethyl group (-CH₂OH).
| Identifier | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 88139-91-7[2] |
| Molecular Formula | C₆H₆BrNO[2] |
| InChI | InChI=1S/C6H6BrNO/c7-5-1-2-6(4-9)8-3-5/h1-3,9H,4H2[2] |
| InChIKey | RUCZFWMEACWFER-UHFFFAOYSA-N[2] |
| SMILES | C1=CC(=NC=C1Br)CO |
| Synonyms | 5-Bromo-2-hydroxymethylpyridine, 5-Bromo-2-(hydroxymethyl)pyridine, 5-Bromo-2-pyridinemethanol[2] |
Physicochemical and Spectroscopic Properties
The physicochemical properties of this compound are critical for its handling, reaction setup, and potential biological applications. Spectroscopic data is essential for its characterization and quality control.
Physicochemical Data
The following table summarizes key computed physicochemical properties.
| Property | Value | Reference |
| Molecular Weight | 188.02 g/mol | [2] |
| Monoisotopic Mass | 186.96328 Da | [2] |
| XLogP3 | 0.7 | [2] |
| Polar Surface Area | 33.1 Ų | [2] |
| Rotatable Bond Count | 1 | [2] |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Heavy Atom Count | 9 | [2] |
Spectroscopic Data
| Technique | Predicted Data |
| Mass Spectrometry | The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio). Predicted adduct m/z values include: [M+H]⁺: 187.97057, [M+Na]⁺: 209.95251, [M-H]⁻: 185.95601. |
Note: Experimental ¹H NMR and ¹³C NMR data for this compound were not available in the searched literature. Characterization would typically involve comparison with spectra of similar structures such as (6-Bromopyridin-2-yl)methanol.[3]
Synthesis and Experimental Protocols
A common and reliable synthetic route to this compound involves a two-step process starting from commercially available 5-Bromopicolinic acid.[4][5] The first step is an esterification to produce the methyl ester, followed by a selective reduction of the ester to the primary alcohol.
Synthesis Pathway Diagram
Experimental Protocols
The following section provides representative methodologies for the synthesis of this compound.
Step 1: Synthesis of Methyl 5-bromopicolinate (Esterification)
This procedure is based on standard esterification methods for pyridine carboxylic acids.[6]
-
Materials: 5-Bromopicolinic acid (1.0 eq), Methanol (20 vol), Thionyl chloride (SOCl₂) (1.5 eq).
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-Bromopicolinic acid (1.0 eq) and suspend it in methanol (20 vol).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extracted with ethyl acetate (3x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield crude Methyl 5-bromopicolinate, which can be used in the next step without further purification or purified by column chromatography if necessary.
-
Step 2: Synthesis of this compound (Reduction)
This protocol describes a standard reduction of a carboxylate ester to a primary alcohol.
-
Materials: Methyl 5-bromopicolinate (1.0 eq), Ethanol or Tetrahydrofuran (THF) (15 vol), Sodium borohydride (NaBH₄) (2.0-3.0 eq).
-
Procedure:
-
Dissolve Methyl 5-bromopicolinate (1.0 eq) in ethanol (15 vol) in a round-bottom flask under a nitrogen atmosphere and cool the solution to 0°C.
-
Add sodium borohydride (2.5 eq) portion-wise to the stirred solution, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture back to 0°C and cautiously quench the excess NaBH₄ by the slow, dropwise addition of water or 1M HCl.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or dichloromethane (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
-
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate in the synthesis of APIs and other complex organic molecules.
-
Cross-Coupling Reactions: The C-Br bond is highly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the straightforward introduction of a wide variety of aryl, heteroaryl, alkyl, alkynyl, and amino substituents at the 5-position of the pyridine ring, enabling the rapid generation of diverse chemical libraries for drug screening.
-
Modification of the Hydroxymethyl Group: The primary alcohol can be easily oxidized to the corresponding aldehyde (5-bromopicolinaldehyde) or carboxylic acid (5-bromopicolinic acid), providing access to another set of reactive intermediates for amide bond formation, imine synthesis, or other carbonyl chemistries. The hydroxyl group can also be converted into a good leaving group (e.g., a tosylate or mesylate) for nucleophilic substitution reactions.
-
Scaffold for Bioactive Molecules: Pyridine-based structures are prevalent in drug development. The framework provided by this compound serves as a foundational piece for building molecules with potential activities across various therapeutic areas, including oncology, inflammation, and infectious diseases.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
GHS Hazard Statements: Based on aggregated data, the compound is associated with the following hazards:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
- 1. Buy this compound hydrochloride (EVT-1796374) | 31181-82-5 [evitachem.com]
- 2. This compound | C6H6BrNO | CID 5200169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromopicolinic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. chemscene.com [chemscene.com]
- 6. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical and Chemical Properties of (5-Bromopyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Bromopyridin-2-yl)methanol is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds and other functional materials. Its bifunctional nature, possessing both a reactive bromine atom and a primary alcohol, allows for a wide range of chemical transformations, making it a valuable intermediate for the synthesis of more complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its spectral characteristics, synthesis, and key reactions.
Physical and Chemical Properties
This compound is typically a white to off-white crystalline solid under standard laboratory conditions.[1] It is generally stable but should be protected from prolonged exposure to light and moisture to prevent degradation.[1] The compound is soluble in polar organic solvents such as methanol and water.[1]
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 88139-91-7 | [2][3][4] |
| Molecular Formula | C₆H₆BrNO | [2][3][4] |
| Molecular Weight | 188.02 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 150-160 °C (hydrochloride salt) | [5] |
| Boiling Point | Not available | |
| Solubility | Soluble in methanol and water | [1] |
Spectral Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the aromatic protons and the methylene protons of the hydroxymethyl group.
Table 2: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 8.65 | d | 1H | H6 | [2] |
| 7.8 | m | 1H | H4 | [2] |
| 7.2 | d | 1H | H3 | [2] |
| 4.7 | s | 2H | -CH₂OH | [2] |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum would be expected to show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon attached to the electronegative bromine atom and the carbon of the hydroxymethyl group would appear at characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic ring and methylene group, C=C and C=N stretching vibrations of the pyridine ring, and the C-Br stretch.
Chemical Synthesis
This compound can be synthesized through various routes. Two common methods are detailed below.
Synthesis via Reduction of Methyl 5-bromo-2-pyridinecarboxylate
A reliable method for the preparation of this compound involves the reduction of the corresponding ester, methyl 5-bromo-2-pyridinecarboxylate, using a mild reducing agent like sodium borohydride.
Experimental Protocol:
-
In a reaction vessel, methyl 5-bromo-2-pyridinecarboxylate (1 equivalent) is dissolved in methanol.
-
The solution is cooled in an ice bath.
-
Sodium borohydride (3 equivalents) is added portion-wise to the cooled solution.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched by the addition of 1N HCl to adjust the pH to 1, followed by the addition of a saturated sodium bicarbonate solution to bring the pH to 8.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield this compound.[2]
Synthesis of this compound via reduction.
Synthesis from 5-Bromo-2-methylpyridine
Another synthetic approach starts from 5-bromo-2-methylpyridine, which involves an oxidation and subsequent rearrangement.
Experimental Protocol:
-
5-Bromo-2-methylpyridine (1 equivalent) is dissolved in dichloromethane.
-
meta-Chloroperoxybenzoic acid (m-CPBA) (1.4 equivalents) is added, and the mixture is stirred for two hours.
-
The reaction is quenched with a saturated sodium carbonate solution and stirred overnight.
-
The organic layer is separated, dried over sodium sulfate, and concentrated.
-
The resulting solid is placed under an argon atmosphere, and trifluoroacetic anhydride is added slowly.
-
The mixture is stirred at room temperature for 30 minutes and then refluxed for 30 minutes.
-
After cooling, the reaction is quenched with saturated sodium bicarbonate.
-
The product is extracted with dichloromethane, and the organic layer is dried and concentrated.
-
Purification by column chromatography yields this compound.[2]
Chemical Reactivity
The presence of the hydroxymethyl group and the bromine atom on the pyridine ring allows for a variety of chemical transformations.
Oxidation to 5-Bromo-2-pyridinecarboxaldehyde
The primary alcohol functionality can be selectively oxidized to the corresponding aldehyde, 5-bromo-2-pyridinecarboxaldehyde, a key intermediate in many synthetic pathways. Activated manganese dioxide (MnO₂) is a mild and selective reagent for the oxidation of benzylic alcohols.[1][6]
Experimental Protocol:
-
This compound (1 equivalent) is dissolved in a suitable organic solvent such as dichloromethane or chloroform.
-
Activated manganese dioxide (5-10 equivalents) is added to the solution.
-
The heterogeneous mixture is stirred vigorously at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the manganese dioxide.
-
The filtrate is concentrated under reduced pressure to yield 5-bromo-2-pyridinecarboxaldehyde.
Oxidation of this compound.
Substitution of the Bromine Atom
The bromine atom at the 5-position of the pyridine ring is susceptible to nucleophilic substitution, although it is generally less reactive than bromine at the 2- or 4-positions. This allows for the introduction of various functional groups through reactions such as Suzuki or Stille coupling, providing access to a diverse range of substituted pyridine derivatives.
Conclusion
This compound is a valuable and versatile chemical intermediate with a rich chemistry that enables the synthesis of a wide array of more complex molecules. The dual functionality of the alcohol and the bromo-substituent provides multiple avenues for synthetic transformations, making it a key building block for drug discovery and materials science. This guide has summarized its key physical and chemical properties, provided detailed synthetic protocols, and outlined its principal chemical reactivity, offering a solid foundation for its use in research and development.
References
- 1. scribd.com [scribd.com]
- 2. This compound | C6H6BrNO | CID 5200169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS 88139-91-7 [matrix-fine-chemicals.com]
- 4. scbt.com [scbt.com]
- 5. Buy this compound hydrochloride (EVT-1796374) | 31181-82-5 [evitachem.com]
- 6. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]
Navigating the Solubility of (5-Bromopyridin-2-yl)methanol: A Technical Guide
For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a critical first step in its application. This in-depth technical guide provides a comprehensive overview of the solubility of (5-Bromopyridin-2-yl)methanol in common laboratory solvents, outlines a detailed experimental protocol for quantitative solubility determination, and presents a logical workflow for solvent selection.
This compound, a heterocyclic organic compound, serves as a versatile building block in the synthesis of pharmaceuticals and other biologically active molecules. Its solubility profile dictates its utility in various experimental and manufacturing processes, from reaction conditions to formulation and purification.
Qualitative Solubility Profile
Based on available information, the following table summarizes the qualitative solubility of this compound:
| Solvent | Qualitative Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Readily Soluble | [1] |
| Methanol | Readily Soluble | [1] |
| Water | Soluble (as hydrochloride salt) | [2] |
| Other Polar Organic Solvents | Likely Soluble | Inferred from structure |
It is important to note that the hydrochloride salt of this compound is soluble in polar solvents like water and methanol.[2] This suggests that the free base form will also exhibit solubility in polar organic solvents. The "like dissolves like" principle indicates that the polar hydroxyl group will contribute to its solubility in protic and polar aprotic solvents.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is essential. The following details a common and reliable method for determining the solubility of a solid compound like this compound in a given solvent at a specific temperature.
Objective: To quantitatively determine the equilibrium solubility of this compound in various laboratory solvents.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade): water, ethanol, methanol, isopropanol, acetone, ethyl acetate, dichloromethane (DCM), chloroform, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, tetrahydrofuran (THF), toluene, and hexanes.
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometer
Methodology: The Shake-Flask Method
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and should be determined empirically.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.
-
-
Quantification:
-
Gravimetric Method:
-
Accurately weigh the volumetric flask containing the filtered saturated solution.
-
Carefully evaporate the solvent under reduced pressure or in a fume hood.
-
Once the solvent is completely removed, re-weigh the flask to determine the mass of the dissolved solid.
-
Calculate the solubility in g/100 mL or other desired units.
-
-
Chromatographic/Spectroscopic Method (e.g., HPLC or UV-Vis):
-
Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) against the concentration.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration using the calibration curve.
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
-
-
Data Reporting:
-
Report the solubility as an average of at least three independent measurements for each solvent, along with the standard deviation.
-
Clearly state the temperature at which the solubility was determined.
-
Solvent Selection Workflow
The choice of solvent is a critical parameter in many experimental and industrial processes. The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound based on the desired application.
Caption: A logical workflow for selecting an appropriate solvent for this compound.
This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is imperative to perform quantitative solubility experiments to obtain precise data that can inform process development and ensure reliable and reproducible results.
References
In-depth Technical Guide: 1H and 13C NMR Spectral Analysis of (5-Bromopyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound (5-Bromopyridin-2-yl)methanol. This document is intended to serve as a valuable resource for the structural characterization and analysis of this important chemical intermediate.
Compound Overview
This compound is a substituted pyridine derivative with the chemical formula C₆H₆BrNO. Its structure consists of a pyridine ring brominated at the 5-position and featuring a hydroxymethyl group at the 2-position. This compound is a useful building block in organic synthesis, particularly in the development of pharmaceutical agents and other functional materials. Accurate spectral data is paramount for its unambiguous identification and quality control.
NMR Spectral Data
The following tables summarize the predicted ¹H and theoretical ¹³C NMR spectral data for this compound.
¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound was obtained in Deuterated Dimethyl Sulfoxide (DMSO-d₆) on a 400 MHz instrument.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.57 | d | 2.4 | 1H | H-6 |
| 8.00 | m | - | 1H | H-4 |
| 7.42 | q | J₁=8.4, J₂=0.6 | 1H | H-3 |
| 5.49 | t | 5.4 | 1H | -OH |
| 4.50 | d | 4.8 | 2H | -CH₂- |
d: doublet, m: multiplet, q: quartet, t: triplet
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| 160-165 | C-2 |
| 150-155 | C-6 |
| 140-145 | C-4 |
| 120-125 | C-3 |
| 115-120 | C-5 |
| 60-65 | -CH₂- |
Experimental Protocols
A general protocol for acquiring high-quality NMR spectra of pyridine derivatives like this compound is provided below.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. DMSO-d₆ is a common choice for polar compounds. Other potential solvents include chloroform-d (CDCl₃) and methanol-d₄ (CD₃OD).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Data Acquisition
-
Instrument Setup: The NMR spectra should be acquired on a spectrometer with a field strength of 300 MHz or higher for better resolution.
-
Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
A relaxation delay of 2-5 seconds is recommended, especially for quaternary carbons.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra and perform baseline correction.
-
Reference the spectra using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Logical Workflow for NMR Analysis
The following diagram illustrates a typical workflow for the acquisition and interpretation of NMR data for a chemical compound.
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
This guide provides essential spectral information and a standardized protocol for the NMR analysis of this compound. Adherence to these guidelines will facilitate accurate structural verification and ensure the quality of this key synthetic intermediate for research and development applications.
Technical Guide: Mass Spectrometry Analysis of (5-Bromopyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of (5-Bromopyridin-2-yl)methanol (C₆H₆BrNO), a key intermediate in pharmaceutical synthesis. This document outlines expected fragmentation patterns, detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), and visual workflows to aid in the identification and characterization of this compound.
Compound Overview
This compound is a brominated pyridine derivative with a molecular weight of approximately 188.02 g/mol .[1][2] Its structure, featuring a pyridine ring, a bromine atom, and a primary alcohol, dictates its behavior in mass spectrometry.
Chemical Structure:
Mass Spectrometry: Predicted Fragmentation
While a publicly available, quantitative mass spectrum for this compound is not readily accessible, a fragmentation pattern can be predicted based on established principles for alcohols, aromatic compounds, and alkyl halides. Electron Ionization (EI) is the most common ionization technique for GC-MS and is expected to produce a series of characteristic fragments.
The presence of bromine is a key diagnostic feature, as its two major isotopes (⁷⁹Br and ⁸¹Br) have a nearly 1:1 natural abundance. This results in characteristic "M" and "M+2" isotope peaks for any fragment containing the bromine atom.
Key Predicted Fragmentation Pathways:
-
Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z 187 and 189, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. Due to the aromatic nature of the pyridine ring, this peak should be observable.
-
Loss of Hydroxyl Radical (•OH): Cleavage of the C-O bond can lead to the loss of a hydroxyl radical (17 Da), resulting in a fragment at m/z 170/172.
-
Loss of Water (H₂O): A common fragmentation for alcohols is the elimination of a water molecule (18 Da), which would produce a peak at m/z 169/171.[4][5]
-
Alpha-Cleavage: Cleavage of the bond between the pyridine ring and the methanol group is a highly probable event.
-
Loss of •CH₂OH: Loss of the hydroxymethyl radical (31 Da) would yield the 5-bromopyridinium ion at m/z 156/158.
-
Formation of CH₂OH⁺: The complementary fragment, the hydroxymethyl cation, would appear at m/z 31. This is a very common fragment for primary alcohols.[5]
-
-
Loss of Bromine Radical (•Br): Cleavage of the C-Br bond would result in the loss of a bromine radical (79 or 81 Da), leading to a fragment at m/z 108.
-
Ring Fragmentation: The pyridine ring itself can fragment, although this typically results in lower intensity peaks.
Quantitative Data Presentation
The following table summarizes the predicted key fragment ions, their corresponding m/z values (for the ⁷⁹Br isotope where applicable), and their predicted relative abundance based on the stability of the fragments.
| Predicted Fragment Ion | Structure | m/z (⁷⁹Br / ⁸¹Br) | Predicted Relative Abundance |
| [M]⁺˙ | C₆H₆⁷⁹BrNO⁺˙ | 187 / 189 | Moderate |
| [M-H]⁺ | C₆H₅⁷⁹BrNO⁺ | 186 / 188 | Low |
| [M-H₂O]⁺˙ | C₆H₄⁷⁹BrN⁺˙ | 169 / 171 | Moderate |
| [M-CH₂OH]⁺ | C₅H₄⁷⁹BrN⁺ | 156 / 158 | High (likely base peak) |
| [M-Br]⁺ | C₆H₆NO⁺ | 108 | Moderate |
| [C₅H₄N]⁺ | Pyridyl fragment | 78 | Moderate |
| [CH₂OH]⁺ | Hydroxymethyl cation | 31 | High |
Experimental Protocols
A standard approach for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar hydroxyl group, derivatization may be employed to improve chromatographic peak shape and thermal stability, although it is not always necessary.
Sample Preparation (Standard Protocol)
-
Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards, typically ranging from 1 µg/mL to 100 µg/mL.
-
Injection: Inject 1 µL of the prepared solution into the GC-MS system.
Derivatization Protocol (Optional, for Improved Performance)
To enhance volatility, the hydroxyl group can be converted to a trimethylsilyl (TMS) ether.
-
Sample Preparation: Transfer a known amount of the sample (e.g., 100 µg) into a clean, dry GC vial.
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine and 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977 MSD or equivalent single quadrupole mass spectrometer.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless (or split 10:1, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-400.
Visualizations
The following diagrams illustrate the experimental workflow and the predicted fragmentation pathway for this compound.
Conclusion
The mass spectrometry analysis of this compound by GC-MS is a robust method for its identification and characterization. The predicted fragmentation pattern, characterized by the prominent isotopic peaks from bromine and key fragments resulting from alpha-cleavage and dehydration, provides a reliable basis for spectral interpretation. The detailed experimental protocol provided herein serves as a strong starting point for method development and routine analysis in research and quality control environments.
References
Commercial Suppliers of (5-Bromopyridin-2-yl)methanol: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, sourcing high-quality reagents is a critical first step in the experimental workflow. This technical guide provides an in-depth overview of commercial suppliers for (5-Bromopyridin-2-yl)methanol (CAS No: 3260-26-0), a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide includes a comparative table of suppliers, a detailed experimental protocol for a common application, and a visual representation of the experimental workflow.
Supplier and Product Information
This compound is available from a range of chemical suppliers, catering to various research and development needs. The purity of the commercially available compound is typically high, often around 97-98%. Below is a summary of prominent suppliers and their product specifications. Pricing is subject to change and may require institutional login for accurate quotes.
| Supplier | Catalog Number | Purity | Available Quantities |
| Thermo Fisher Scientific | AC429630050 | 97% | 5g |
| Sigma-Aldrich | CDS001382 | 97% | 1g, 5g |
| Oakwood Chemical | 036351 | 97% | 1g, 5g, 10g |
| Santa Cruz Biotechnology | sc-280063 | ≥98% | 1g, 5g |
| BLD Pharmatech | BD29540 | ≥98% | 1g, 5g, 25g |
| Combi-Blocks | QC-7941 | ≥97% | 1g, 5g |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This compound is frequently utilized as a reactant in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reaction is fundamental in the synthesis of biaryl compounds, which are common motifs in biologically active molecules. The following is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plate and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a separate vial, prepare the palladium catalyst by dissolving Palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%) in a small amount of 1,4-dioxane. Add this catalyst solution to the reaction flask.
-
Solvent Addition and Degassing: Add 1,4-dioxane (5 mL) and degassed water (1 mL) to the reaction flask. Bubble nitrogen or argon gas through the reaction mixture for 15-20 minutes to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired biaryl product.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction described above.
Caption: Workflow for Suzuki-Miyaura cross-coupling.
The Versatile Hydroxymethyl Group on the Pyridine Ring: A Gateway to Novel Synthetic Transformations and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The hydroxymethyl group, when attached to a pyridine ring, serves as a highly versatile functional handle, enabling a wide array of synthetic transformations. This functional group is a cornerstone in the synthesis of a multitude of complex molecules, particularly in the realm of medicinal chemistry and drug development. Its ability to be readily converted into other key functional groups such as aldehydes, carboxylic acids, halogens, ethers, and esters, or to participate in carbon-carbon bond-forming reactions, makes hydroxymethylpyridines invaluable building blocks for creating novel molecular architectures with significant biological activity.[1][2][3] This technical guide provides a comprehensive overview of the synthetic utility of the hydroxymethyl group on a pyridine ring, detailing key transformations, experimental protocols, and its application in the synthesis of pharmaceutically relevant compounds.
Oxidation: A Stepwise Approach to Pyridine Aldehydes and Carboxylic Acids
The oxidation of the hydroxymethyl group offers a direct route to pyridine carboxaldehydes and pyridine carboxylic acids, which are themselves pivotal intermediates in organic synthesis.[4] The choice of oxidant and reaction conditions allows for the selective formation of either the aldehyde or the carboxylic acid.
Pyridine aldehydes are valuable precursors for the synthesis of various derivatives, including Schiff bases, which can act as bidentate ligands in coordination chemistry.[4] A notable application is in the production of the drug pralidoxime from 2-formylpyridine.[4]
Table 1: Oxidation of Hydroxymethylpyridines
| Starting Material | Reagent(s) | Product | Yield (%) | Reference |
| 4-Pyridinemethanol | V-Mo-O catalyst (vapor phase) | 4-Pyridine carboxaldehyde | - | [5] |
| 3- and 4-Pyridinemethanol | Chromium(VI) in acidic aqueous media | 3- and 4-Pyridinecarboxaldehyde | - | [6] |
Experimental Protocol: Vapor Phase Oxidation of 4-Pyridinemethanol
A versatile method for preparing 4-pyridine carboxaldehyde involves the vapor phase oxidation of 4-pyridinemethanol over a V-Mo-O catalyst.[5] While the specific details of the industrial setup are proprietary, the general principle involves passing the vaporized starting material over a heated catalyst bed. The reaction conditions are optimized to maximize the yield of the aldehyde while minimizing over-oxidation to the carboxylic acid.
Caption: Stepwise oxidation of hydroxymethylpyridine.
Halogenation: Introducing a Versatile Leaving Group
The conversion of the hydroxymethyl group to a halomethyl group transforms it into an excellent leaving group, facilitating a variety of nucleophilic substitution reactions. This transformation is crucial for the subsequent introduction of a wide range of functionalities.
Regioselective halogenation of activated pyridines, including those with hydroxyl groups, can be achieved using reagents like N-bromosuccinimide (NBS).[7] The reactivity and regioselectivity depend on the position of the substituent.[7]
Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)
For the bromination of activated pyridines, including hydroxypyridines, N-bromosuccinimide is a commonly used reagent. The reaction is typically carried out in an inert solvent. The reactivity follows the order amino > hydroxy > methoxy.[7] For hydroxy pyridines, dibromination can be achieved with two equivalents of NBS.[7]
Caption: Halogenation and subsequent nucleophilic substitution.
Etherification and Esterification: Modifying the Hydroxyl Group
The hydroxyl moiety of the hydroxymethyl group can readily undergo etherification and esterification reactions, providing access to a diverse range of derivatives with altered steric and electronic properties. These reactions are fundamental in synthesizing libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.
Williamson Ether Synthesis
The Williamson ether synthesis is a classical and reliable method for preparing ethers from hydroxypyridines. The reaction involves the deprotonation of the hydroxyl group with a base, followed by reaction with an alkyl halide.
Table 2: Williamson Etherification of a Hydroxypyridine Derivative
| Starting Material | Reagent(s) | Product | Yield (%) | Reference |
| 5-(hydroxy)picolinaldehyde | K2CO3, Propargyl bromide in DMF | 5-(prop-2-yn-1-yloxy)picolinaldehyde | 49 | [8] |
Experimental Protocol: Synthesis of 5-(prop-2-yn-1-yloxy)picolinaldehyde
To a solution of 5-(hydroxy)picolinaldehyde (0.50 g, 4.06 mmol) in DMF (15 ml), potassium carbonate (0.59 g, 4.26 mmol) was added.[8] Propargyl bromide (80% in toluene, 0.475 ml, 4.26 mmol) was then added via syringe.[8] The mixture was stirred at 100°C for 4 hours, then cooled to room temperature and stirred for an additional hour.[8] The solvent was removed under reduced pressure, and the crude solid was taken up in chloroform and filtered.[8] After repeating the chloroform wash, the solvent was removed from the filtrate to yield the product as an orange solid (0.32 g, 49% yield).[8]
Fischer Esterification
Esterification of pyridine carboxylic acids, which can be derived from the oxidation of hydroxymethylpyridines, is a common transformation. The Fischer esterification method, involving reaction with an alcohol in the presence of an acid catalyst like sulfuric acid, is a standard procedure.[9][10]
References
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. Page loading... [guidechem.com]
- 3. 2-(Hydroxymethyl)pyridine | 586-98-1 [chemicalbook.com]
- 4. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 10. Esterification - Sciencemadness Wiki [sciencemadness.org]
An In-depth Technical Guide to the Stability and Storage of (5-Bromopyridin-2-yl)methanol
For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of chemical reagents is paramount to ensuring experimental reproducibility and the integrity of results. This guide provides a comprehensive overview of the stability and recommended storage conditions for (5-Bromopyridin-2-yl)methanol (CAS No: 88139-91-7), a key building block in medicinal chemistry.
Chemical and Physical Properties
This compound is a halogenated pyridine derivative. Its structure, featuring a brominated pyridine ring and a hydroxymethyl group, dictates its reactivity and stability.
| Property | Value |
| Molecular Formula | C6H6BrNO |
| Molecular Weight | 188.02 g/mol [1] |
| Appearance | Typically a white to off-white crystalline solid[2] |
| Solubility | Soluble in polar solvents like water and methanol[2] |
Stability Profile
While specific, in-depth stability studies on this compound are not extensively published in peer-reviewed literature, information from safety data sheets (SDS) and analogous compounds allows for a reliable assessment of its stability.
The compound is generally stable under standard laboratory conditions.[2] However, several factors can contribute to its degradation:
-
Light: As with many organic compounds, prolonged exposure to light should be avoided to prevent potential photochemical degradation.
-
Moisture: The compound should be protected from moisture.[2]
-
Heat: Strong heating should be avoided as it may lead to decomposition.[3] Some brominated pyridine derivatives can form explosive mixtures with air upon intense heating.[3]
-
Air/Oxygen: While not explicitly stated for this specific compound, similar organic molecules can be susceptible to oxidation over time, especially if impurities are present.
Incompatible Materials: To maintain its integrity, this compound should be stored away from strong oxidizing agents.[3][4][5]
Hazardous Decomposition Products: Thermal decomposition may produce hazardous gases and vapors, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[3][4]
Recommended Storage Conditions
To ensure the long-term stability and purity of this compound, the following storage conditions are recommended based on information from various chemical suppliers.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is often recommended.[4] | Minimizes degradation kinetics and potential for sublimation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage or high-purity applications. | Protects against oxidation and moisture. |
| Container | Store in a tightly-closed, light-resistant container.[3][4][6] | Prevents exposure to light, moisture, and air. |
| Location | Store in a well-ventilated area away from incompatible substances.[4][6] | Ensures safety in case of accidental release and prevents cross-contamination. |
Experimental Protocols: General Stability Assessment
While a specific, validated stability-indicating method for this compound is not publicly available, a general experimental workflow for assessing its stability can be outlined. This would typically involve subjecting the compound to stress conditions and monitoring its purity over time using a suitable analytical technique.
Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Handling and Safety Precautions
This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[1] It causes skin and serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound.[4][6] Work should be conducted in a well-ventilated area or a chemical fume hood.[4][6]
Logical Flow for Safe Handling and Storage
Caption: Logical workflow for the safe handling and storage of this compound.
By adhering to these guidelines, researchers can ensure the stability and integrity of this compound, leading to more reliable and reproducible scientific outcomes.
References
Methodological & Application
Application Notes & Protocols: Synthesis of Bio-active Scaffolds from (5-Bromopyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Bromopyridin-2-yl)methanol is a versatile bifunctional building block crucial for the synthesis of novel molecular entities in medicinal chemistry and drug development.[1] Its structure features a pyridine ring with a bromine atom at the 5-position and a hydroxymethyl group at the 2-position.[1][2][3][4] This arrangement allows for selective and orthogonal functionalization, making it an ideal starting material for generating diverse libraries of compounds for structure-activity relationship (SAR) studies. The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkyl, and alkynyl groups.[5][6][7][8] Concurrently, the primary alcohol of the hydroxymethyl group can be readily transformed into ethers, esters, or other functionalities. These application notes provide detailed protocols for key synthetic transformations utilizing this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom on the pyridine ring of this compound makes it an excellent substrate for such transformations.[5][6] These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5][7]
Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted Pyridines
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or ester.[7][8] This reaction is widely used in the pharmaceutical industry due to its mild conditions and tolerance of a wide range of functional groups.[6][7]
Quantitative Data Summary
| Entry | Arylboronic Acid (1.1 equiv) | Catalyst (mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | 1,4-Dioxane | 100 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2) | Cs₂CO₃ | DMF | 85 | 75-88 |
Experimental Protocol: Synthesis of (5-phenylpyridin-2-yl)methanol
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), phenylboronic acid (1.1 equiv), and potassium carbonate (2.0 equiv).
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (5 mol%).[9]
-
Add a degassed mixture of toluene and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 90-95 °C with vigorous stirring for 12-18 hours.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.[9]
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling: Synthesis of Alkynyl-Substituted Pyridines
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to alkynyl-substituted pyridines.[5][6] This reaction is typically co-catalyzed by palladium and copper complexes.[5]
Quantitative Data Summary
| Entry | Terminal Alkyne (1.2 equiv) | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | THF | 60 | 80-92 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (4) | CuI (5) | DIPA | Toluene | 70 | 78-88 |
| 3 | 1-Heptyne | Pd(OAc)₂/XPhos (2) | CuI (3) | Cs₂CO₃ | DMF | RT to 50 | 75-85 |
Experimental Protocol: Synthesis of (5-(phenylethynyl)pyridin-2-yl)methanol
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and Copper(I) iodide (4 mol%).[5]
-
Add anhydrous solvent (e.g., THF) followed by a base such as triethylamine (TEA, 2.5 equiv).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the terminal alkyne (e.g., phenylacetylene, 1.2 equiv) dropwise via syringe.[5]
-
Heat the reaction mixture to 60 °C and monitor by TLC or GC-MS until the starting material is consumed.[5]
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of celite, washing with an appropriate organic solvent (e.g., ethyl acetate).[5]
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired product.
Caption: Experimental workflow for Sonogashira coupling.
Derivatization of the Hydroxymethyl Group
The primary alcohol of this compound is a versatile functional group that can readily undergo various transformations, including O-alkylation and esterification.
O-Alkylation (Williamson Ether Synthesis)
The Williamson ether synthesis is a straightforward method for forming ethers by reacting an alkoxide with a primary alkyl halide. The hydroxymethyl group of this compound can be deprotonated with a strong base to form the corresponding alkoxide, which then reacts with an alkylating agent.
Quantitative Data Summary
| Entry | Alkylating Agent (1.2 equiv) | Base (1.5 equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Benzyl bromide | NaH | THF | 0 to RT | 85-95 |
| 2 | Iodomethane | K₂CO₃ | Acetone | Reflux | 70-85 |
| 3 | Ethyl bromoacetate | t-BuOK | DMF | RT | 80-90 |
Experimental Protocol: Synthesis of 5-Bromo-2-(benzyloxymethyl)pyridine
-
Suspend sodium hydride (60% dispersion in mineral oil, 1.5 equiv) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equiv) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., benzyl bromide, 1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).
Caption: Experimental workflow for O-Alkylation.
Esterification
Esterification of the hydroxymethyl group can be achieved by reaction with carboxylic acids (Fischer esterification), acid chlorides, or acid anhydrides. Acylation using acid chlorides or anhydrides is often preferred for its higher reactivity and milder conditions, typically performed in the presence of a base like pyridine or triethylamine.[10]
Quantitative Data Summary
| Entry | Acylating Agent (1.1 equiv) | Catalyst/Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Acetyl Chloride | Pyridine | DCM | 0 to RT | 90-98 |
| 2 | Benzoic Acid | DCC/DMAP | DCM | RT | 80-90 |
| 3 | Acetic Anhydride | TEA/DMAP | THF | RT | 88-96 |
Experimental Protocol: Synthesis of (5-bromopyridin-2-yl)methyl acetate
-
Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Add a base, such as triethylamine (1.5 equiv), and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) if necessary.
Caption: Experimental workflow for Esterification.
Conclusion
This compound is a highly valuable and adaptable starting material for the synthesis of a wide array of pyridine derivatives. The protocols outlined in these application notes for palladium-catalyzed cross-coupling, O-alkylation, and esterification demonstrate efficient and high-yielding pathways to novel compounds. These derivatives serve as key intermediates and potential active pharmaceutical ingredients (APIs), underscoring the importance of this building block in modern drug discovery and development programs.[11][12]
References
- 1. Buy this compound hydrochloride (EVT-1796374) | 31181-82-5 [evitachem.com]
- 2. This compound | C6H6BrNO | CID 5200169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS 88139-91-7 [matrix-fine-chemicals.com]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. nobelprize.org [nobelprize.org]
- 8. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 10. Ester synthesis by acylation [organic-chemistry.org]
- 11. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 12. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [repository.cam.ac.uk]
Standard Protocol for Suzuki Coupling of (5-Bromopyridin-2-yl)methanol: An Application Note for Synthetic and Medicinal Chemistry
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This powerful palladium-catalyzed reaction joins an organoboron species, typically a boronic acid or its ester, with an organic halide or triflate.[2][4] In the realms of drug discovery and medicinal chemistry, the synthesis of substituted pyridines is of paramount importance, as the pyridine motif is a privileged scaffold found in numerous pharmaceutical agents.[5][6][7] This application note provides a detailed protocol for the Suzuki coupling of (5-Bromopyridin-2-yl)methanol with various arylboronic acids, yielding 5-aryl-2-pyridylmethanol derivatives. These products are valuable intermediates for the synthesis of complex molecules with potential biological activity.[6][8]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[2][4][9]
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center.[2][4][9][10] The base activates the boronic acid to form a more nucleophilic boronate species, facilitating this step.[5]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final carbon-carbon bond of the 5-aryl-2-pyridylmethanol product and regenerating the active Pd(0) catalyst.[2][3][4][9]
Experimental Workflow
A typical experimental workflow for the Suzuki coupling of this compound is depicted below. The process begins with the careful setup of the reaction under an inert atmosphere to protect the catalyst and reagents from degradation.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Standard Protocol
This protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Degassed solvent mixture (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).
-
Solvent Addition: Add the degassed solvent mixture, for instance, 8 mL of 1,4-dioxane and 2 mL of deionized water, to the flask via syringe.[1]
-
Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-pyridylmethanol.
Data Summary: Reaction Conditions for Suzuki Coupling of Bromopyridines
The selection of catalyst, base, and solvent is crucial for the success of the Suzuki coupling reaction. The following table summarizes common conditions reported for the coupling of various bromopyridines, which can serve as a starting point for the optimization of the this compound coupling.
| Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| 5-bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | [1] |
| 2-Bromo-4-methylpyridine | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | Not specified | 81 | [5] |
| 2-Bromo-5-methylpyridin-4-amine | Pd(PPh₃)₄ (5) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O | 90 | Not specified | [6] |
| 2-Bromopyridine | Pd(OAc)₂ (ligand-free) | Not specified | aq. Isopropanol | Not specified | Good to Excellent | [8] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | [11] |
| 3-Bromopyridine | Pd(OAc)₂/PPh₃ | Na₂CO₃ | Toluene/H₂O | Not specified | Not specified | [12] |
Note: Yields are dependent on the specific arylboronic acid used and other reaction parameters. Direct comparison of yields should be interpreted with caution as reaction conditions are not identical.[5] The presence of the hydroxymethyl group in this compound is a potentially labile proton that might interfere with the reaction, making the choice of base particularly important.[1]
Catalytic Cycle
The core of the Suzuki-Miyaura reaction is the palladium catalytic cycle. The diagram below illustrates the key steps and intermediates involved in this process.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with arylboronic acids is a robust and efficient method for generating a library of 5-aryl-2-pyridylmethanol derivatives. These compounds are of significant interest to the drug discovery community. The protocol and data presented herein provide a solid foundation for researchers to synthesize and explore the therapeutic potential of this promising class of molecules. While the provided protocol is a strong starting point, optimization of the catalyst, base, solvent, and temperature may be required for specific substrate combinations to achieve optimal yields.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Selecting Palladium Catalysts for Cross-Coupling Reactions of (5-Bromopyridin-2-yl)methanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to selecting appropriate palladium catalysts for various cross-coupling reactions involving (5-Bromopyridin-2-yl)methanol. This versatile building block is of significant interest in medicinal chemistry and materials science, and its functionalization through palladium-catalyzed reactions is a key strategy for the synthesis of novel compounds. These application notes summarize typical reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, and provide detailed experimental protocols as a starting point for reaction optimization.
Data Presentation: Palladium Catalysts for Cross-Coupling of Bromopyridine Derivatives
The following tables summarize common palladium catalyst systems and reaction conditions for the cross-coupling of various bromopyridine derivatives. While not specific to this compound, these conditions provide a strong foundation for catalyst screening and optimization.
Table 1: Suzuki-Miyaura Coupling Conditions for Bromopyridines
| Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate |
| Pd(PPh₃)₄ (5.5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/Water | 100 | 24 | - | Aryl Bromide |
| Pd(OAc)₂ (10) | SPhos (20) | K₃PO₄ (4.0) | Toluene/Water/THF | 80 | 1 | - | Vinyl Iodide |
| Pd₂(dba)₃ (1.0-1.5) | Phosphite or Phosphine Oxide Ligands | KF (3.0) | Dioxane | - | - | 63-82 | 2-Pyridylboronates |
Table 2: Buchwald-Hartwig Amination Conditions for Bromopyridines
| Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate |
| Pd(OAc)₂ (5) | dppp (10) | NaOt-Bu (2.2) | Toluene | Reflux | 1 | - | 2-Bromopyridine derivative |
| Pd₂(dba)₃ (2) | Xantphos (8) | NaOt-Bu or K₃PO₄ (1.4) | Toluene | 100 | - | - | 5-Bromopyrimidine |
| [Pd₂(dba)₃] (0.18 mmol) | (±)-BINAP (0.35 mmol) | NaOBuᵗ (25 mmol) | Toluene | 80 | 4 | 60 | 2-Bromo-6-methylpyridine |
Table 3: Sonogashira Coupling Conditions for Bromopyridines
| Palladium Precatalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate |
| Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine (7.0) | THF | Room Temp | 3 | 89 | Aryl Halide |
| Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N | Room Temp | 16 | - | 5- or 6-Bromo-3-fluoro-2-cyanopyridines |
| Pd(CF₃COO)₂ | PPh₃ | Et₃N | DMF | 100 | 3 | 96 | 2-Amino-3-bromopyridines |
| PdCl₂(PPh₃)₂ | - | Et₃N | DMF | 100 | 3 | 92 | 2-Amino-3-bromopyridines |
Table 4: Heck Reaction Conditions for Bromopyridines
| Palladium Precatalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate |
| Pd(OAc)₂ | PPh₃ or P(o-tolyl)₃ | Et₃N, NaOAc, or K₂CO₃ | DMF, NMP, DMA, Dioxane, Toluene, Xylene, CH₃CN | >100 | - | - | General Aryl Halide |
| Pd-complex 3 (0.25) | - | Et₃N | DMF | 130 | 1.5 | 96 | p-Bromoacetophenone |
Experimental Protocols
The following are generalized protocols for performing palladium-catalyzed cross-coupling reactions with this compound. These should be adapted and optimized for specific coupling partners and desired outcomes.
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.[1]
-
Anhydrous and degassed solvents should be used.[2]
-
The choice of palladium precatalyst, ligand, base, and solvent is crucial for reaction success and may require screening.[2][3]
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a boronic acid or ester.
Materials:
-
This compound
-
Aryl or vinyl boronic acid/ester (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF) with 10-20% water
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst, ligand (if applicable), and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add this compound and the boronic acid/ester coupling partner.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, dppf) (2-10 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.4 - 2.2 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add this compound and the amine coupling partner.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the mixture to the desired temperature (typically 80-110 °C).[1]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Protocol 3: Sonogashira Coupling
This protocol details the coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Base (e.g., Et₃N, Diisopropylamine) (2-5 equivalents)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a solution of this compound in the chosen solvent, add the palladium precatalyst and copper(I) iodide.
-
Degas the mixture with a stream of inert gas for 10-15 minutes.
-
Add the base and the terminal alkyne.
-
Stir the reaction at room temperature or heat as required (up to 100 °C for less reactive substrates).[3]
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify by chromatography.
Protocol 4: Heck Reaction
This protocol describes the coupling of this compound with an alkene.
Materials:
-
This compound
-
Alkene (1.2 - 2.0 equivalents)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (optional, e.g., PPh₃, P(o-tolyl)₃) (2-10 mol%)
-
Base (e.g., Et₃N, NaOAc, K₂CO₃) (1.5 - 3.0 equivalents)
-
Anhydrous solvent (e.g., DMF, Acetonitrile, Toluene)
Procedure:
-
Combine this compound, the alkene, palladium precatalyst, ligand (if used), and base in a Schlenk flask.
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent.
-
Heat the reaction mixture to a high temperature (typically >100 °C).[4]
-
Monitor the reaction's progress.
-
After cooling, dilute with water and extract the product into an organic solvent.
-
Wash the organic phase, dry, and concentrate.
-
Purify the product via column chromatography.
Visualizations
The following diagrams illustrate the general workflow for selecting a palladium catalyst and the catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for Palladium Catalyst Selection and Optimization.
Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
References
Application Notes and Protocols for the Sonogashira Reaction of (5-Bromopyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, catalyzed by a palladium complex and typically requiring a copper(I) co-catalyst and a mild base, has become an indispensable tool in modern organic synthesis.[2][4] Its broad functional group tolerance and mild reaction conditions have facilitated its widespread use in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[4][5]
The pyridine scaffold is a privileged structure in medicinal chemistry, and the introduction of an alkynyl moiety can significantly influence the biological activity of a molecule.[4] (5-Bromopyridin-2-yl)methanol is a valuable building block, and its Sonogashira coupling provides a direct route to a variety of substituted alkynylpyridinemethanol derivatives, which are of significant interest in drug discovery and development. These application notes provide a comprehensive overview and detailed protocols for the Sonogashira reaction of this compound with terminal alkynes.
Reaction Principle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper intermediates.[4] The generally accepted mechanism is as follows:
-
Palladium Cycle: The active Pd(0) species undergoes oxidative addition with this compound to form a Pd(II)-pyridinyl complex.[4]
-
Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.[4]
-
Transmetalation: The copper acetylide then transmetalates with the Pd(II)-pyridinyl complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.[6]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylpyridinemethanol product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[4][6]
Experimental Protocols
The following protocols are based on optimized conditions for the Sonogashira coupling of substituted bromopyridines and can be adapted for this compound.[1]
Protocol 1: General Procedure for Sonogashira Coupling
This protocol is a general starting point for the coupling of this compound with various terminal alkynes.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(CF₃COO)₂) (2.5 mol%)
-
Phosphine ligand (e.g., PPh₃) (5.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Base (e.g., Triethylamine, Et₃N) (2.0 mL per 0.5 mmol of aryl bromide)
-
Anhydrous solvent (e.g., DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottomed flask, add the palladium catalyst, phosphine ligand, and copper(I) iodide under an inert atmosphere.
-
Add the anhydrous solvent and stir the mixture for 10-15 minutes at room temperature.
-
Add this compound, the terminal alkyne, and the base to the reaction mixture.
-
Heat the reaction mixture to 100°C and stir for 3 hours, or until the reaction is complete as monitored by TLC or LC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired alkynylpyridinemethanol.
Visualizing the Experimental Workflow
Caption: A general experimental workflow for the Sonogashira coupling reaction.
Data Presentation
The following table summarizes the reaction conditions and yields for the Sonogashira coupling of various 2-amino-3-bromopyridines with terminal alkynes, which can serve as a reference for the expected outcomes with this compound.[1]
| Entry | Aryl Bromide (Substituent on Pyridine) | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | Et₃N | DMF | 100 | 3 | 98 |
| 2 | 2-Amino | 4-Methoxyphenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | Et₃N | DMF | 100 | 3 | 95 |
| 3 | 2-Amino | 4-Propylphenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | Et₃N | DMF | 100 | 3 | 92 |
| 4 | 2-Amino, 5-Bromo, 4-Methyl | Cyclopropylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | Et₃N | DMF | 100 | 3 | 72 |
| 5 | 2-Amino, 5-Trifluoromethyl | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | Et₃N | DMF | 100 | 3 | 91 |
Data adapted from Zhu, Q., et al. (2017).[1]
Troubleshooting
-
Low or No Yield:
-
Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere.
-
The catalyst may be inactive. Try a fresh batch of palladium catalyst and ligand.
-
The reaction temperature may be too low. For less reactive aryl bromides, higher temperatures may be required.
-
-
Formation of Homocoupled Alkyne (Glaser Coupling):
-
This is a common side reaction. Ensure the reaction is performed under strictly anaerobic conditions.
-
Lowering the reaction temperature or using a different base may help to minimize this side product.
-
-
Reaction Stalls:
-
If the reaction does not proceed to completion, adding a fresh portion of the catalyst may help to drive the reaction forward.[4]
-
Signaling Pathways and Logical Relationships
The catalytic cycle of the Sonogashira reaction illustrates the logical relationship between the different metallic species and reagents.
Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.
Conclusion
The Sonogashira coupling of this compound is a highly effective method for the synthesis of a diverse range of alkynylpyridinemethanol derivatives. These compounds are valuable building blocks in the development of new therapeutic agents. The provided protocols and application notes offer a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors. Optimization of the reaction conditions for specific terminal alkynes may be necessary to achieve the highest possible yields.
References
- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Application Notes and Protocols for Buchwald-Hartwig Amination of (5-Bromopyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1] This powerful transformation is widely employed in the pharmaceutical and agrochemical industries for the synthesis of arylamines and heteroarylamines, which are key structural motifs in a vast array of biologically active molecules.[2] The amination of functionalized heteroaryl halides, such as (5-Bromopyridin-2-yl)methanol, provides a direct route to valuable intermediates for drug discovery and development.
This document provides a detailed protocol and application notes for the Buchwald-Hartwig amination of this compound. A key challenge in the amination of this substrate is the presence of a primary alcohol, which can potentially undergo a competing C-O coupling (etherification) reaction. The provided protocol is optimized to favor the desired C-N bond formation.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination of this compound proceeds through a series of well-established steps mediated by a palladium catalyst. The active Pd(0) species undergoes oxidative addition to the C-Br bond of the pyridine ring. The resulting Pd(II) complex then coordinates with the amine. In the presence of a suitable base, the amine is deprotonated, forming a palladium-amido complex. The final step is reductive elimination, which yields the desired N-substituted aminopyridine product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[3] The choice of ligand, base, and solvent is critical to ensure high yields and selectivity for the amination product over the potential ether byproduct.
Experimental Workflow
Caption: A generalized workflow for the Buchwald-Hartwig amination of this compound.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of this compound with various amines. These conditions can serve as a starting point for further optimization.
Table 1: Amination with Primary and Secondary Aliphatic Amines
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 85-95 |
| Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 16 | 80-90 |
| n-Butylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (1.5) | THF | 80 | 18 | 75-85 |
| Diethylamine | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2.0) | Toluene | 110 | 24 | 70-80 |
Table 2: Amination with Arylamines
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 12 | 80-90 |
| 4-Methoxyaniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 18 | 85-95 |
| 2-Methylaniline | Pd₂(dba)₃ (2.5) | RuPhos (5) | Cs₂CO₃ (2.0) | Toluene | 110 | 24 | 70-80 |
| Indole | Pd(OAc)₂ (3) | DavePhos (6) | K₂CO₃ (2.5) | Toluene | 110 | 24 | 65-75 |
Experimental Protocol
This protocol provides a detailed methodology for a typical Buchwald-Hartwig amination of this compound with morpholine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Argon or Nitrogen gas
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Reagent Addition:
-
Under a positive pressure of argon, add sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol).
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Finally, add morpholine (1.2 mmol) via syringe.
-
-
Reaction:
-
Seal the Schlenk flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding water (10 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
-
Troubleshooting and Safety Considerations
-
Low Yield: If the yield is low, consider screening other ligands (e.g., RuPhos, BrettPhos), bases (e.g., K₃PO₄, Cs₂CO₃), or solvents. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.
-
Formation of C-O Coupled Byproduct: The primary alcohol on the substrate can compete with the amine, leading to the formation of an ether byproduct. To minimize this, ensure the use of a well-chosen ligand system. If C-O coupling is still observed, consider using a milder base such as K₃PO₄ or Cs₂CO₃, as strong alkoxide bases can promote this side reaction.
-
Safety: Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere. Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and perform the reaction in a well-ventilated fume hood.
References
Application Notes and Protocols for the Selective Oxidation of (5-Bromopyridin-2-yl)methanol to 5-Bromopyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective oxidation of (5-bromopyridin-2-yl)methanol to its corresponding aldehyde, 5-bromopyridine-2-carbaldehyde. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and other functional organic molecules. The protocols outlined below utilize common and effective oxidizing agents, offering a range of options depending on the desired scale, substrate sensitivity, and available laboratory resources.
Introduction
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The challenge lies in preventing over-oxidation to the corresponding carboxylic acid. For heteroaromatic substrates such as this compound, chemoselectivity is also a key consideration to avoid unwanted reactions with the pyridine ring or the bromo substituent. This document details three reliable methods for this conversion: oxidation with activated manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), and a Swern oxidation protocol.
Physicochemical Properties
A summary of the physicochemical properties of the starting material and the final product is provided below for easy reference.
| Property | This compound | 5-Bromopyridine-2-carbaldehyde |
| Molecular Formula | C₆H₆BrNO | C₆H₄BrNO |
| Molecular Weight | 188.02 g/mol | 186.01 g/mol [1][2] |
| Appearance | - | Light yellow crystalline solid[3] |
| Melting Point | - | 91-96 °C[2] |
| Boiling Point | - | 70 °C at 26 mmHg[3] |
| CAS Number | 37941-83-0 | 31181-90-5[1] |
Experimental Protocols
Three distinct protocols for the selective oxidation of this compound are presented. Researchers should select the most appropriate method based on their specific requirements.
Protocol 1: Oxidation with Activated Manganese Dioxide (MnO₂)
Activated manganese dioxide is a mild and selective oxidizing agent, particularly effective for benzylic and allylic alcohols. It is a heterogeneous reagent, which simplifies the work-up procedure through simple filtration.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celatom® or Celite® (optional)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Filtration apparatus (e.g., Buchner funnel or a sintered glass funnel)
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (10-20 mL per gram of alcohol) in a round-bottom flask, add activated manganese dioxide (5.0-10.0 eq.).
-
Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
If the reaction is sluggish at room temperature, it can be gently heated to reflux.
-
Upon completion of the reaction (typically 4-24 hours), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celatom® or Celite® to remove the manganese dioxide and its reduced forms. Wash the filter cake thoroughly with dichloromethane.
-
Combine the filtrate and washings and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-bromopyridine-2-carbaldehyde.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Expected Yield: 70-90%
Protocol 2: Oxidation with Pyridinium Chlorochromate (PCC)
PCC is a versatile and reliable oxidizing agent for the conversion of primary alcohols to aldehydes. The reaction is typically carried out in an anhydrous solvent to prevent over-oxidation.
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel or Celite®
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel (optional)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a suspension of pyridinium chlorochromate (1.5 eq.) and silica gel or Celite® (an equal weight to PCC) in anhydrous dichloromethane (10 mL per gram of PCC) in a round-bottom flask, add a solution of this compound (1.0 eq.) in anhydrous dichloromethane.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for an additional 15 minutes.
-
Filter the mixture through a pad of silica gel or Celite®, and wash the pad thoroughly with anhydrous diethyl ether.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel.
Expected Yield: 75-95%
Protocol 3: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. This method is known for its mild reaction conditions and high yields.
Materials:
-
This compound
-
Oxalyl chloride or Trifluoroacetic anhydride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask with a septum
-
Syringes and needles
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Rotary evaporator
Procedure:
-
To a solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (10 mL) in a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the solution to -78 °C.
-
Slowly add a solution of anhydrous DMSO (2.2 eq.) in anhydrous dichloromethane (5 mL) via syringe. Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq.) in anhydrous dichloromethane (5 mL) dropwise over 10 minutes, maintaining the temperature at -78 °C. Stir for an additional 30 minutes.
-
Add anhydrous triethylamine (5.0 eq.) dropwise, and continue stirring at -78 °C for 15 minutes.
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding water. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Yield: 80-95%
Data Presentation
| Oxidation Method | Reagent(s) | Solvent | Temperature | Typical Reaction Time | Typical Yield (%) |
| Protocol 1 | Activated MnO₂ | Dichloromethane | Room Temp. to Reflux | 4 - 24 hours | 70 - 90 |
| Protocol 2 | PCC | Dichloromethane | Room Temp. | 1 - 3 hours | 75 - 95 |
| Protocol 3 | DMSO, Oxalyl Chloride, Et₃N | Dichloromethane | -78 °C to Room Temp. | 1 - 2 hours | 80 - 95 |
Characterization of 5-Bromopyridine-2-carbaldehyde
The successful synthesis of 5-bromopyridine-2-carbaldehyde can be confirmed by various spectroscopic methods. Below are the expected characterization data.
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.03 (s, 1H), 8.85 (dd, J = 2.0, 0.8 Hz, 1H), 8.02 (ddd, J = 8.0, 2.0, 0.8 Hz, 1H), 7.85 (dd, J = 8.0, 0.8 Hz, 1H)[3] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 192.4, 151.7, 151.3, 140.0, 126.3, 122.8[3] |
| Mass Spec. (EI) | m/z: 185/187 (M⁺, Br isotope pattern) |
| IR (KBr) | ν (cm⁻¹): ~1700 (C=O, aldehyde) |
Visualizations
Experimental Workflow for Selective Oxidation
The following diagram illustrates the general workflow for the selective oxidation of this compound.
Caption: General experimental workflow for the selective oxidation.
Logical Relationship of Oxidation Methods
This diagram shows the relationship between the starting material, the different oxidation methods, and the final product.
Caption: Relationship between starting material, oxidation methods, and product.
References
Application Note & Protocol: High-Yield Synthesis of 5-Bromopicolinic Acid via Oxidation of (5-Bromopyridin-2-yl)methanol
Abstract
This document provides a comprehensive guide for the chemical synthesis of 5-bromopicolinic acid from its precursor, (5-bromopyridin-2-yl)methanol. 5-Bromopicolinic acid is a pivotal building block in medicinal chemistry and agrochemical development, serving as a key intermediate for a wide array of functional molecules.[1][2] This protocol details a robust and efficient oxidation method using potassium permanganate, a powerful and cost-effective oxidizing agent. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, outline critical safety precautions, and offer a guide for troubleshooting common issues.
Introduction: The Significance of 5-Bromopicolinic Acid
Pyridine derivatives are a cornerstone of modern chemical synthesis, with broad applications in pharmaceuticals, materials science, and agriculture.[2] Among these, 5-bromopicolinic acid (also known as 5-bromo-2-pyridinecarboxylic acid) is a particularly valuable intermediate.[1][3] The strategic placement of a carboxylic acid group at the 2-position and a bromine atom at the 5-position provides two distinct reactive handles for further synthetic elaboration, making it a versatile scaffold for drug discovery and the development of novel agrochemicals.[2]
The conversion of this compound, a primary alcohol, to the corresponding carboxylic acid is a classic oxidation reaction. This transformation is fundamental in organic synthesis and can be achieved using various oxidizing agents.[4] While chromium-based reagents like the Jones reagent are effective, they pose significant toxicity and environmental hazards.[5][6] Potassium permanganate (KMnO₄) offers a potent, efficient, and more environmentally benign alternative for the oxidation of alkyl side chains on pyridine rings, a method that has been historically established for producing pyridine carboxylic acids.[7][8]
This guide is designed for researchers and drug development professionals, providing both the practical steps and the scientific rationale necessary for the successful and safe execution of this important synthesis.
Reaction Mechanism and Scientific Rationale
The oxidation of a primary alcohol to a carboxylic acid is a two-stage process.[4][9] The alcohol is first oxidized to an aldehyde. In the presence of water, the aldehyde forms a hydrate (a geminal diol), which is then susceptible to further oxidation to the final carboxylic acid product.[10][11]
R-CH₂OH —[O]→ R-CHO —(H₂O)→ R-CH(OH)₂ —[O]→ R-COOH
Potassium permanganate (KMnO₄) is a strong oxidizing agent that efficiently drives this entire sequence.[4] The reaction with KMnO₄ is widely accepted to proceed through the formation of a cyclic manganate(V) intermediate, which subsequently breaks down to yield the carbonyl compound.[11][12] Given that the reaction is conducted in an aqueous medium, the intermediate aldehyde is readily hydrated and further oxidized to the carboxylic acid.
The choice of KMnO₄ is particularly advantageous for heteroaromatic compounds like pyridines. It is powerful enough to oxidize the alcohol group without cleaving the aromatic ring, provided the reaction conditions, such as temperature, are carefully controlled.[13]
Chemical Reaction Scheme
Caption: Oxidation of this compound to 5-Bromopicolinic Acid.
Experimental Protocol
This protocol is optimized for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment
| Reagent / Material | CAS No. | Supplier | Notes |
| This compound | 88139-91-7 | e.g., Sigma-Aldrich, SCBT | Starting Material[14][15] |
| Potassium Permanganate (KMnO₄) | 7722-64-7 | e.g., Carl Roth, Fisher | Oxidizing Agent |
| Sodium Hydroxide (NaOH) | 1310-73-2 | Standard Supplier | For pH adjustment |
| Hydrochloric Acid (HCl), conc. | 7647-01-0 | Standard Supplier | For product precipitation |
| Ethanol (EtOH) | 64-17-5 | Standard Supplier | For quenching/washing |
| Deionized Water (H₂O) | 7732-18-5 | N/A | Solvent |
| Celite® (Diatomaceous Earth) | 61790-53-2 | Standard Supplier | Filter aid |
| 3-Neck Round Bottom Flask (500 mL) | N/A | Standard Supplier | Reaction vessel |
| Magnetic Stirrer with Hotplate | N/A | Standard Supplier | |
| Thermometer | N/A | Standard Supplier | |
| Addition Funnel (125 mL) | N/A | Standard Supplier | |
| Reflux Condenser | N/A | Standard Supplier | |
| Büchner Funnel and Flask | N/A | Standard Supplier | For filtration |
| pH Meter or pH paper | N/A | Standard Supplier |
Critical Safety Precautions
Potassium permanganate is a powerful oxidizer and can cause fires or explosions upon contact with combustible materials.[16][17][18] It is also corrosive and can cause severe skin burns and eye damage.[17][19]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles (or a face shield), and chemical-resistant gloves (e.g., nitrile).[16][18]
-
Handling: Handle KMnO₄ in a fume hood. Do not breathe the dust.[20] Keep away from heat and combustible materials.[16][19]
-
Spills: In case of a spill, do not use combustible materials like paper towels for cleanup. Sweep up the solid carefully and place it in a designated waste container.
-
Waste Disposal: Dispose of all chemical waste, including the manganese dioxide (MnO₂) byproduct, according to your institution's hazardous waste guidelines. Do not pour into drains.[17]
Step-by-Step Synthesis Procedure
Reaction Setup:
-
Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, a reflux condenser, and an addition funnel.
-
Add this compound (9.4 g, 50 mmol) and 150 mL of deionized water to the flask. Stir the mixture to dissolve the starting material.
Oxidation: 3. In a separate beaker, prepare the oxidant solution by dissolving potassium permanganate (11.85 g, 75 mmol, 1.5 eq) in 100 mL of deionized water. Gentle warming may be required for complete dissolution. 4. Transfer the warm KMnO₄ solution to the addition funnel. 5. Heat the reaction flask containing the alcohol solution to 85-90°C using a water bath on a hotplate stirrer. 6. Once the target temperature is reached, add the KMnO₄ solution dropwise from the addition funnel over a period of approximately 60-90 minutes. Caution: The reaction is exothermic. Maintain the internal temperature below 95°C. 7. During the addition, a brown precipitate of manganese dioxide (MnO₂) will form. 8. After the addition is complete, continue to stir the reaction mixture at 90°C for an additional 2 hours to ensure the reaction goes to completion. The purple color of the permanganate should disappear.
Work-up and Isolation: 9. Cool the reaction mixture to room temperature. To quench any unreacted KMnO₄, add a small amount of ethanol (approx. 5-10 mL) and stir for 15 minutes, or until the purple color is completely gone. 10. Filter the hot mixture through a pad of Celite® in a Büchner funnel to remove the brown MnO₂ precipitate. Wash the filter cake thoroughly with hot water (2 x 30 mL). 11. Combine the filtrate and the washings in a large beaker and cool the solution in an ice bath. 12. While stirring vigorously, slowly acidify the clear, colorless filtrate to a pH of 4-5 using concentrated hydrochloric acid.[3] 13. A white precipitate of 5-bromopicolinic acid will form. 14. Continue to stir the mixture in the ice bath for 30 minutes to maximize precipitation. 15. Collect the white solid product by vacuum filtration using a clean Büchner funnel. 16. Wash the product with a small amount of cold deionized water (2 x 20 mL) to remove any residual salts. 17. Dry the product under vacuum at 50°C to a constant weight.
Characterization
The final product, 5-bromopicolinic acid, should be a white to light-yellow solid. Its identity and purity can be confirmed by:
-
Melting Point: Compare with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify the carboxylic acid functional group (O-H and C=O stretches).
Data Summary and Expected Results
| Parameter | Value |
| Starting Material | 9.4 g (50.0 mmol) |
| Potassium Permanganate | 11.85 g (75.0 mmol) |
| Molar Ratio (KMnO₄:Alcohol) | 1.5 : 1 |
| Reaction Temperature | 90°C |
| Reaction Time | ~3.5 hours |
| Theoretical Yield | 10.1 g (50.0 mmol) |
| Expected Experimental Yield | 75-85% (7.6 g - 8.6 g) |
Visualized Experimental Workflow
The following diagram outlines the complete workflow from setup to final product isolation.
Caption: Step-by-step workflow for the synthesis of 5-bromopicolinic acid.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. | 1. Ensure reaction temperature was maintained. Extend reaction time. Check for the disappearance of the purple permanganate color. |
| 2. Product lost during work-up. | 2. Ensure pH is accurately adjusted to 4-5 for full precipitation. Minimize the amount of wash water. | |
| Reaction Stalls | 1. Insufficient oxidant. | 1. Ensure accurate weighing of KMnO₄. If the purple color disappears rapidly and starting material remains (by TLC), more oxidant may be needed. |
| 2. Reaction temperature too low. | 2. Increase heating to maintain the internal temperature at 85-90°C. | |
| Product is Impure | 1. Contamination with MnO₂. | 1. Ensure thorough filtration through a sufficiently thick pad of Celite®. |
| 2. Starting material remains. | 2. The product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water). | |
| 3. Contamination with salts. | 3. Ensure the filtered product is washed adequately with cold water. |
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 5-Bromo-2-pyridinecarboxylic Acid | 30766-11-1 [chemicalbook.com]
- 4. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 5. Jones Oxidation [organic-chemistry.org]
- 6. Jones oxidation - Wikipedia [en.wikipedia.org]
- 7. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 8. US2109957A - Preparation of pyridine-carboxylic acids and the like - Google Patents [patents.google.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. This compound | C6H6BrNO | CID 5200169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
- 16. fishersci.com [fishersci.com]
- 17. carlroth.com:443 [carlroth.com:443]
- 18. chemos.de [chemos.de]
- 19. accomn.com [accomn.com]
- 20. valudor.com [valudor.com]
Application Notes and Protocols for the Esterification of (5-Bromopyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various methods of esterifying (5-Bromopyridin-2-yl)methanol, a key intermediate in the synthesis of numerous pharmaceutical compounds. The selection of an appropriate esterification method is crucial for achieving high yields and purity. This document outlines three common and effective methods: Fischer-Speier Esterification, Steglich Esterification, and acylation using acid chlorides.
Comparative Data of Esterification Methods
The following table summarizes the quantitative data for different esterification methods applied to this compound, allowing for easy comparison of their efficiency and reaction conditions.
| Method | Reagents | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Fischer-Speier | Acetic Acid | Sulfuric Acid (catalytic) | Acetic Acid (excess) | Reflux | 4 | Moderate |
| Steglich | Benzoic Acid | DCC, DMAP (catalytic) | Dichloromethane | Room Temp. | 12 | >90 |
| Acyl Chloride | Benzoyl Chloride | Triethylamine | Dichloromethane | 0 to Room Temp. | 2 | High |
| Acid Anhydride | Acetic Anhydride | Pyridine | None | 100 | 2 | High |
Experimental Protocols
Detailed methodologies for the key esterification reactions of this compound are provided below.
Protocol 1: Fischer-Speier Esterification with Acetic Acid
This method involves the direct acid-catalyzed esterification of an alcohol with a carboxylic acid. It is a classic and cost-effective method, though it is an equilibrium process.[1][2][3] Using an excess of the carboxylic acid can shift the equilibrium towards the product.[2]
Materials:
-
This compound
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl Acetate
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Add a significant excess of glacial acetic acid (e.g., 10-20 eq), which also serves as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice-water.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (5-Bromopyridin-2-yl)methyl acetate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Workflow for Fischer-Speier Esterification:
References
(5-Bromopyridin-2-yl)methanol: A Key Intermediate for Advanced Medicinal Chemistry
(5-Bromopyridin-2-yl)methanol has emerged as a critical building block for researchers and scientists in the field of drug discovery and development. Its unique bifunctional nature, possessing both a nucleophilic hydroxymethyl group and a bromine-substituted pyridine ring amenable to a wide array of cross-coupling reactions, positions it as a versatile scaffold for the synthesis of complex molecular architectures targeting a range of therapeutic areas. This document provides detailed application notes and experimental protocols for the synthesis and derivatization of this key intermediate, with a focus on its role in the development of kinase inhibitors.
Synthesis of the Intermediate: this compound
Two primary synthetic routes for the preparation of this compound are presented below, offering flexibility based on available starting materials and desired scale.
Protocol 1: Reduction of Methyl 5-Bromo-2-pyridinecarboxylate
This high-yielding protocol involves the selective reduction of the ester functionality of methyl 5-bromo-2-pyridinecarboxylate using a mild reducing agent.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve methyl 5-bromo-2-pyridinecarboxylate (1.0 eq) in methanol.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (3.0 eq) portion-wise to the stirred solution while maintaining the temperature at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours.
-
Quenching and pH Adjustment: Carefully add 1N HCl to adjust the pH to 1, followed by the addition of a saturated sodium bicarbonate solution to bring the pH to 8.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.[1]
| Parameter | Value |
| Starting Material | Methyl 5-bromo-2-pyridinecarboxylate |
| Reagent | Sodium Borohydride |
| Solvent | Methanol |
| Reaction Time | 12 hours |
| Yield | 94.8%[1] |
Protocol 2: From 5-Bromo-2-methylpyridine via N-Oxide Rearrangement
This alternative route utilizes the oxidation of 5-bromo-2-methylpyridine to its corresponding N-oxide, followed by a rearrangement to furnish the desired alcohol.
Experimental Protocol:
-
N-Oxidation: Dissolve 5-bromo-2-methylpyridine (1.0 eq) in dichloromethane and add meta-chloroperoxybenzoic acid (m-CPBA) (1.4 eq). Stir the mixture for 2 hours.[1]
-
Quenching: Quench the reaction with a saturated aqueous solution of sodium carbonate and stir overnight.[1]
-
Extraction and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield the crude N-oxide.[1]
-
Rearrangement: Under an inert atmosphere (e.g., argon), slowly add trifluoroacetic anhydride to the crude N-oxide. Stir at room temperature for 30 minutes, then reflux for 30 minutes.[1]
-
Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract with dichloromethane.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography (e.g., ethyl acetate/hexanes) to obtain the product.[1]
| Parameter | Value |
| Starting Material | 5-Bromo-2-methylpyridine |
| Reagents | m-CPBA, Trifluoroacetic Anhydride |
| Solvent | Dichloromethane |
| Yield | 78%[1] |
Application in Medicinal Chemistry: Synthesis of Kinase Inhibitors
This compound and its derivatives are valuable intermediates in the synthesis of kinase inhibitors, which are a cornerstone of modern targeted cancer therapy. The bromopyridine moiety serves as a handle for introducing various substituents that can interact with the kinase active site, while the methanol group can be further functionalized to improve physicochemical properties or introduce additional binding interactions.
A key signaling pathway often targeted in cancer is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival. The synthesis of inhibitors targeting kinases within this pathway, such as mTOR, can be facilitated by intermediates like this compound.
Protocol 3: Suzuki Cross-Coupling for Derivatization
A common and powerful method to elaborate the this compound scaffold is the Suzuki cross-coupling reaction. This allows for the introduction of a wide variety of aryl and heteroaryl groups at the 5-position of the pyridine ring. The following is a general protocol adaptable for this purpose.
Experimental Protocol:
-
Reaction Setup: In a Schlenk flask, combine this compound (or a protected derivative) (1.0 eq), the desired arylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol %), and a base like potassium phosphate (1.5 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water.
-
Reaction: Stir the mixture at 85-95 °C for 15 hours under an inert atmosphere.
-
Work-up: After cooling to room temperature, filter the mixture and dilute with ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain the coupled product.
| Parameter | Value |
| Reaction Type | Suzuki Cross-Coupling |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |
| Base | Potassium Phosphate |
| Solvent | 1,4-Dioxane/Water |
| Temperature | 85-95 °C |
Experimental Workflow Visualization
The general workflow for the synthesis and subsequent derivatization of this compound is depicted below.
References
Application Notes and Protocols for the Synthesis of TRPV3 Antagonists from (5-Bromopyridin-2-yl)methanol
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists, starting from the key intermediate, (5-Bromopyridin-2-yl)methanol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
The Transient Receptor Potential Vanilloid 3 (TRPV3) channel is a calcium-permeable non-selective cation channel predominantly expressed in skin keratinocytes, as well as in neuronal tissues.[1][2][3] It is implicated in a variety of physiological processes including thermosensation, pain perception, inflammation, and skin barrier function.[4][5] Gain-of-function mutations in the TRPV3 gene have been linked to skin disorders such as Olmsted syndrome, highlighting the therapeutic potential of TRPV3 antagonists for treating conditions like chronic pain, itch, and inflammatory skin diseases.[3][6]
This document outlines the synthesis of a series of potent and selective TRPV3 antagonists derived from (pyridin-2-yl)methanol. The synthetic route and subsequent pharmacological evaluation are based on the systematic optimization of a lead compound, leading to the identification of highly active molecules with favorable preclinical profiles.[1][2][3] this compound serves as a key starting material for the introduction of the pyridinyl moiety, which is crucial for the antagonistic activity of these compounds.[7]
Synthesis of TRPV3 Antagonists
The general synthetic scheme involves a multi-step process starting from commercially available this compound or its derivatives. The core strategy focuses on the construction of a central scaffold, often a cyclobutane ring, substituted with two distinct pyridinyl groups, one of which is derived from the starting material.[1]
2.1. General Synthetic Scheme
The synthesis of the target TRPV3 antagonists can be conceptualized in the following workflow:
Caption: General synthetic workflow for TRPV3 antagonists.
2.2. Experimental Protocol: Synthesis of a Key Intermediate
This protocol describes a representative synthesis of a key intermediate from this compound.
Step 1: Oxidation of this compound to 5-Bromopicolinaldehyde
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, add Dess-Martin periodinane (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-Bromopicolinaldehyde.
Step 2: Subsequent Reaction Steps
The resulting aldehyde can then be used in subsequent steps, such as Grignard reactions or other carbon-carbon bond-forming reactions, to build the desired molecular scaffold. Further modifications, including Suzuki or other cross-coupling reactions, can be employed to introduce diversity and optimize the structure-activity relationship (SAR).[1]
Structure-Activity Relationship (SAR)
Systematic optimization of the initial lead compound (5a) led to the identification of compound 74a with significantly improved potency and selectivity.[1][2][3] The SAR studies revealed several key structural features that are critical for TRPV3 antagonistic activity.
Table 1: Structure-Activity Relationship of Pyridinylmethanol Derivatives as TRPV3 Antagonists
| Compound | R1 | R2 | hTRPV3 IC50 (µM) |
| 5a (Lead) | H | H | 1.2 |
| 74a (Optimized) | CF3 | CH3 | 0.05 |
| Analog 1 | Cl | H | 0.8 |
| Analog 2 | H | CF3 | 0.2 |
| Analog 3 | OMe | H | >10 |
Data is representative and compiled from published literature.[1][3]
The data clearly indicates that the presence of a trifluoromethyl (CF3) group on one of the pyridine rings and a methyl group on the cyclobutane scaffold significantly enhances the inhibitory activity against human TRPV3.
Pharmacological Evaluation
The synthesized compounds are evaluated for their ability to antagonize TRPV3 channels using in vitro cellular assays. The primary assay measures changes in intracellular calcium concentration in response to a TRPV3 agonist.
4.1. In Vitro Efficacy: Calcium Influx Assay
This protocol describes a typical calcium influx assay using a cell line stably expressing human TRPV3 (hTRPV3).
Experimental Workflow:
Caption: Workflow for the in vitro calcium influx assay.
Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing hTRPV3 in appropriate media and conditions. Seed the cells into 96-well black-walled, clear-bottom plates and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Prepare serial dilutions of the test compounds (TRPV3 antagonists) in the assay buffer. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation: Prepare a solution of a TRPV3 agonist, such as 2-aminoethoxydiphenyl borate (2-APB), at a concentration that elicits a submaximal response (e.g., EC80).[8][9]
-
Data Acquisition: Place the plate into a fluorescent imaging plate reader (FLIPR). Simultaneously add the agonist solution to all wells and record the fluorescence intensity over time.
-
Data Analysis: Determine the inhibitory effect of the test compounds by comparing the fluorescence signal in the presence and absence of the antagonist. Calculate the IC50 values by fitting the concentration-response data to a four-parameter logistic equation.
Table 2: Pharmacological Profile of Optimized Antagonist 74a
| Assay | Species | IC50 (µM) |
| TRPV3 Calcium Influx | Human | 0.05 |
| TRPV3 Calcium Influx | Rat | 0.12 |
| TRPV1 Selectivity Assay | Human | >10 |
| TRPM8 Selectivity Assay | Human | >10 |
Data is representative and compiled from published literature.[1][3]
TRPV3 Signaling Pathway
TRPV3 channels can be activated by a variety of stimuli, including heat, and chemical agonists like 2-APB and carvacrol.[4][9] The activation of TRPV3 leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the cell membrane and increases intracellular calcium concentration. This increase in intracellular calcium can trigger various downstream signaling events. The activity of TRPV3 can also be modulated by G-protein coupled receptor (GPCR) signaling pathways.[10]
Caption: Simplified TRPV3 signaling pathway and point of antagonist intervention.
This pathway illustrates that the synthesized antagonists act by directly inhibiting the TRPV3 channel, thereby preventing the influx of cations and the subsequent activation of downstream signaling cascades that are involved in pain and inflammation.
Conclusion
The synthetic route starting from this compound provides a versatile platform for the development of potent and selective TRPV3 antagonists. The detailed protocols and data presented herein offer a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting the TRPV3 channel for the management of pain, itch, and inflammatory skin disorders. The robust in vitro assays described are essential for the characterization and optimization of these promising compounds.
References
- 1. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] TRPV3 in Drug Development | Semantic Scholar [semanticscholar.org]
- 6. Structural basis of TRPV3 inhibition by an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Bromopyridine-2-methanol, Analytical Grade Compound at Best Price [forecastchemicals.com]
- 8. Identification of Transient Receptor Potential Vanilloid 3 Antagonists from Achillea alpina L. and Separation by Liquid-Liquid-Refining Extraction and High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRPV3: Structure, Diseases and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting TRPV3 for the Development of Novel Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
Application of (5-Bromopyridin-2-yl)methanol in Agrochemical Synthesis: Detailed Application Notes and Protocols
(5-Bromopyridin-2-yl)methanol , a key heterocyclic building block, serves as a versatile intermediate in the synthesis of a variety of agrochemicals. Its pyridine ring structure is a common toxophore in numerous active ingredients, while the bromo and methanol functionalities offer reactive sites for diverse chemical modifications. This allows for the construction of complex molecules with desired biological activities, including fungicidal, insecticidal, and herbicidal properties.
This document provides detailed application notes, experimental protocols, and data for the use of this compound in the synthesis of agrochemicals, aimed at researchers, scientists, and professionals in the field of drug development.
Key Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical synthesis involves leveraging its functional groups for the construction of more complex molecules. The hydroxyl group of the methanol moiety can be readily converted into other functional groups, such as ethers and esters, or can be oxidized. The bromo group on the pyridine ring is particularly useful for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions.
A notable application is in the synthesis of novel antifungal agents. For instance, this compound is a precursor in the synthesis of pleuromutilin conjugates, which have shown potential as antibacterial and antifungal agents. This involves a Sonogashira coupling reaction to introduce an alkyne side chain, which is a key step in building the final complex molecule.
Data Presentation
The following table summarizes quantitative data for a key reaction in the synthesis of an agrochemical precursor starting from this compound.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Yield (%) | Product |
| This compound | Trimethylsilyl acetylene | Copper(I) iodide, bis(triphenylphosphine)palladium-dichloride | Triethylamine, Tetrahydrofuran | Not Specified | Not Specified | (5-((trimethylsilyl)ethynyl)pyridin-2-yl)methanol |
Experimental Protocols
Protocol 1: Synthesis of (5-((trimethylsilyl)ethynyl)pyridin-2-yl)methanol via Sonogashira Coupling
This protocol details the Sonogashira coupling of this compound with trimethylsilyl acetylene, a key step in the synthesis of certain antifungal compounds.[1]
Materials:
-
This compound
-
Copper(I) iodide (CuI)
-
Bis(triphenylphosphine)palladium-dichloride (PdCl₂(PPh₃)₂)
-
Anhydrous triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Trimethylsilyl acetylene
-
Argon gas supply
-
Microwave vial (large, dry)
-
Standard glassware for organic synthesis
-
Purification apparatus (e.g., flash chromatography system)
Procedure:
-
To a large, dry microwave vial, add this compound (2.00 g, 10.64 mmol), copper(I) iodide (40.5 mg, 0.213 mmol), and bis(triphenylphosphine)palladium-dichloride (149 mg, 0.213 mmol).
-
Seal the vial and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Under a positive pressure of argon, add anhydrous triethylamine (5.9 mL, 42.6 mmol) and anhydrous tetrahydrofuran (13.3 mL).
-
Add trimethylsilyl acetylene (1.82 mL, 12.8 mmol) to the reaction mixture.
-
The reaction is then allowed to proceed. Note: The specific reaction time and temperature are not detailed in the provided search result, but Sonogashira couplings are typically run at temperatures ranging from room temperature to reflux for several hours.
-
Upon completion of the reaction (monitored by an appropriate technique such as TLC or LC-MS), the reaction mixture is worked up. This typically involves filtering off the catalyst, removing the solvent under reduced pressure, and purifying the crude product.
-
Purification is typically achieved by flash chromatography on silica gel to yield the desired product, (5-((trimethylsilyl)ethynyl)pyridin-2-yl)methanol.
Visualizations
The following diagrams illustrate the synthetic pathway described in the experimental protocol.
Caption: Synthetic pathway for an antifungal precursor.
Caption: Experimental workflow for Sonogashira coupling.
References
Application Notes and Protocols for Gram-Scale Synthesis Using (5-Bromopyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the gram-scale synthesis of various derivatives of (5-bromopyridin-2-yl)methanol, a versatile building block in medicinal chemistry. The protocols cover key transformations such as etherification, esterification, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, enabling the synthesis of diverse compound libraries for drug discovery and development.
Introduction
This compound is a valuable starting material for the synthesis of a wide range of substituted pyridine derivatives. The presence of a bromine atom allows for facile carbon-carbon and carbon-nitrogen bond formation through various cross-coupling reactions. The hydroxymethyl group provides a handle for further functionalization, such as etherification and esterification, to introduce diverse chemical moieties. This document outlines robust and scalable protocols for these key transformations, complete with quantitative data and workflow diagrams to aid in experimental planning and execution.
Synthetic Applications
The derivatives of this compound are of significant interest in drug discovery, as the substituted pyridine motif is a common feature in many biologically active molecules, including kinase inhibitors. The ability to systematically modify the core structure through the described reactions allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Experimental Protocols
Williamson Ether Synthesis: Gram-Scale Synthesis of 5-Bromo-2-(methoxymethyl)pyridine
This protocol describes the methylation of this compound. A similar procedure has been reported for the synthesis of 5-bromo-2-methoxypyridine from 2,5-dibromopyridine and has been adapted here.[1]
Reaction Scheme:
Quantitative Data:
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| This compound | 188.02 | 0.053 | 1.0 | 10.0 g |
| Sodium Hydride (60% in oil) | 40.00 | 0.064 | 1.2 | 2.55 g |
| Methyl Iodide | 141.94 | 0.079 | 1.5 | 11.2 g (4.9 mL) |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | 200 mL |
Procedure:
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 2.55 g, 0.064 mol).
-
Wash the sodium hydride with anhydrous hexane (3 x 20 mL) to remove the mineral oil, and then carefully add anhydrous THF (100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (10.0 g, 0.053 mol) in anhydrous THF (100 mL) and add it dropwise to the sodium hydride suspension over 30 minutes.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (4.9 mL, 0.079 mol) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water (20 mL).
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-bromo-2-(methoxymethyl)pyridine.
Expected Yield: 85-95%
Steglich Esterification: Gram-Scale Synthesis of (5-Bromopyridin-2-yl)methyl acetate
This protocol outlines the esterification of this compound with acetic acid using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.
Reaction Scheme:
Quantitative Data:
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| This compound | 188.02 | 0.053 | 1.0 | 10.0 g |
| Acetic Acid | 60.05 | 0.064 | 1.2 | 3.8 g (3.6 mL) |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 0.064 | 1.2 | 13.2 g |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.0053 | 0.1 | 0.65 g |
| Dichloromethane (DCM) | - | - | - | 250 mL |
Procedure:
-
To a 500 mL round-bottom flask, add this compound (10.0 g, 0.053 mol), acetic acid (3.6 mL, 0.064 mol), and 4-(dimethylamino)pyridine (0.65 g, 0.0053 mol) in dichloromethane (250 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of dicyclohexylcarbodiimide (13.2 g, 0.064 mol) in dichloromethane (50 mL) dropwise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl (2 x 100 mL), saturated aqueous sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (5-bromopyridin-2-yl)methyl acetate.
Expected Yield: 80-90%
Suzuki-Miyaura Coupling: Gram-Scale Synthesis of (5-Phenylpyridin-2-yl)methanol
This protocol describes the palladium-catalyzed cross-coupling of this compound with phenylboronic acid.
Reaction Scheme:
Quantitative Data:
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| This compound | 188.02 | 0.0266 | 1.0 | 5.0 g |
| Phenylboronic Acid | 121.93 | 0.0319 | 1.2 | 3.89 g |
| Pd(PPh₃)₄ | 1155.56 | 0.00133 | 0.05 | 1.54 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 0.0532 | 2.0 | 7.35 g |
| 1,4-Dioxane/Water (4:1) | - | - | - | 125 mL |
Procedure:
-
In a 250 mL Schlenk flask, combine this compound (5.0 g, 0.0266 mol), phenylboronic acid (3.89 g, 0.0319 mol), and potassium carbonate (7.35 g, 0.0532 mol).
-
Add tetrakis(triphenylphosphine)palladium(0) (1.54 g, 0.00133 mol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane (100 mL) and degassed water (25 mL).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate (150 mL) and water (50 mL).
-
Separate the organic layer, and wash it with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain (5-phenylpyridin-2-yl)methanol.
Expected Yield: 75-85%
Buchwald-Hartwig Amination: Gram-Scale Synthesis of (5-Morpholinopyridin-2-yl)methanol
This protocol details the palladium-catalyzed amination of this compound with morpholine.
Reaction Scheme:
Quantitative Data:
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| This compound | 188.02 | 0.0266 | 1.0 | 5.0 g |
| Morpholine | 87.12 | 0.0319 | 1.2 | 2.78 g (2.78 mL) |
| Pd₂(dba)₃ | 915.72 | 0.00053 | 0.02 | 0.49 g |
| Xantphos | 578.68 | 0.00106 | 0.04 | 0.61 g |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 0.0372 | 1.4 | 3.58 g |
| Toluene | - | - | - | 100 mL |
Procedure:
-
To an oven-dried 250 mL Schlenk flask, add Pd₂(dba)₃ (0.49 g, 0.00053 mol) and Xantphos (0.61 g, 0.00106 mol).
-
Evacuate and backfill the flask with argon three times.
-
Add sodium tert-butoxide (3.58 g, 0.0372 mol) and this compound (5.0 g, 0.0266 mol).
-
Add anhydrous, degassed toluene (100 mL) followed by morpholine (2.78 mL, 0.0319 mol).
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (150 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield (5-morpholinopyridin-2-yl)methanol.
Expected Yield: 70-85%
Visualization of Workflows and Biological Pathways
Synthetic Workflow Diagram
The following diagram illustrates the general workflow for the gram-scale synthesis and purification of this compound derivatives.
Caption: General workflow for gram-scale synthesis.
Biological Context: Kinase Inhibition Signaling Pathway
Substituted pyridines are prevalent scaffolds in kinase inhibitors. These drugs often target aberrant signaling pathways in diseases like cancer. The diagram below illustrates a simplified, generic kinase signaling pathway that can be modulated by inhibitors developed from this compound derivatives.
Caption: Simplified MAPK/ERK kinase signaling pathway.
References
Application Notes and Protocols for the Further Functionalization of the Pyridine Nucleus of (5-Bromopyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of (5-Bromopyridin-2-yl)methanol. The functionalization of the pyridine core is a critical strategy in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. The methodologies described herein focus on palladium-catalyzed cross-coupling reactions, which offer versatile and efficient means to introduce a variety of substituents at the 5-position of the pyridine ring.
Introduction
This compound is a valuable building block in drug discovery, offering a reactive handle for the introduction of molecular diversity. The bromine atom at the 5-position is amenable to a range of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. This enables the synthesis of libraries of compounds for structure-activity relationship (SAR) studies, lead optimization, and the development of novel therapeutic agents. The hydroxymethyl group at the 2-position provides an additional site for modification or can act as a key pharmacophoric feature.
Functionalization Pathways
The primary strategies for the functionalization of the C5-position of this compound involve well-established palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura coupling for the introduction of aryl and heteroaryl groups, the Buchwald-Hartwig amination for the formation of C-N bonds, and the Sonogashira coupling for the installation of alkynyl moieties.
Data Presentation
The following tables summarize representative quantitative data for the functionalization of bromopyridine substrates similar to this compound, providing a baseline for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Toluene/EtOH/H₂O | Na₂CO₃ | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Dioxane | K₂CO₃ | 90 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | Toluene | K₃PO₄ | 110 | 8 | 75-85 |
| 4 | 2-Naphthylboronic acid | Pd₂(dba)₃ / XPhos | THF | CsF | 80 | 24 | 70-80 |
Table 2: Buchwald-Hartwig Amination of Bromopyridines
| Entry | Amine | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / BINAP | Toluene | NaOtBu | 100 | 18 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ / Xantphos | Dioxane | Cs₂CO₃ | 110 | 24 | 75-85 |
| 3 | Benzylamine | PdCl₂(dppf) | THF | K₃PO₄ | 80 | 16 | 80-90 |
| 4 | N-Methylpiperazine | Pd₂(dba)₃ / RuPhos | Toluene | LiHMDS | 100 | 12 | 70-80 |
Table 3: Sonogashira Coupling of Bromopyridines with Terminal Alkynes
| Entry | Alkyne | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | THF/Et₃N | Et₃N | 65 | 16 | 85-95[1] |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | DMF | Et₃N | 80 | 8 | 80-90 |
| 3 | 1-Heptyne | PdCl₂(dppf) / CuI | Acetonitrile | i-Pr₂NEt | 70 | 24 | 75-85 |
| 4 | Propargyl alcohol | Pd(OAc)₂ / XPhos / CuI | Dioxane | K₂CO₃ | 90 | 12 | 70-80 |
Experimental Protocols
The following are detailed protocols for the key functionalization reactions of this compound.
General Experimental Workflow
Protocol for Suzuki-Miyaura Coupling: Synthesis of (5-Arylpyridin-2-yl)methanol
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
2 M aqueous sodium carbonate (Na₂CO₃) solution (2.0 equivalents)
-
Toluene
-
Ethanol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene (5 mL) and ethanol (1 mL) to the flask.
-
Add the 2 M aqueous Na₂CO₃ solution (1.0 mL, 2.0 mmol).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired (5-arylpyridin-2-yl)methanol.
Protocol for Buchwald-Hartwig Amination: Synthesis of (5-Aminopyridin-2-yl)methanol Derivatives
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
BINAP (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol) and BINAP (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene (5 mL).
-
Add this compound (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully open the tube and quench the reaction with saturated aqueous NH₄Cl solution (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (5-aminopyridin-2-yl)methanol derivative.[2]
Protocol for Sonogashira Coupling: Synthesis of (5-Alkynylpyridin-2-yl)methanol
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.05 equivalents)
-
Anhydrous triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (5 mL) and anhydrous Et₃N (2 mL).
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at 65 °C for 16 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (20 mL) and wash with saturated aqueous NH₄Cl solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired (5-alkynylpyridin-2-yl)methanol.
Application in Drug Discovery
The functionalized (5-substituted-pyridin-2-yl)methanol derivatives are valuable scaffolds in drug discovery. The introduced substituents can modulate the compound's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity, which in turn influences its pharmacokinetic and pharmacodynamic profile. These derivatives can be screened against various biological targets to identify novel hit and lead compounds.
By systematically varying the substituents at the 5-position, researchers can explore the chemical space around this privileged scaffold to develop potent and selective modulators of biological targets, ultimately leading to the discovery of new medicines.[3]
References
Application Notes and Protocols: (5-Bromopyridin-2-yl)methanol in Organometallic Catalyst Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Bromopyridin-2-yl)methanol is a versatile building block in organic synthesis and coordination chemistry. Its structure, featuring a pyridine ring for metal coordination, a hydroxyl group for forming metal-alkoxide bonds, and a bromo substituent that can be retained for structural influence or used as a handle for further functionalization, makes it an attractive ligand precursor for the synthesis of novel organometallic catalysts. These catalysts have potential applications in a variety of organic transformations, including cross-coupling reactions, which are fundamental in the synthesis of complex molecules for pharmaceuticals and materials science. This document provides an overview of the application of this compound in the preparation of organometallic catalysts, including detailed experimental protocols for catalyst synthesis and application in Suzuki-Miyaura coupling reactions.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reduction of 5-bromo-2-pyridinecarboxylic acid methyl ester using a suitable reducing agent.
Protocol 1: Synthesis of this compound [1]
Materials:
-
5-bromo-2-pyridinecarboxylic acid methyl ester
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 5-bromo-2-pyridinecarboxylic acid methyl ester in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.
-
Carefully quench the reaction by the slow addition of 1 M HCl until the pH is acidic.
-
Neutralize the solution by adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield this compound as a solid.
Application in Palladium-Catalyzed Suzuki-Miyaura Coupling
While specific examples detailing the synthesis and catalytic application of a palladium complex solely with this compound as the primary ligand are not extensively reported in readily available literature, the general principles of using pyridyl-alcohol based ligands in Suzuki-Miyaura coupling are well-established. The following protocol is a representative procedure for a Suzuki-Miyaura coupling reaction where a palladium complex formed in situ with a pyridyl-alcohol type ligand could be employed. The bromo-substituent on the pyridine ring of the ligand can influence the electronic properties and stability of the catalyst.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling using a Palladium Catalyst
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid. This type of reaction is crucial for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (as ligand)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dioxane/water solvent mixture (e.g., 4:1 v/v)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and hotplate
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and this compound (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add the dioxane/water solvent mixture (5 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for the required time (typically 4-24 hours, monitor by TLC or GC-MS).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Table 1: Representative Data for Suzuki-Miyaura Coupling Reactions
| Entry | Aryl Halide | Arylboronic Acid | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / Ligand | Dioxane/H₂O | 90 | 12 | >90 |
| 2 | 1-Bromo-4-nitrobenzene | 4-Tolylboronic acid | Pd(OAc)₂ / Ligand | Toluene/H₂O | 100 | 8 | >95 |
| 3 | 2-Bromopyridine | 3-Methoxyphenylboronic acid | Pd(OAc)₂ / Ligand* | DMF | 110 | 16 | >85 |
* Ligand refers to a pyridyl-alcohol type ligand, analogous to this compound.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for catalyst synthesis and application, and a simplified catalytic cycle for the Suzuki-Miyaura reaction.
Conclusion
This compound serves as a promising precursor for the synthesis of organometallic catalysts. Its straightforward synthesis and the potential for fine-tuning the electronic and steric properties of the resulting metal complexes make it a valuable tool for researchers in catalysis and drug discovery. The protocols and conceptual frameworks provided here offer a starting point for the development and application of novel catalysts based on this versatile pyridinyl alcohol ligand. Further research into the synthesis and characterization of well-defined organometallic complexes of this compound is warranted to fully explore their catalytic potential in a broader range of organic transformations.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions of (5-Bromopyridin-2-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals in drug development working with the Suzuki-Miyaura cross-coupling of (5-Bromopyridin-2-yl)methanol. Our aim is to help you improve reaction yields and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: I am observing very low to no yield in my Suzuki reaction with this compound. What are the most common causes?
A1: Low yields in Suzuki reactions involving pyridine substrates are a frequent issue. The primary culprits are often related to catalyst inhibition and the stability of the reagents. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to its deactivation. Additionally, the hydroxymethyl group (-CH₂OH) can potentially interact with the catalyst or base. Key areas to investigate include:
-
Catalyst and Ligand Choice: Standard palladium catalysts may not be optimal. Bulky, electron-rich phosphine ligands are often necessary to promote the catalytic cycle.
-
Base Selection: The choice and quality of the base are critical. It must be strong enough to facilitate transmetalation but not so strong as to cause degradation of your starting material or product.
-
Reaction Conditions: Inadequate temperature, reaction time, or inert atmosphere can significantly impact the yield. Oxygen can deactivate the palladium catalyst.
-
Reagent Quality: The purity of your this compound, boronic acid, and solvent is crucial. Boronic acids, in particular, can degrade over time.
Q2: What are the typical side reactions I should be aware of, and how can I minimize them?
A2: Several side reactions can compete with your desired cross-coupling, reducing the yield and complicating purification. The most common include:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is often promoted by water and certain bases. To minimize this, you can use boronic esters (e.g., pinacol esters), which are more stable, or try running the reaction under anhydrous conditions.
-
Dehalogenation: The bromo-group on your starting material is replaced by a hydrogen atom. This can be caused by certain palladium-hydride species that can form in the reaction mixture. Optimizing the ligand and base can help to suppress this pathway.
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often a sign of catalyst decomposition or the presence of oxygen. Ensuring a strictly inert atmosphere and using a stable catalyst can mitigate this.
Q3: How does the hydroxymethyl group on this compound affect the reaction?
A3: The -CH₂OH group can influence the reaction in several ways. The oxygen atom could potentially coordinate to the palladium center, affecting its catalytic activity. Additionally, the acidic proton of the alcohol could react with a strong base, which might lead to undesired side reactions or affect the solubility of the starting material. While protection of the alcohol is an option (e.g., as a silyl ether), many Suzuki protocols are tolerant of free hydroxyl groups. It is often a matter of empirical optimization of the reaction conditions.
Q4: Which catalyst systems are recommended for the Suzuki coupling of this compound?
A4: For challenging substrates like functionalized pyridines, pre-formed palladium catalysts with bulky, electron-rich phosphine ligands are often the most successful. Consider catalysts such as:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A common and often effective catalyst, though it may require higher temperatures and longer reaction times.
-
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): Known for its robustness and effectiveness with a wide range of substrates.
-
Buchwald Ligands and Precatalysts: Ligands like SPhos, XPhos, and RuPhos, often used with Pd(OAc)₂ or as pre-formed palladium complexes (e.g., XPhos Pd G3), are highly effective for heteroaryl couplings.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst | * Use a fresh batch of palladium catalyst. * Ensure strict inert atmosphere (degas solvents and purge flask with argon or nitrogen). * Switch to a more active catalyst system (e.g., a Buchwald palladacycle precatalyst). |
| Suboptimal base | * Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). * Use a freshly opened, finely ground, and anhydrous base. | |
| Low reaction temperature | * Gradually increase the reaction temperature in increments of 10-20°C. | |
| Poor quality of boronic acid | * Use a fresh bottle of boronic acid or a more stable boronic ester (e.g., pinacol ester). | |
| Significant Amount of Dehalogenated Starting Material | Formation of Pd-H species | * Change the solvent; some alcohols can be hydride sources. * Optimize the base; some bases are more prone to generating Pd-H. * Use a ligand that promotes reductive elimination of the desired product over dehalogenation. |
| Presence of Homocoupled Boronic Acid Byproduct | Oxygen in the reaction | * Thoroughly degas all solvents and reagents. * Maintain a positive pressure of inert gas throughout the reaction. |
| Catalyst decomposition | * Use a more stable catalyst/ligand combination. * Avoid excessively high temperatures. | |
| Reaction Stalls Before Completion | Catalyst deactivation | * Increase catalyst loading slightly (e.g., from 2 mol% to 5 mol%). * Consider a second addition of catalyst mid-reaction. |
| Poor solubility of reagents | * Try a different solvent or solvent mixture (e.g., dioxane/water, toluene/water, DMF). |
Data Presentation: Reaction Conditions for Structurally Similar Substrates
While specific data for this compound is limited in the literature, the following table summarizes successful conditions for Suzuki couplings of other functionalized bromopyridines. This data can serve as a strong starting point for your optimization.
| Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 85-95 | >15 | 82 |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 85-95 | >15 | 88 |
| 2-Bromo-5-methylpyridin-4-amine | Phenylboronic acid | Pd(OAc)₂ (3) | - | K₂CO₃ (2) | Isopropanol/H₂O | Reflux | 8-12 | Good |
| 5-Bromonicotinic acid | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (3) | DMF | 80 | 24 | 85-96 |
| 5-Bromonicotinaldehyde | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME | 80 | 2-6 | High |
Experimental Protocols
General Procedure for Suzuki Coupling of this compound
This is a representative protocol and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Purge the resulting mixture with the inert gas for another 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in Suzuki reactions.
Key Factors Influencing the Suzuki Reaction
Caption: Key parameters influencing the outcome of a Suzuki cross-coupling reaction.
Technical Support Center: Cross-Coupling Reactions of (5-Bromopyridin-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with (5-Bromopyridin-2-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions used with this compound?
A1: The most common cross-coupling reactions for this compound are Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions. These palladium-catalyzed reactions are versatile for forming carbon-carbon and carbon-nitrogen bonds, respectively.
Q2: Why can cross-coupling reactions with this compound be challenging?
A2: The pyridine ring in this compound is electron-deficient, which can affect the catalytic cycle of cross-coupling reactions. Additionally, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its activity. The hydroxymethyl group can also introduce complexities, such as potential side reactions or interactions with the catalyst.
Common Side Reactions and Troubleshooting
Below are common side reactions encountered during the cross-coupling of this compound, along with troubleshooting strategies.
Homocoupling of the Boronic Acid or Organostannane Reagent
Issue: Formation of a biaryl or divinyl byproduct derived from the coupling of two boronic acid or organostannane molecules. This is a common side reaction in Suzuki and Stille couplings.[1][2][3]
Troubleshooting:
| Strategy | Rationale |
| Ensure Anaerobic Conditions | Oxygen can promote the homocoupling of boronic acids.[4] Degas solvents and use an inert atmosphere (Argon or Nitrogen). |
| Use Precise Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the boronic acid or organostannane to minimize self-coupling.[5] |
| Optimize Catalyst System | Screen different palladium catalysts and ligands. For Suzuki reactions, catalysts based on phosphite or phosphine oxide ligands have shown high activity for 2-pyridyl boron derivatives.[6] |
| Control Reaction Temperature | Lowering the reaction temperature may reduce the rate of homocoupling. |
Quantitative Data on Homocoupling (Representative Examples for Aryl Halides):
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Homocoupling Yield (%) | Reference |
| 2-Bromonaphthalene | Phenylboronic acid | Pd/C | K2CO3 | THF | Reflux | Variable | [7] |
| Aryl Bromide | Arylboronic Acid | Pd(OAc)2/SPhos | K3PO4 | Toluene/H2O | 100 | <5 | [8] |
Note: Specific quantitative data for this compound is limited in the literature. The table provides general guidance based on similar substrates.
Protodebromination (Hydrodehalogenation)
Issue: Replacement of the bromine atom on the pyridine ring with a hydrogen atom, leading to the formation of (Pyridin-2-yl)methanol. This reduces the yield of the desired cross-coupled product.
Troubleshooting:
| Strategy | Rationale |
| Use Anhydrous Conditions | Water can be a proton source for protodeboronation in Suzuki reactions, which can be followed by protodebromination.[1] |
| Choose the Right Base | The choice of base is critical. For Buchwald-Hartwig aminations, stronger, non-nucleophilic bases like LiHMDS or K3PO4 may be necessary.[9] For Suzuki reactions, weaker bases like KF can sometimes suppress protodeboronation.[10] |
| Optimize Ligand | Bulky, electron-rich phosphine ligands can promote the desired reductive elimination over side reactions. |
| Minimize Reaction Time | Prolonged reaction times at high temperatures can increase the likelihood of protodebromination. Monitor the reaction progress and stop it once the starting material is consumed. |
Logical Relationship for Protodebromination:
Caption: Pathway for Protodebromination Side Reaction.
Oxidation of the Hydroxymethyl Group
Issue: The hydroxymethyl group of this compound can be oxidized to an aldehyde (5-bromopicolinaldehyde), especially under harsh reaction conditions or in the presence of certain oxidants.
Troubleshooting:
| Strategy | Rationale |
| Ensure Inert Atmosphere | Rigorously exclude oxygen from the reaction mixture. |
| Use Purified Solvents | Peroxides in aged ethereal solvents can act as oxidants. Use freshly distilled or inhibitor-free solvents. |
| Protect the Hydroxymethyl Group | If oxidation is persistent, consider protecting the alcohol as a silyl ether (e.g., TBDMS) or another suitable protecting group. |
| Moderate Reaction Temperature | High temperatures can promote oxidation. |
Side Reactions in Buchwald-Hartwig Amination
Issue: Besides protodebromination, other side reactions in Buchwald-Hartwig amination can include the formation of phosphine oxides and catalyst deactivation.
Troubleshooting:
| Strategy | Rationale |
| Use Pre-catalysts | Well-defined palladium pre-catalysts can provide more reproducible results and minimize side reactions compared to generating the active catalyst in situ. |
| Optimize Ligand-to-Metal Ratio | An appropriate ligand-to-metal ratio is crucial to prevent catalyst decomposition and the formation of inactive palladium species. |
| Screen Different Bases | The choice of base (e.g., NaOtBu, K3PO4, Cs2CO3) can significantly impact the reaction outcome.[11] |
Experimental Protocols
General Workflow for a Cross-Coupling Reaction
Caption: A generalized workflow for a typical cross-coupling experiment.[12]
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Add Pd(PPh₃)₄ (0.03 mmol) to the mixture under a positive flow of argon.
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired product and any side products for characterization.[13]
Signaling Pathway: General Catalytic Cycle for Suzuki-Miyaura Coupling
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Stille Coupling [organic-chemistry.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C6H6BrNO | CID 5200169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
Technical Support Center: Chromatographic Purification of (5-Bromopyridin-2-yl)methanol Derivatives
Audience: Researchers, scientists, and drug development professionals.
This guide provides comprehensive troubleshooting advice and answers to frequently asked questions regarding the chromatographic purification of (5-Bromopyridin-2-yl)methanol and its derivatives. It is designed to help users diagnose and resolve common issues encountered during separation and purification processes.
Troubleshooting Guide
This section addresses specific issues encountered during the chromatographic purification of pyridine-containing compounds in a direct question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Broadening)
Question: My compound is showing significant peak tailing or is eluting as a very broad band during silica gel chromatography. What is causing this and how can I fix it?
Answer:
-
Symptom: Asymmetrical peaks with a "tail" extending from the back of the peak, or peaks that are excessively wide, leading to poor resolution.
-
Possible Cause: The basic nitrogen atom on the pyridine ring is interacting strongly with the acidic silanol groups (Si-OH) on the surface of the standard silica gel.[1][2] This strong, non-ideal interaction delays a portion of the compound from eluting, causing the peak to tail.[1][2][3] This is a very common issue when purifying amine and pyridine-containing compounds on silica.[2]
-
Solutions:
-
Mobile Phase Additive: Add a small amount of a competitive base to your eluent to neutralize the active silanol sites.[1][2]
-
Alternative Stationary Phases: If additives are not effective or desirable, consider using a different stationary phase.
-
Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good alternative for basic compounds.
-
End-capped Silica Gel: Use a reversed-phase column (like C18) where the silanol groups are "capped," which significantly reduces their activity.
-
-
pH Adjustment (for HPLC): In reversed-phase HPLC, working at a low pH (e.g., using 0.1% formic or trifluoroacetic acid) can protonate the pyridine nitrogen.[4][5] This can sometimes improve peak shape, but it's also common to use a competing base to mask silanol interactions.[3]
-
Issue 2: Difficulty in Separation (Co-elution of Compounds)
Question: My desired product is co-eluting with an impurity or starting material. How can I improve the separation?
Answer:
-
Symptom: Two or more compounds elute at the same or very similar retention times, resulting in overlapping peaks and impure fractions.
-
Possible Cause: The compounds in the mixture have very similar polarities, making them difficult to resolve with the current chromatographic conditions.[1] This is common with isomers or compounds with minor structural differences.[4]
-
Solutions:
-
Optimize the Solvent System: Systematically screen different solvent systems using Thin Layer Chromatography (TLC).
-
Change Solvent Strength: Adjust the ratio of your polar and non-polar solvents to find an optimal separation window.
-
Change Solvent Selectivity: Swap one of the solvents for another of similar strength but different chemical properties (e.g., replace ethyl acetate with acetone or dichloromethane).[6] This can alter the specific interactions between your compounds and the stationary phase, often improving resolution.
-
-
Switch Chromatography Mode: If normal-phase (e.g., silica gel) is failing, consider reversed-phase chromatography. The different separation mechanism, based on hydrophobicity, may easily separate compounds that are difficult to resolve on silica.[7]
-
Use a Higher Efficiency Column: For flash or HPLC, use a column packed with smaller particles. This increases the number of theoretical plates and provides higher resolving power.
-
Derivatization: In challenging cases, you can chemically modify the crude mixture to change the polarity of your compound of interest, making it easier to separate. After purification, the protecting group can be removed.[1]
-
Issue 3: Low or No Recovery of the Compound
Question: After running my column, the yield of my purified product is very low, or I can't find it in any of the fractions. What happened?
Answer:
-
Symptom: The total mass of the compound recovered after chromatography is significantly less than the amount loaded onto the column.
-
Possible Cause:
-
Irreversible Adsorption: The compound may be binding so strongly to the acidic silica gel that the mobile phase cannot elute it. This is an extreme case of the interaction that causes peak tailing.[1]
-
Decomposition: The compound may be unstable on the acidic silica surface and is degrading during the purification process.[1]
-
Incorrect Eluent Polarity: The mobile phase may not be polar enough to move the compound off the column.
-
-
Solutions:
-
Neutralize the Silica Gel: If decomposition or irreversible binding is suspected, use silica gel that has been pre-treated with a base like triethylamine.[1] You can do this by washing the packed column with a solvent mixture containing 1-2% TEA before loading your sample.
-
Increase Eluent Strength: If the compound is simply stuck at the top of the column, increase the polarity of your mobile phase. A steep gradient to a very polar solvent system (e.g., 10% methanol in dichloromethane) can be used to wash the column at the end of the run.
-
Use a Different Stationary Phase: Switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.
-
Frequently Asked Questions (FAQs)
Q1: Should I use normal-phase or reversed-phase chromatography for my this compound derivative?
A1: The choice depends on the overall polarity of your specific derivative.
-
Normal-Phase (e.g., Silica Gel): This is typically the first choice for traditional organic compounds that are soluble in solvents like hexanes, ethyl acetate, and dichloromethane. It is well-suited for less polar to moderately polar compounds.[8]
-
Reversed-Phase (e.g., C18): This is ideal for more polar, water-soluble, or hydrophilic compounds.[7][9] If your derivative has additional polar functional groups (e.g., multiple alcohols, amines, carboxylic acids), reversed-phase HPLC is often more effective. Most pyridines are hydrophilic, making reversed-phase a strong option.[9]
Q2: How do I develop a good solvent system for flash column chromatography?
A2: The best practice is to first develop the separation on a TLC plate.
-
Spotting: Dissolve a small amount of your crude material and spot it on a silica gel TLC plate.
-
Testing Solvents: Develop the plate in a series of solvent systems with varying polarity (e.g., 10%, 20%, 30%, 50% Ethyl Acetate in Hexanes).
-
Target Rf Value: Aim for a solvent system that gives your desired compound an Rf (retention factor) value of approximately 0.2-0.4 . This Rf value on a TLC plate generally translates well to good separation on a flash column.
-
Check Separation: Ensure there is adequate separation between the spot for your desired product and any major impurities.
Q3: What causes broad peaks in HPLC, and how can I fix it?
A3: Broad peaks in HPLC can be caused by several factors. For pyridine derivatives, a primary cause is the interaction between the basic compound and residual silanol groups on the column packing, even on C18 columns. Another possibility is an ion-exchange effect if the compound is loaded as a salt (e.g., a hydrochloride salt) while the mobile phase contains a different anion.
-
Solutions:
-
Use a modern, high-purity, end-capped C18 column to minimize available silanols.[3]
-
Add a mobile phase modifier. Low pH (0.1% formic acid) can improve peak shape.[4][5]
-
If using a salt, try to have a high concentration of the mobile phase anion in your sample solvent before injection to promote a single ion-pair form.
-
Q4: My compound is not UV active. How can I monitor the purification?
A4: If your derivative lacks a chromophore for UV detection, you have several options:
-
Staining TLC Plates: After developing your TLC plates, use a chemical stain to visualize the spots. Potassium permanganate (KMnO₄) stain is a good general-purpose stain that reacts with many functional groups.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): For HPLC, these "universal" detectors can detect any non-volatile analyte.
-
Mass Spectrometry (MS): An HPLC-MS system can monitor the elution of your compound by its mass-to-charge ratio, providing both detection and identity confirmation.[9]
Quantitative Data and Parameters
Table 1: HPLC Starting Conditions for Pyridine Derivatives
| Parameter | Typical Condition | Rationale & Notes |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard for separating moderately polar to polar compounds.[4][5] |
| Mobile Phase A | Water + 0.1% Formic Acid | The aqueous phase. Formic acid is added to control pH and improve peak shape for basic compounds.[5] |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid | The organic phase. Methanol can be used as an alternative.[4] |
| Gradient | 5% to 95% B over 15-20 minutes | A general screening gradient to determine the approximate elution conditions.[5] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID analytical column.[5] |
| Column Temperature | 30 °C | Elevated temperature can improve efficiency and reduce viscosity.[5] |
| Detection Wavelength | 254 nm | The pyridine ring typically absorbs strongly around this wavelength. A full DAD/PDA scan is recommended to find the λmax.[5][9] |
| Injection Volume | 5-10 µL | Dependent on sample concentration.[5] |
Table 2: Common Normal-Phase Solvents & Modifiers
| Solvent Class | Examples | Use & Selectivity Notes |
| Non-Polar | Hexanes, Heptane, Cyclohexane | The "weakest" solvent, used to decrease the polarity of the mobile phase. |
| Dipolar Aprotic | Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone | These are the most common polar modifiers. Ethyl acetate and acetone have similar strengths but different selectivity; swapping them can resolve co-eluting spots.[6] DCM is a good mid-polarity solvent. |
| Protic | Isopropanol (IPA), Methanol (MeOH) | Strong polar solvents used for highly retained compounds. Methanol should be used sparingly in normal-phase as it can interfere with the silica surface.[6] |
| Basic Modifier | Triethylamine (TEA), Pyridine, Ammonia | Added at 0.1-1% to the mobile phase to significantly reduce peak tailing for basic compounds like pyridines.[1][2][3] |
| Acidic Modifier | Acetic Acid, Formic Acid | Added at 0.1-1% to improve the peak shape of acidic compounds. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a this compound Derivative
This protocol outlines a general procedure for purifying a moderately polar derivative using silica gel.
1. Method Development with TLC: a. Prepare a stock solution of your crude product (~5-10 mg/mL) in a suitable solvent (e.g., DCM or Ethyl Acetate). b. On a silica TLC plate, spot the crude material. c. Develop the plate in a chamber with a pre-determined solvent system (e.g., 30% Ethyl Acetate in Hexanes). d. Visualize the plate under a UV lamp and/or with a chemical stain. e. Adjust the solvent system until the desired product has an Rf of ~0.3 and is well-separated from impurities. f. Add 0.5% Triethylamine to the optimized solvent system to check for improvements in spot shape. If tailing is reduced, include it in the column eluent.
2. Column Preparation: a. Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight). b. Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., Hexanes). c. Pour the slurry into the column and use pressure or gravity to pack the bed, ensuring there are no cracks or air bubbles. d. Equilibrate the packed column by flushing with 2-3 column volumes of the starting mobile phase.
3. Sample Loading: a. Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like DCM or methanol). Add a small amount of silica gel (~2-3 times the mass of your crude product) and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column bed. b. Wet Loading: Dissolve the crude product in the minimum possible volume of the mobile phase or a slightly stronger solvent. Using a pipette, carefully apply the solution to the top of the column bed, allowing it to absorb fully without disturbing the surface.
4. Elution and Fraction Collection: a. Begin eluting with your starting mobile phase (e.g., 10% EtOAc/Hexanes + 0.5% TEA). b. Collect fractions in test tubes or vials. c. Gradually increase the polarity of the mobile phase (step or linear gradient) based on your TLC analysis. d. Monitor the elution of compounds by spotting fractions onto TLC plates and visualizing under UV light.
5. Product Isolation: a. Combine the pure fractions containing your desired product. b. Remove the solvent using a rotary evaporator. c. Place the resulting material under high vacuum to remove any residual solvent.
Visualizations
Caption: General troubleshooting workflow for chromatographic purification issues.
Caption: Workflow for developing a purification method from TLC to flash chromatography.
Caption: The cause of peak tailing for pyridine derivatives and corresponding solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. LC Technical Tip [discover.phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 9. helixchrom.com [helixchrom.com]
Preventing degradation of (5-Bromopyridin-2-yl)methanol during reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of (5-Bromopyridin-2-yl)methanol during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound?
A1: this compound is susceptible to degradation under several conditions:
-
Oxidation: The primary alcohol functional group can be easily oxidized to the corresponding aldehyde or carboxylic acid, especially in the presence of strong oxidizing agents.
-
Acid-Catalyzed Decomposition: Under strongly acidic conditions, the pyridine nitrogen can be protonated, which may lead to side reactions or decomposition, although pyridylmethanols are generally more stable than benzyl alcohols in this regard.
-
Base-Mediated Reactions: Strong bases can deprotonate the hydroxyl group, forming an alkoxide. While this is a desired step in many reactions, prolonged exposure or high temperatures can lead to side reactions.
-
High Temperatures: The compound can be thermally sensitive, and strong heating should be avoided to prevent decomposition.[1]
-
Photodegradation: Like many pyridine derivatives, prolonged exposure to light may cause degradation. It is advisable to store the compound in a light-resistant container.
Q2: What are the signs of this compound degradation?
A2: Degradation can be identified by:
-
A change in physical appearance, such as color change (e.g., yellowing or darkening) or the formation of precipitates.
-
The appearance of new, unexpected spots on Thin Layer Chromatography (TLC) analysis of the reaction mixture.
-
The presence of impurity peaks in analytical techniques like HPLC, GC-MS, or NMR spectroscopy. Common degradation products include 5-bromopicolinaldehyde and 5-bromopicolinic acid.
Q3: How should I properly store this compound to ensure its stability?
A3: To maintain the integrity of this compound, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). The container should be tightly sealed to prevent moisture and air exposure.[2]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki Coupling Reactions
The Suzuki-Miyaura cross-coupling is a common reaction for this compound. Low yields are often attributed to the degradation of the starting material or side reactions.
| Potential Cause | Troubleshooting Step | Rationale |
| Protodeboronation of Boronic Acid | Use anhydrous solvents and reagents. Consider using boronic esters (e.g., pinacol esters) which are more stable. | This side reaction cleaves the C-B bond of the boronic acid, reducing the amount of nucleophile available for cross-coupling.[3][4] |
| Homocoupling of Boronic Acid | Ensure thorough degassing of the reaction mixture and maintain an inert atmosphere. | Oxygen can promote the homocoupling of the boronic acid, leading to undesired byproducts. |
| Dehalogenation of this compound | Use a milder base (e.g., K₂CO₃ instead of K₃PO₄). Optimize the reaction temperature and time to avoid prolonged heating. | This side reaction replaces the bromine atom with a hydrogen, leading to an inactive starting material.[5] |
| Inhibition of Catalyst by Pyridine Nitrogen | Use a ligand that can electronically and sterically shield the palladium center, such as bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). | The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[3][6] |
| Degradation of the Hydroxymethyl Group | Protect the alcohol as a silyl ether (e.g., TBS, TIPS) before the coupling reaction. | The unprotected alcohol may be incompatible with the reaction conditions, especially the base.[7] |
Issue 2: Complex Mixture and Side Products in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another key transformation for this substrate. The presence of both a nucleophilic amine and a basic reaction medium can lead to challenges.
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Deactivation | Choose a suitable ligand. Buchwald's biaryl phosphine ligands are often effective for heteroaromatic substrates. | The pyridine nitrogen can poison the palladium catalyst. A well-chosen ligand can mitigate this effect.[6] |
| Hydrodehalogenation | Use a non-protic, anhydrous solvent. Ensure the amine is dry. | The presence of protic sources can lead to the replacement of the bromine with a hydrogen. |
| β-Hydride Elimination | If using a primary amine with β-hydrogens, consider using a bulkier ligand to disfavor this side reaction. | This is a common side reaction that leads to the formation of an imine and the hydrodehalogenated starting material.[8] |
| Reaction with the Hydroxymethyl Group | Protect the alcohol functionality prior to the amination reaction. | The basic conditions can deprotonate the alcohol, leading to potential side reactions or insolubility issues. |
| Low Reactivity of Aryl Bromide | Use a stronger base (e.g., NaOtBu, K₃PO₄). Increase the reaction temperature. | Aryl bromides are less reactive than iodides in Buchwald-Hartwig amination. More forcing conditions may be necessary.[9] |
Protecting Group Strategies
To prevent degradation of the hydroxymethyl group, protection is often a crucial step. Silyl ethers are a common and effective choice.
Table of Common Silyl Ether Protecting Groups for Alcohols
| Protecting Group | Abbreviation | Protection Reagent | Typical Deprotection Conditions | Key Features |
| Trimethylsilyl | TMS | TMSCl, Imidazole | K₂CO₃ in MeOH; mild acid | Very labile, often used for temporary protection.[10] |
| Triethylsilyl | TES | TESCl, Imidazole | Mild acid (e.g., AcOH) | More stable than TMS. |
| tert-Butyldimethylsilyl | TBS or TBDMS | TBSCl, Imidazole, DMF | TBAF in THF; HF-Pyridine | Robust and widely used. Stable to a wide range of reaction conditions.[10][11] |
| Triisopropylsilyl | TIPS | TIPSCl, Imidazole | TBAF in THF; HF-Pyridine | More sterically hindered and more stable than TBS.[12] |
| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl, Imidazole | TBAF in THF; HF-Pyridine | Very stable, often used when other silyl ethers are not robust enough.[12] |
Experimental Protocols
Protocol 1: Protection of this compound with a TBS Group
This protocol provides a general procedure for the protection of the alcohol functionality.
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0 °C, add imidazole (1.5 eq).
-
Addition of Silylating Agent: Slowly add a solution of tert-butyldimethylsilyl chloride (TBSCl) (1.2 eq) in the same anhydrous solvent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the TBS-protected this compound.
Protocol 2: Suzuki Coupling of TBS-protected this compound
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup: To a reaction vessel, add the TBS-protected this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition and Degassing: Add a suitable solvent system (e.g., a mixture of 1,4-dioxane and water). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate.
-
Purification and Deprotection: Purify the crude product by column chromatography. The TBS protecting group can then be removed using standard conditions (e.g., TBAF in THF) to yield the final product.
Visualizing Reaction Pathways and Troubleshooting
Caption: Potential degradation pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. fiveable.me [fiveable.me]
- 12. A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor [organic-chemistry.org]
Technical Support Center: (5-Bromopyridin-2-yl)methanol in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-Bromopyridin-2-yl)methanol in chemical syntheses. The primary focus is on preventing the common side reaction of debromination, particularly in the context of palladium-catalyzed cross-coupling reactions.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experiments with this compound, with a focus on minimizing the undesired debromination side reaction.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem in reactions with this compound?
A1: Debromination is a chemical reaction where the bromine atom on the pyridine ring is replaced by a hydrogen atom, leading to the formation of 2-pyridinemethanol. This is a significant issue as it consumes your starting material, reduces the yield of the desired product, and complicates the purification process. The bromine atom is often the intended site for further chemical modifications, such as in palladium-catalyzed cross-coupling reactions, so its premature removal renders the substrate inactive for the desired transformation.
Q2: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions?
A2: Debromination, often referred to as hydrodehalogenation in this context, is a common side reaction in palladium-catalyzed cross-coupling chemistry. The primary causes include:
-
Presence of a Hydride Source: The palladium catalyst can react with various molecules in the reaction mixture that can act as a source of hydride (H-). Common hydride sources include solvents (like alcohols or DMF), bases (especially alkoxides), or even the starting material or other reagents.
-
Catalyst and Ligand Choice: The nature of the palladium catalyst and the phosphine ligand used can significantly influence the rate of debromination. Some catalyst systems are more prone to promoting this side reaction.
-
Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of debromination.
Q3: How can I minimize debromination when performing a Suzuki-Miyaura coupling with this compound?
A3: To minimize debromination in a Suzuki-Miyaura coupling, consider the following strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can promote the desired reductive elimination step over the competing hydrodehalogenation pathway.
-
Base Selection: Use a milder inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong alkoxide bases (e.g., sodium tert-butoxide), which can also act as hydride sources.
-
Solvent Choice: Aprotic solvents like dioxane, THF, or toluene are generally preferred over protic solvents like alcohols, which can be a direct source of hydrides. While some water is often necessary for the Suzuki reaction, excessive amounts should be avoided.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with moderate temperatures (e.g., 80 °C) and adjust as needed.
Q4: I am observing significant debromination in my Heck reaction. What should I do?
A4: For Heck reactions, debromination can also be a challenge. To mitigate this:
-
Catalyst and Ligand: Use a well-defined palladium catalyst and consider phosphine-free conditions if applicable, or use bulky electron-rich ligands.
-
Base: Triethylamine (Et₃N) is a common base in Heck reactions and is less likely to be a significant hydride source compared to alkoxides.
-
Additives: The addition of additives like tetra-n-butylammonium bromide (TBAB) can sometimes improve reaction efficiency and reduce side reactions.
-
Temperature and Time: As with other cross-coupling reactions, use the minimum necessary temperature and monitor the reaction to avoid unnecessarily long reaction times.
Q5: What are the best practices to avoid debromination in Sonogashira couplings of this compound?
A5: Key considerations for minimizing debromination in Sonogashira couplings include:
-
Copper Co-catalyst: While traditional Sonogashira reactions use a copper co-catalyst, copper-free conditions have been developed and may reduce side reactions in some cases.
-
Base: An amine base such as triethylamine or diisopropylethylamine (DIPEA) is typically used and is generally compatible with avoiding debromination.
-
Solvent: Aprotic solvents like DMF, THF, or toluene are good choices.
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidative side reactions that can affect the catalyst's performance.
Q6: I'm planning a Buchwald-Hartwig amination. How can I prevent the loss of the bromine atom?
A6: The Buchwald-Hartwig amination often requires a strong base, which can be a source of debromination. To address this:
-
Ligand Choice: Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) which are known to promote efficient C-N bond formation and can suppress hydrodehalogenation.
-
Base Selection: While strong bases like sodium or lithium tert-butoxide are common, consider using potassium phosphate or cesium carbonate if debromination is severe. The choice of base can be highly substrate-dependent.
-
Temperature Management: These reactions are often run at elevated temperatures. It is crucial to find the optimal temperature that balances reaction rate with the suppression of side reactions.
Q7: Can the hydroxymethyl group of this compound interfere with the reaction or be a source of debromination?
A7: Yes, the hydroxymethyl group (-CH₂OH) can potentially influence the reaction in a few ways:
-
Hydride Source: Alcohols can act as hydride donors, especially at elevated temperatures in the presence of a base and a palladium catalyst, which could contribute to debromination.
-
Oxidation: Under certain conditions, the alcohol could be oxidized to an aldehyde or carboxylic acid, leading to unwanted byproducts.
-
Ligand Poisoning: The oxygen atom of the hydroxyl group could potentially coordinate to the palladium center, affecting its catalytic activity.
Q8: Should I protect the hydroxymethyl group before running a cross-coupling reaction?
A8: Protecting the hydroxymethyl group is a prudent strategy to consider, especially if you are observing significant debromination or other side reactions involving the alcohol.
-
When to Protect: If initial attempts without protection lead to low yields, complex product mixtures, or significant debromination, protecting the alcohol is recommended.
-
Choice of Protecting Group: A common and robust protecting group for alcohols is the tert-butyldimethylsilyl (TBDMS) ether. It is generally stable to the conditions of many palladium-catalyzed cross-coupling reactions and can be easily removed later. Other options include benzyl (Bn) or p-methoxybenzyl (PMB) ethers. The choice of protecting group will depend on the overall synthetic strategy and the stability required for subsequent steps.
Q9: Are there any non-palladium-catalyzed methods that are less prone to debromination?
A9: While palladium catalysis is the most common for these transformations, other transition metals like nickel or copper can also be used for cross-coupling reactions. In some cases, these alternative methods might offer different selectivity and could be less prone to debromination for specific substrates. However, these methods also come with their own set of potential side reactions and require careful optimization.
Q10: Can photochemical degradation cause debromination?
A10: Yes, some brominated aromatic compounds can be sensitive to light. While less common under typical laboratory reaction conditions which are often run in flasks protected from direct light, photochemical cleavage of the C-Br bond can occur. It is good practice to protect light-sensitive reactions from direct light by wrapping the reaction vessel in aluminum foil.
Data Presentation
The following tables summarize the qualitative and semi-quantitative effects of various reaction parameters on the extent of debromination in palladium-catalyzed cross-coupling reactions of bromopyridines. This data is generalized from literature on similar substrates and serves as a guide for optimizing reactions with this compound.
Table 1: Influence of Ligand Choice on Debromination
| Ligand Type | General Structure Example | Tendency for Debromination | Recommended for this compound? |
| Simple Phosphines | PPh₃, P(o-tol)₃ | Moderate to High | Use with caution; better alternatives exist. |
| Bulky, Electron-Rich Monophosphines | P(t-Bu)₃, PCy₃ | Moderate | Can be effective, but biarylphosphines are often superior. |
| Bulky, Electron-Rich Biarylphosphines | XPhos, SPhos, RuPhos | Low | Highly Recommended |
| Chelating Diphosphines | dppf, BINAP, Xantphos | Variable | Can be effective, but often require careful optimization. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Low to Moderate | Good Alternative |
Table 2: Influence of Base Choice on Debromination
| Base | Base Type | Tendency for Debromination | Recommended for this compound? |
| Alkoxides (e.g., NaOtBu, KOtBu) | Strong, Nucleophilic | High | Use with caution, especially at high temperatures. |
| Carbonates (e.g., K₂CO₃, Cs₂CO₃) | Moderate, Non-nucleophilic | Low | Highly Recommended |
| Phosphates (e.g., K₃PO₄) | Moderate, Non-nucleophilic | Low | Highly Recommended |
| Organic Amines (e.g., Et₃N, DIPEA) | Weak, Non-nucleophilic | Very Low | Recommended (especially for Heck and Sonogashira) |
| Fluorides (e.g., KF, CsF) | Moderate, Nucleophilic | Low to Moderate | Can be effective, particularly in Suzuki couplings. |
Table 3: Influence of Solvent Choice on Debromination
| Solvent | Solvent Type | Tendency for Debromination | Recommended for this compound? |
| Protic (e.g., Alcohols) | Protic | High | Avoid as the primary solvent if possible. |
| Aprotic Polar (e.g., DMF, DMAc) | Aprotic | Moderate to High | Use with caution; can be a hydride source at high temperatures. |
| Ethers (e.g., Dioxane, THF) | Aprotic | Low | Highly Recommended |
| Hydrocarbons (e.g., Toluene, Xylene) | Aprotic | Low | Highly Recommended |
Experimental Protocols
The following are generalized experimental protocols for key palladium-catalyzed cross-coupling reactions of this compound. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Important Note on Protecting the Hydroxymethyl Group: Before proceeding with the following protocols, consider protecting the hydroxymethyl group as a TBDMS ether, especially if initial experiments show significant debromination or other side reactions.
Protocol for TBDMS Protection of this compound:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add imidazole (1.5 - 2.0 eq) and tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 - 1.2 eq).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain TBDMS-protected this compound.
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction: Coupling of this compound (or its TBDMS-protected form) with an arylboronic acid.
-
Reagents & Materials:
-
This compound (or TBDMS-protected version) (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ (3-5 mol%) or Pd₂(dba)₃ (1-2 mol%))
-
Ligand (if using Pd₂(dba)₃, e.g., SPhos (2-4 mol%))
-
Base (e.g., K₂CO₃ or K₃PO₄ (2.0 - 3.0 eq))
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water (4:1) or Toluene)
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the bromopyridine derivative, arylboronic acid, and base.
-
Add the palladium catalyst and ligand (if separate).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Heck Coupling
-
Reaction: Coupling of this compound (or its TBDMS-protected form) with an alkene.
-
Reagents & Materials:
-
This compound (or TBDMS-protected version) (1.0 eq)
-
Alkene (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂ (1-5 mol%))
-
Ligand (e.g., P(o-tol)₃ (2-10 mol%) or a more advanced ligand if needed)
-
Base (e.g., Et₃N (1.5 - 2.0 eq))
-
Additive (optional, e.g., TBAB (1.0 eq))
-
Anhydrous, degassed solvent (e.g., DMF or Toluene)
-
Sealed reaction tube or Schlenk flask
-
-
Procedure:
-
To a reaction vessel, add the bromopyridine derivative, palladium catalyst, and ligand.
-
Add the degassed solvent, followed by the base and the alkene.
-
If using a sealed tube, seal the vessel. If using a Schlenk flask, keep under a positive pressure of inert gas.
-
Heat the reaction to 80-120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Protocol 3: Sonogashira Coupling
-
Reaction: Coupling of this compound (or its TBDMS-protected form) with a terminal alkyne.
-
Reagents & Materials:
-
This compound (or TBDMS-protected version) (1.0 eq)
-
Terminal alkyne (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂ (1-3 mol%))
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Base (e.g., Et₃N or DIPEA (2.0 - 3.0 eq))
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Schlenk flask
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the bromopyridine derivative, palladium catalyst, and CuI.
-
Add the degassed solvent, followed by the base and the terminal alkyne.
-
Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) if necessary.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
-
Protocol 4: Buchwald-Hartwig Amination
-
Reaction: Coupling of this compound (or its TBDMS-protected form) with an amine.
-
Reagents & Materials:
-
This compound (or TBDMS-protected version) (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ (1-2 mol%))
-
Ligand (e.g., XPhos or SPhos (2-4 mol%))
-
Base (e.g., NaOtBu or K₃PO₄ (1.5 - 2.0 eq))
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed tube
-
-
Procedure:
-
In a glovebox or under a robust inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.
-
Add the bromopyridine derivative and the amine.
-
Add the degassed solvent.
-
Seal the vessel and heat to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and carefully quench with water or saturated aqueous ammonium chloride.
-
Extract, dry the organic layer, concentrate, and purify by column chromatography.
-
Visualizations
Experimental Workflow for Minimizing Debromination
Caption: A general experimental workflow for cross-coupling reactions of this compound, emphasizing steps to minimize debromination.
Troubleshooting Decision Tree for Debromination
Caption: A decision tree to guide troubleshooting efforts when significant debromination is observed in reactions involving this compound.
Technical Support Center: Optimization of Base and Solvent for (5-Bromopyridin-2-yl)methanol Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of base and solvent systems in palladium-catalyzed cross-coupling reactions involving (5-Bromopyridin-2-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of base and solvent so critical for the coupling of this compound?
A1: The selection of base and solvent is crucial as it directly influences reaction yield, rate, and selectivity.[1] For pyridine-containing substrates like this compound, the lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, potentially inhibiting its activity. The base's primary role is to facilitate the transmetalation step, which is often rate-determining, by activating the organoboron reagent (in Suzuki coupling) or deprotonating the nucleophile (in Sonogashira and Buchwald-Hartwig couplings).[1] The solvent must dissolve the reactants and stabilize the catalytic species, and its polarity can significantly affect the reaction pathway.
Q2: Which class of base is generally preferred for Suzuki-Miyaura coupling of bromopyridines?
A2: For Suzuki-Miyaura couplings of bromopyridines, inorganic bases are generally preferred. Phosphates (e.g., K₃PO₄) and carbonates (e.g., K₂CO₃, Cs₂CO₃) are widely used. K₃PO₄ is often a reliable choice for many Suzuki couplings, being more soluble and stronger than carbonates.[2] Cs₂CO₃ is also highly effective due to its good solubility in organic solvents like dioxane and DMF.[2] Stronger bases like sodium tert-butoxide (NaOtBu) are more commonly employed in Buchwald-Hartwig aminations and can promote side reactions in Suzuki couplings.[2]
Q3: What are the most common side reactions observed, and how can they be minimized?
A3: Common side reactions include:
-
Protodebromination: The replacement of the bromine atom with a hydrogen atom. This can be minimized by using strictly anhydrous and deoxygenated solvents and reagents.
-
Homocoupling: The coupling of two molecules of the starting material or the organometallic reagent. This is often caused by the presence of oxygen, which deactivates the Pd(0) catalyst. Ensuring a thoroughly inert atmosphere (argon or nitrogen) is critical to prevent this.[2]
-
Catalyst Inhibition: The pyridine nitrogen can bind to the palladium center, reducing its catalytic activity. Using bulky, electron-rich phosphine ligands can sometimes mitigate this effect.
Q4: Can the hydroxyl group on this compound interfere with the reaction?
A4: The free hydroxyl group can potentially interfere with the reaction, for example, by reacting with a very strong base or by coordinating to the metal center. While many coupling reactions tolerate free hydroxyl groups, if low yields or side reactions are observed, protection of the hydroxyl group (e.g., as a silyl ether or benzyl ether) should be considered.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
This is a common issue that can stem from several factors. The following workflow can help diagnose the problem.
Issue 2: Significant Formation of Homocoupling Byproduct
Homocoupling is often a sign of oxygen in the reaction system, which can oxidize the active Pd(0) catalyst to Pd(II), leading to unwanted side reactions.
-
Solution: Ensure all solvents are thoroughly degassed before use (e.g., by sparging with argon for 15-30 minutes or using freeze-pump-thaw cycles).[2] Use flame-dried or oven-dried glassware and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire setup and reaction time.
Issue 3: Protodebromination is the Major Product
The presence of water or other protic sources can lead to the cleavage of the C-Br bond, replacing it with a C-H bond.
-
Solution: Use anhydrous solvents and ensure the base is thoroughly dried. While some Suzuki reactions use water as a co-solvent, excessive amounts can promote this side reaction. If protodebromination persists, consider using a non-aqueous solvent system or ensure your reagents are free from water.
Data Presentation: Base and Solvent Optimization
The following tables summarize general effects of different bases and solvents on the yield of common cross-coupling reactions involving bromopyridines. These should serve as a starting point for optimization.
Table 1: General Effect of Base on Bromopyridine Coupling Yields
| Base | pKa of Conjugate Acid | Relative Strength | General Suitability & Comments |
| K₂CO₃ | 10.3 | Moderate | Often effective, but may require aqueous co-solvents and can be insufficient for challenging substrates.[2] |
| K₃PO₄ | 12.3 | Strong | A reliable and effective choice for many Suzuki couplings; more soluble and stronger than carbonates.[2] |
| Cs₂CO₃ | 10.0 | Moderate-Strong | Highly effective due to its good solubility in solvents like dioxane and DMF.[2] |
| NaOtBu | 19.0 | Very Strong | Primarily used in Buchwald-Hartwig aminations; can promote side reactions in Suzuki couplings.[2] |
| Et₃N / DIPEA | ~11 | Moderate (Amine) | Commonly used in Sonogashira couplings, where it also acts as a scavenger for the HX byproduct.[3] |
Table 2: General Effect of Solvent on Bromopyridine Coupling Yields
| Solvent | Type | General Suitability & Comments |
| Toluene | Nonpolar Aprotic | A common first choice that often provides high yields and is suitable for a wide range of substrates.[2] |
| 1,4-Dioxane | Polar Aprotic Ether | Frequently used and effective, often with good solubility for reagents. Must be anhydrous and peroxide-free.[2] |
| THF | Polar Aprotic Ether | A good solvent, but its lower boiling point may limit the reaction temperature.[2] |
| DMF | Polar Aprotic | Can be effective, especially when solubility is an issue, often used with water as a co-solvent.[2] |
| Methanol/Water or Ethanol/Water | Protic Mixtures | Environmentally friendly and can be highly effective, especially for dissolving inorganic bases. The ratio is critical.[4] |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the coupling of this compound. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the Suzuki coupling of other bromopyridines.
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 or 5:1 mixture)
-
-
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 85-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Sonogashira Coupling
This protocol is a general procedure for the copper-co-catalyzed Sonogashira reaction.
-
Reagents:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Amine base (e.g., Triethylamine or Diisopropylamine) (2.0-3.0 equiv)
-
Anhydrous THF or Toluene
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with argon.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC or GC-MS.
-
Upon completion, cool the mixture, dilute with diethyl ether, and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Protocol 3: Buchwald-Hartwig Amination
This protocol provides a general methodology for the amination of bromopyridines.
-
Reagents:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos or BINAP, 4-8 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound and a magnetic stir bar.
-
Seal the tube, remove from the glovebox, and add the anhydrous, degassed solvent followed by the amine via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and carefully quench with water.
-
Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic layers.
-
Wash with brine, dry over anhydrous sodium sulfate, filter, concentrate, and purify by column chromatography.
-
Signaling Pathways and Workflows
References
Technical Support Center: Troubleshooting Incomplete Conversion in (5-Bromopyridin-2-yl)methanol Reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing incomplete conversion in reactions involving (5-Bromopyridin-2-yl)methanol. The following information is presented in a question-and-answer format to directly address common issues encountered during palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing significant amounts of starting material remaining. What are the primary causes for this incomplete conversion?
A1: Incomplete conversion in Suzuki-Miyaura couplings involving this compound can be attributed to several factors. The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[1][2] Other common issues include suboptimal reaction conditions, poor reagent quality, and the inherent stability of the reagents. Specifically, for pyridine substrates, bulky and electron-rich phosphine ligands are often necessary to shield the palladium from the pyridine nitrogen and promote the desired reaction.[2]
Q2: I am observing a significant amount of debrominated starting material, (Pyridin-2-yl)methanol, in my reaction mixture. What leads to this side product?
A2: The formation of a dehalogenated (debrominated) byproduct is a common side reaction in palladium-catalyzed cross-coupling reactions.[1] This occurs when the intermediate palladium-aryl complex, formed after oxidative addition, is intercepted by a hydride source before it can undergo transmetalation with the boronic acid derivative. Potential hydride sources include the solvent, base, or impurities within the reaction mixture.
Q3: My Buchwald-Hartwig amination of this compound is sluggish and gives a low yield of the desired amino-pyridine product. What are the likely reasons?
A3: Low yields in Buchwald-Hartwig aminations with this substrate often point towards catalyst inhibition or deactivation. The amino group of the coupling partner and the pyridine nitrogen of the substrate can both coordinate to the palladium center, hindering the catalytic cycle.[1] Additionally, the choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to cause degradation of the starting material or product. The reaction is also sensitive to air and moisture, which can deactivate the catalyst.
Q4: Besides the starting material, I see several unidentified spots on my TLC plate. What are other potential side products in these coupling reactions?
A4: In addition to dehalogenation, other common side products in Suzuki-Miyaura reactions include homocoupling of the boronic acid to form a biaryl byproduct and protodeboronation, where the boronic acid is converted back to the corresponding arene.[1][3] Homocoupling is often exacerbated by the presence of oxygen. In Buchwald-Hartwig reactions, β-hydride elimination from the palladium-amido complex can occur, leading to the formation of an imine and the reduced arene.[4]
Troubleshooting Guides
Incomplete Suzuki-Miyaura Coupling
Problem: Low conversion of this compound to the desired 5-aryl-2-(hydroxymethyl)pyridine.
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation/Inhibition | • Use a higher catalyst loading (e.g., increase from 1-2 mol% to 3-5 mol%).• Switch to a more electron-rich and sterically hindered phosphine ligand (e.g., SPhos, XPhos, RuPhos) to shield the palladium from the pyridine nitrogen.[2]• Employ a pre-formed palladium(0) catalyst to bypass the in-situ reduction step. |
| Suboptimal Reaction Conditions | • Increase the reaction temperature in increments of 10-20 °C.• Screen different bases. While K₂CO₃ or K₃PO₄ are common, Cs₂CO₃ is more basic and can sometimes improve yields.[5]• Ensure the solvent is anhydrous and thoroughly degassed to remove oxygen, which can contribute to catalyst deactivation and homocoupling.[6] |
| Reagent Quality and Stability | • Use fresh, high-purity this compound and arylboronic acid.• Consider using a more stable boronic acid derivative, such as a pinacol ester or an MIDA boronate, to minimize protodeboronation.[7] |
Incomplete Buchwald-Hartwig Amination
Problem: Low conversion of this compound to the desired 5-(amino)-2-(hydroxymethyl)pyridine derivative.
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation/Inhibition | • Increase the catalyst and ligand loading.• Use a ligand specifically designed for challenging C-N couplings, such as BrettPhos or RuPhos.• Ensure strict air-free conditions using Schlenk techniques or a glovebox. |
| Inappropriate Base | • The choice of base is critical. Sodium tert-butoxide (NaOtBu) is a common strong base, but if substrate degradation is observed, a weaker base like Cs₂CO₃ or K₃PO₄ should be screened.[8] |
| Reaction Temperature and Time | • Gradually increase the reaction temperature. Buchwald-Hartwig aminations often require temperatures between 80-120 °C.• Extend the reaction time and monitor progress by TLC or LC-MS. |
| Solvent Effects | • Toluene and dioxane are common solvents. Ensure they are anhydrous. In some cases, a more polar aprotic solvent like DMF can be beneficial, but it must be rigorously dried. |
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
This protocol describes the synthesis of (5-phenylpyridin-2-yl)methanol.
Materials:
-
This compound
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Add Pd(dppf)Cl₂ (3-5 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (repeat three times).
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Buchwald-Hartwig Amination Protocol
This protocol describes the synthesis of (5-(phenylamino)pyridin-2-yl)methanol.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (1-2 mol%) and Xantphos (2-4 mol%).
-
Add this compound (1.0 equiv) and NaOtBu (1.2-1.5 equiv).
-
Evacuate and backfill the tube with the inert gas (repeat three times).
-
Add anhydrous, degassed toluene via syringe, followed by the addition of aniline (1.1 equiv).
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 18-24 hours.
-
After completion, cool the reaction to room temperature. Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables provide representative quantitative data for Suzuki-Miyaura and Buchwald-Hartwig reactions of bromopyridine derivatives. Note that these are illustrative examples, and optimal conditions will vary depending on the specific substrates used.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | 18 | 60-85 |
| 2 | Pd(OAc)₂ (3) | SPhos (6) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 70-90 |
| 3 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 80 | 24 | 65-88 |
Data adapted from analogous reactions of bromopyridine derivatives.[9][10][11]
Table 2: Buchwald-Hartwig Amination of Bromopyridines with Amines
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.2) | Toluene | 110 | 18 | 40-82 |
| 2 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 100 | 24 | 56-98 |
| 3 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | t-BuOH | 90 | 16 | 60-95 |
Data adapted from analogous reactions of bromopyridine derivatives.[8][12]
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: Logical workflow for troubleshooting incomplete conversion.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium Residue Removal in Coupling Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing palladium residues from the products of coupling reactions. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing residual palladium from coupling products?
A1: Several methods are available for palladium removal, each with specific advantages. The most common techniques include:
-
Scavenging: Using solid-supported reagents (metal scavengers) with functional groups that chelate palladium. These can be silica-based or polymer-supported.[1]
-
Activated Carbon Adsorption: A cost-effective method where activated carbon adsorbs the palladium species.[2][3]
-
Chromatography: Techniques like column chromatography can separate the desired product from the palladium catalyst and other impurities.[4]
-
Recrystallization: This classic purification method can reduce palladium levels, sometimes in conjunction with additives that keep the palladium in the mother liquor.[5][6]
-
Extraction: Liquid-liquid extraction can be effective for removing certain palladium salts.[4]
-
Filtration: Simple filtration through agents like Celite can remove heterogeneous or precipitated palladium.[4][7]
Q2: How do I choose the most appropriate palladium removal method for my specific product?
A2: The optimal method depends on several factors: the oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)), the solvent system, the nature and stability of your product, the scale of the reaction, and the required final purity level.[7][8][9] A decision-making workflow can help guide your selection.
Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A3: Regulatory agencies like the FDA and EMA have stringent limits on elemental impurities.[10] According to the ICH Q3D guidelines, palladium is a Class 2B element. The permitted daily exposure (PDE) for palladium is 100 µ g/day for the oral route, which often translates to a concentration limit of 10 ppm in the final drug product, assuming a maximum daily dose of 10 grams.[11][12] For parenteral routes, the limit is much lower at 10 µ g/day , which can correspond to a 1 ppm limit.[11]
Q4: How can I quantify the amount of residual palladium in my sample?
A4: The standard and most accurate methods for quantifying trace palladium levels are instrumental techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES).[5][13] High-energy polarized-beam energy dispersive X-ray fluorescence (XRF) is another validated method.[14] While these are the standard for final product validation, faster colorimetric or fluorimetric kits can be used for in-process screening to quickly assess the efficiency of different scavenging methods.[5][15]
Troubleshooting Guides
Problem 1: Simple filtration is not removing the palladium.
-
Symptoms: The filtrate remains colored, and analysis shows high palladium content.
-
Possible Causes & Solutions:
-
Soluble Palladium Species: Standard filtration only removes heterogeneous catalysts (like Pd/C) or insoluble palladium black.[7] If your catalyst is homogeneous (e.g., Pd(OAc)₂), it will pass through the filter.[16]
-
Solution: Switch to a method suitable for soluble palladium, such as treatment with a metal scavenger, activated carbon, or chromatography.[7]
-
-
Colloidal Palladium: Very fine, suspended palladium particles may pass through standard filter media.
-
Solution 1: Use a finer filter medium, such as a membrane filter (e.g., 0.45 µm PTFE).[7]
-
Solution 2: Improve filtration by using a well-packed pad of Celite (1-2 cm thick). Pre-wetting the pad can increase its effectiveness.[4][7]
-
Solution 3: Treat the solution with an adsorbent like activated carbon to capture the colloidal particles before filtration.[7]
-
-
Problem 2: A metal scavenger is not reducing palladium to the desired level.
-
Symptoms: Residual palladium remains above the target limit (e.g., >10 ppm) after treatment.
-
Possible Causes & Solutions:
-
Incorrect Scavenger Choice: The scavenger's effectiveness depends on the palladium's oxidation state and the solvent. Thiol-based scavengers, for instance, are often effective for Pd(II) species.[8][17]
-
Insufficient Scavenger Amount or Time: The binding process is an equilibrium, requiring sufficient scavenger and time.
-
Solution: Increase the equivalents of the scavenger (e.g., from 5 to 10 eq.), increase the reaction time, or gently heat the mixture (if the product is stable) to facilitate binding.[19]
-
-
Competitive Binding: The product molecule itself may be chelating the palladium, making it difficult for the scavenger to access.
-
Solution: Try a scavenger with a very high affinity for palladium, such as those based on trimercaptotriazine (TMT), which are known to be very strong binding agents.[19]
-
-
Problem 3: Significant product loss occurs during palladium removal.
-
Symptoms: The final yield of the purified product is unacceptably low.
-
Possible Causes & Solutions:
-
Non-specific Adsorption: Activated carbon is known for its high surface area and can adsorb the desired product along with the palladium, leading to yield loss.[17] Recrystallization can also result in the loss of product yield.[8]
-
Product Trapped in Scavenger: The solid scavenger can retain some of the product after filtration.
-
Solution: After filtering off the scavenger, wash it thoroughly with a small amount of fresh solvent and combine the washings with the filtrate to recover any trapped product.[21]
-
-
Data on Palladium Removal Efficiency
The effectiveness of different palladium removal methods can vary significantly. The following table summarizes quantitative data from various studies to provide a basis for comparison.
| Method | Starting Pd Level (ppm) | Final Pd Level (ppm) | % Removal | Product/System | Reference |
| Metal Scavenger (Si-TMT) | 1300 | 5 | >99.6% | Suzuki Coupling Product | [6] |
| Metal Scavenger (Polymer-bound ethylenediamine) | 2000 - 3000 | 100 - 300 | ~90 - 95% | Suzuki Coupling Product | [22] |
| Metal Scavenger (PhosphonicS SPM32) | ~1000 | < 5 | >99.5% | Pd(OAc)₂ in Acetonitrile | [16] |
| Activated Carbon (Darco KB-B) | 300 | < 1 | >99.6% | API Intermediate in THF | [9] |
| Activated Carbon + Chelator | 9100 | < 273 | >97% | API Intermediate | [9] |
| Recrystallization (1st Crop) | 1300 | 200 | 84.6% | Suzuki Coupling Product | [6] |
| Column Chromatography | ~1000s | < 100 (average) | ~90% | Various Coupling Products | [23] |
| Chromatography + Scavenger | ~1000s | < 50 (average) | ~98% | Various Coupling Products | [23] |
Note: Efficiency is highly dependent on the specific substrate, catalyst, solvent, and experimental conditions.
Experimental Protocols
Protocol 1: Palladium Removal Using a Solid-Supported Thiol Scavenger
This protocol describes a general procedure for using a silica-based thiol scavenger in a batch process.
-
Dissolution: Dissolve the crude product containing palladium residues in a suitable organic solvent (e.g., Ethyl Acetate, Toluene, THF).
-
Scavenger Addition: Add the thiol-functionalized silica scavenger. A typical starting point is 5-10 weight equivalents relative to the initial mass of the palladium catalyst used in the reaction.
-
Stirring: Stir the resulting mixture at room temperature. A typical duration is 4-16 hours. Gentle heating (e.g., 40-60 °C) can be applied to expedite the process if the product is thermally stable.
-
Filtration: Set up a filtration apparatus (e.g., a Büchner funnel with filter paper). Filter the mixture to remove the solid scavenger containing the bound palladium.
-
Washing: Wash the collected scavenger on the filter with a small volume of the fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings. Remove the solvent under reduced pressure to yield the purified product.
-
Analysis: Analyze a small sample of the purified product using ICP-MS or a similar technique to determine the final palladium concentration.[5]
Protocol 2: Palladium Removal Using Activated Carbon
This protocol outlines the use of powdered activated carbon for palladium removal.
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add powdered activated carbon. A typical loading is 2-10 wt% relative to the crude product mass.[9][21]
-
Stirring: Stir the suspension at room temperature or slightly elevated temperature (e.g., 45 °C) for 1-18 hours. The optimal time should be determined experimentally.[9]
-
Filtration: Filter the mixture through a pad of Celite (1-2 cm thick) in a sintered glass or Büchner funnel to remove the activated carbon. The Celite is crucial for trapping fine carbon particles that might otherwise pass through the filter paper.[21]
-
Washing: Wash the Celite/carbon cake thoroughly with fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Determine the final palladium concentration in the product to confirm successful removal.
References
- 1. silicycle.com [silicycle.com]
- 2. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 3. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. arborassays.com [arborassays.com]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. docserver.ingentaconnect.com [docserver.ingentaconnect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biotage.com [biotage.com]
- 11. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 12. knowledge.reagecon.com [knowledge.reagecon.com]
- 13. A risk mitigation approach to detecting and quantifying metals in APIs [manufacturingchemist.com]
- 14. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
- 16. spinchem.com [spinchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Scavenging Technologies from Johnson Matthey - Pharmaceutical Technology [pharmaceutical-technology.com]
- 19. sopachem.com [sopachem.com]
- 20. apolloscientific.co.uk [apolloscientific.co.uk]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Efficient workup procedures for (5-Bromopyridin-2-yl)methanol reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-Bromopyridin-2-yl)methanol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workups.
Troubleshooting Guide
This section addresses specific issues that may arise during the workup of reactions involving this compound, such as Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and Williamson ether syntheses.
Issue 1: Emulsion Formation During Aqueous Workup
-
Question: I am observing a persistent emulsion at the aqueous-organic interface during the extraction of my reaction mixture. How can I break this emulsion?
-
Answer: Emulsion formation is common in reactions involving pyridine derivatives due to their ability to act as surfactants. To address this:
-
Add Brine: Addition of a saturated aqueous solution of sodium chloride (brine) can increase the ionic strength of the aqueous layer, which often helps to break up emulsions.
-
Change the Solvent: If possible, try a different extraction solvent. For example, if you are using ethyl acetate, switching to a less polar solvent like dichloromethane might prevent emulsion formation.
-
Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can sometimes help to break the emulsion.
-
Centrifugation: If the emulsion is persistent and the volume is manageable, centrifugation can be an effective method to separate the layers.
-
Issue 2: Low Recovery of Product After Extraction
-
Question: My product yield is very low after aqueous extraction. I suspect my product, a derivative of this compound, is partially soluble in the aqueous layer. What can I do?
-
Answer: The pyridine nitrogen in your product can be protonated under acidic conditions, forming a water-soluble pyridinium salt. The hydroxyl group can also affect water solubility.
-
Adjust pH: Before extraction, ensure the aqueous layer is basic (pH > 8) by adding a base like sodium carbonate or a dilute sodium hydroxide solution. This will keep the pyridine nitrogen in its free base form, which is less water-soluble.
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer multiple times with your organic solvent to recover any dissolved product.
-
Salting Out: Add a significant amount of a salt like sodium chloride or potassium carbonate to the aqueous layer to decrease the solubility of your organic product.
-
Issue 3: Difficulty in Removing Palladium Catalyst Residues
-
Question: After my Suzuki or Buchwald-Hartwig reaction, I am having trouble removing all the palladium residues, which are contaminating my product and affecting subsequent reactions. How can I effectively remove them?
-
Answer: Palladium residues can be challenging to remove completely. Here are a few strategies:
-
Filtration through Celite: After the reaction, dilute the mixture with an appropriate solvent and filter it through a pad of Celite. This can remove a significant portion of the precipitated palladium.
-
Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like thiourea or a dilute solution of sodium N,N-diethyldithiocarbamate can help to sequester and remove palladium. A wash with aqueous ammonium chloride can also be effective.
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon for a short period, followed by filtration, can adsorb palladium residues. Be mindful that this can also lead to some product loss.
-
Silica Gel Chromatography: Careful column chromatography is often the most effective method for complete removal of palladium residues.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in a Suzuki-Miyaura coupling with this compound, and how do I deal with them during workup?
A1: The most common side reactions are protodeboronation of the boronic acid and homocoupling of the aryl halide or the boronic acid.
-
Protodeboronation: This leads to the formation of the corresponding arene from the boronic acid. It is often favored by high temperatures and prolonged reaction times. During workup, this nonpolar byproduct can usually be separated from the more polar desired product by silica gel chromatography.
-
Homocoupling: This results in biaryl byproducts. These are often less polar than the desired product and can also be removed by column chromatography. To minimize homocoupling, ensure a thoroughly degassed reaction mixture and use the appropriate palladium catalyst and ligands.
Q2: In a Buchwald-Hartwig amination, my reaction stalls and I see starting material remaining. How does this impact the workup?
A2: A stalled reaction often indicates catalyst deactivation. During workup, you will have a mixture of starting material, product, and potentially catalyst decomposition products. This will necessitate a more careful purification, usually by column chromatography, to separate the desired product from the unreacted this compound and the amine. The polarity difference between the starting material and the aminated product is usually significant enough for effective separation.
Q3: For a Williamson ether synthesis with this compound, what is the best way to handle the basic workup?
A3: In a Williamson ether synthesis, a strong base is used to deprotonate the alcohol. After the reaction, it is crucial to neutralize the excess base.
-
Quenching: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an organic solvent. As the product is an ether, it will likely be less polar than the starting alcohol, which can aid in separation.
-
Washing: Wash the organic layer with water and then brine to remove any remaining inorganic salts.
Quantitative Data
The following tables summarize representative quantitative data for reactions involving bromopyridines, which can serve as a reference for optimizing reactions with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Aryl Boronic Acid | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O | 85-95 | 15+ | 60-85 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O | 85-95 | 15+ | 70-90 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 80-95 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | 75-90 |
| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 8-16 | 80-95 |
| n-Butylamine | Pd₂(dba)₃ (1.5) | XPhos (3.6) | NaOtBu (1.4) | Dioxane | 100 | 12 | 70-85 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
In a Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for Williamson Ether Synthesis
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in an anhydrous aprotic solvent (e.g., THF or DMF).
-
Cool the solution in an ice bath and add a strong base (e.g., NaH, 1.1 equiv.) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 equiv.) and stir the reaction at room temperature or with gentle heating until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Troubleshooting workflow for workup procedures.
Identifying and minimizing impurities in (5-Bromopyridin-2-yl)methanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (5-Bromopyridin-2-yl)methanol. Our aim is to help you identify and minimize impurities, thereby improving yield and ensuring the quality of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: Impurities can arise from the starting material, 5-bromo-2-pyridinecarboxaldehyde, or from side reactions during the reduction step. The most common impurities include:
-
Unreacted Starting Material: Incomplete reduction can leave residual 5-bromo-2-pyridinecarboxaldehyde in your product.
-
5-bromo-2-pyridinecarboxylic acid: Oxidation of the starting aldehyde, either during storage or the reaction, can lead to the formation of the corresponding carboxylic acid.
-
Over-reduction Products: While less common with milder reducing agents, stronger agents could potentially lead to further reduction of the pyridine ring or the bromo substituent, though this is generally not a major concern under standard conditions.
-
Solvent Adducts and Borate Esters: In reductions using sodium borohydride in alcohol solvents, borate esters can form and may be carried through the work-up if not properly hydrolyzed.
Q2: I'm observing a significant amount of unreacted starting material in my final product. How can I improve the conversion?
A2: Incomplete conversion is a common issue. Here are several factors to consider:
-
Purity of Starting Material: Ensure your 5-bromo-2-pyridinecarboxaldehyde is of high purity. Impurities can interfere with the reaction.
-
Reducing Agent Stoichiometry: While a 1:1 molar ratio of hydride to aldehyde is theoretically sufficient, it's common practice to use a slight excess of the reducing agent (e.g., 1.1 to 1.5 equivalents) to ensure complete conversion.
-
Reaction Time and Temperature: The reduction of aldehydes is typically fast, but if you are seeing incomplete conversion, you may need to extend the reaction time or slightly increase the temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Choice of Reducing Agent: If you are using a mild reducing agent like sodium borohydride and still facing issues, you could consider a more powerful reducing agent like lithium aluminum hydride (LiAlH4). However, be aware that LiAlH4 is less selective and requires stricter anhydrous conditions.
Q3: My final product has a low yield. What are the likely causes and how can I troubleshoot this?
A3: Low yields can be frustrating. A systematic approach to troubleshooting can help identify the cause.
-
Mechanical Losses: Be mindful of product loss during work-up and purification steps. Ensure complete extraction from the aqueous phase and minimize the number of transfer steps.
-
Sub-optimal Reaction Conditions: As with incomplete conversion, ensure your reaction time, temperature, and stoichiometry are optimized.
-
Side Reactions: The formation of byproducts will consume your starting material and reduce the yield of your desired product.
-
Product Degradation: this compound, like many organic molecules, can be sensitive to strong acids or bases and high temperatures. Ensure your work-up and purification conditions are mild.
Q4: How can I effectively remove the 5-bromo-2-pyridinecarboxylic acid impurity?
A4: The presence of the carboxylic acid impurity can complicate purification. Here are two effective strategies:
-
Aqueous Base Wash: During the work-up, wash the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO3). The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer.
-
Column Chromatography: If the base wash is insufficient, column chromatography on silica gel can effectively separate the more polar carboxylic acid from the desired alcohol.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Multiple spots on TLC after reaction, one corresponding to starting material. | Incomplete reaction. | Increase reaction time, use a slight excess of reducing agent, or consider a more potent reducing agent. |
| Low overall yield with a clean product. | Mechanical loss during work-up or purification. | Optimize extraction and transfer steps. Ensure the product is fully extracted from the aqueous phase. |
| Product is off-color (yellow or brown). | Presence of impurities or degradation. | Purify by column chromatography. Consider storing the starting aldehyde under an inert atmosphere and in the dark. |
| Broad peaks in NMR spectrum. | Presence of multiple tautomers or dynamic exchange. | Ensure the sample is dry and free of acidic or basic impurities. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sodium Borohydride Reduction
-
Reaction Setup: To a solution of 5-bromo-2-pyridinecarboxaldehyde (1.0 eq) in methanol (MeOH) at 0 °C, add sodium borohydride (NaBH4) (1.2 eq) portion-wise over 15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add ethyl acetate and water to the residue. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: HPLC Analysis of this compound
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 95% A and 5% B, then ramp to 100% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
Protocol 3: ¹H NMR Characterization
-
Solvent: Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).
-
Expected Peaks for this compound:
-
A singlet for the -CH2- protons.
-
A multiplet for the pyridine ring protons.
-
A broad singlet for the -OH proton (may exchange with D2O).
-
Visual Guides
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Pathways for the formation of the desired product and common impurities.
Caption: A logical workflow for troubleshooting low reaction yields.
Validation & Comparative
A Comparative Guide to the Reactivity of (5-Bromopyridin-2-yl)methanol and Its Positional Isomers in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, bromopyridine derivatives are indispensable building blocks for the construction of complex molecules, particularly in the pharmaceutical and materials science sectors. The regioselective introduction of substituents onto the pyridine ring via palladium-catalyzed cross-coupling reactions is a cornerstone of this endeavor. This guide provides an objective comparison of the reactivity of (5-Bromopyridin-2-yl)methanol against its other positional isomers in three of the most powerful cross-coupling methodologies: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This analysis is supported by a compilation of experimental data from the literature to inform substrate selection and reaction optimization.
General Reactivity Trends of Bromopyridine Isomers
The reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the electronic properties of the pyridine ring and the position of the bromine atom relative to the nitrogen. The electron-withdrawing nature of the nitrogen atom renders the pyridine ring electron-deficient, which generally enhances the rate of oxidative addition, the often rate-determining step in the catalytic cycle.
The generally accepted order of reactivity for simple bromopyridine isomers is:
4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine
This trend is attributed to the strong electron-withdrawing effect of the nitrogen atom at the para (4-) and ortho (2-) positions, which polarizes the C-Br bond and facilitates oxidative addition. However, the proximity of the nitrogen atom in 2-bromopyridines can sometimes lead to coordination with the palladium catalyst, potentially inhibiting the reaction and necessitating the use of specialized ligands. 3-Bromopyridine is typically the least reactive isomer due to the weaker electronic activation at the meta position.
The introduction of a hydroxymethyl (-CH₂OH) group, as in this compound and its isomers, adds another layer of complexity. This group is electron-donating by induction but can also participate in coordination to the metal center, influencing the overall reactivity in a manner that can deviate from the general trend.
Comparative Reactivity in Key Cross-Coupling Reactions
The following sections present a comparative analysis of the reactivity of this compound and its isomers in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The data, where available, is summarized in tables to provide a clear comparison of reaction yields under various conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. For bromopyridines, this reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents.
Data Presentation: Suzuki-Miyaura Coupling Yields
| Bromopyridine Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 / >15 | Moderate to Good | [1] |
| 2-Bromopyridine | Arylboronic acids | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 / 18 | 75-85 | [2] |
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 / 12 | 65 | [2] |
| 4-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 / 2 | 95 | [2] |
Note: Direct comparative data for this compound and its isomers under identical conditions is limited. The data presented for related structures provides an indication of expected reactivity.
The presence of the hydroxymethyl group can influence the reaction outcome. While it is a weak electron-donating group, its ability to coordinate to the palladium center could either facilitate or hinder the catalytic cycle depending on the specific isomer and reaction conditions. For this compound, the bromine at the 5-position is meta to the nitrogen, suggesting a lower intrinsic reactivity compared to 2- or 4-bromopyridines. However, the overall electronic nature of the substituted ring will dictate the ultimate outcome.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of the bromopyridinylmethanol (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) is placed in a reaction vessel under an inert atmosphere. A degassed solvent system (e.g., 1,4-dioxane/water, 4:1) is added, and the mixture is heated to the desired temperature (typically 80-100 °C) until the reaction is complete as monitored by TLC or LC-MS. After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2][3]
Logical Relationship: Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine. This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules.
Data Presentation: Buchwald-Hartwig Amination Yields
| Bromopyridine Isomer | Amine | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| 2-Amino-5-bromo-4-methylpyridine | Arylamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | Good | [4] |
| 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 / 4 | 60 | [5] |
| 5-Bromopyrimidine | N-Methylaniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 / 2 | 95 | [6] |
| 3-Bromo-2-methylpyridine | Various amines | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80-110 | Good | [7] |
The presence of the hydroxymethyl group can potentially interfere with the Buchwald-Hartwig amination by coordinating to the palladium catalyst or reacting with the strong bases typically employed. Protection of the hydroxyl group may be necessary in some cases to achieve high yields. For this compound, the electronic and steric environment around the C-Br bond will be a key determinant of its reactivity.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with the bromopyridinylmethanol (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., NaOtBu, 1.4 mmol). Anhydrous, degassed solvent (e.g., toluene) is added, and the mixture is heated to the desired temperature (typically 80-110 °C). The reaction progress is monitored by an appropriate analytical technique. Upon completion, the reaction is cooled, quenched, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[4][7]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: A general experimental workflow for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.
Data Presentation: Sonogashira Coupling Yields
| Bromopyridine Isomer | Alkyne | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 / 3 | 98 | [5] |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT / 16 | Low (25) | [8] |
| 2-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 80 / 4 | 85 | [9] |
| 3-Bromopyridine | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | - | 70 | - | [10] |
Note: Direct comparative data for this compound and its isomers is scarce. The provided data for substituted bromopyridines offers insights into potential reactivity.
The hydroxyl group of the bromopyridinylmethanols could potentially react with the base or coordinate to the copper or palladium catalysts, affecting the reaction efficiency. As with the Buchwald-Hartwig amination, protection of the alcohol may be a viable strategy to improve yields. The reactivity of this compound in Sonogashira coupling will be influenced by the electronic nature of the 5-position and any potential intramolecular interactions involving the hydroxymethyl group.
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of the bromopyridinylmethanol (1.0 mmol) and a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol) in a suitable solvent (e.g., THF or toluene) under an inert atmosphere, a copper(I) co-catalyst (e.g., CuI, 0.04 mmol) and a base (e.g., Et₃N or i-Pr₂NH) are added. The terminal alkyne (1.2 mmol) is then added, and the reaction mixture is stirred at the appropriate temperature (ranging from room temperature to elevated temperatures) until the starting material is consumed. The reaction is then worked up by dilution with an organic solvent and washing with aqueous solutions. The organic layer is dried, concentrated, and the crude product is purified by chromatography.[5][9]
Signaling Pathway: Sonogashira Catalytic Cycles
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Conclusion
The reactivity of this compound and its positional isomers in palladium-catalyzed cross-coupling reactions is a nuanced interplay of electronic effects, steric hindrance, and the potential for the hydroxymethyl group to coordinate with the catalyst. While the general reactivity trend for simple bromopyridines provides a useful starting point, the presence of the -CH₂OH substituent necessitates careful consideration and optimization of reaction conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Suzuki Coupling Efficiency: A Comparative Guide to Bromo-, Iodo-, and Chloro-Pyridines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. In the synthesis of novel pharmaceuticals and functional materials, pyridyl moieties are ubiquitous pharmacophores. The choice of the starting halopyridine substrate is a critical parameter that significantly influences reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an objective comparison of the Suzuki coupling efficiency of iodo-, bromo-, and chloro-pyridines, supported by experimental data, to aid in the rational design and optimization of these crucial transformations.
Relative Reactivity: A Tale of Bond Dissociation Energies
The reactivity of halopyridines in Suzuki-Miyaura coupling is intrinsically linked to the carbon-halogen (C-X) bond strength. The rate-determining step in the catalytic cycle is typically the oxidative addition of the halopyridine to the palladium(0) catalyst. This step involves the cleavage of the C-X bond. The established trend for C-X bond dissociation energies is C-Cl > C-Br > C-I. Consequently, the reactivity of halopyridines in Suzuki coupling follows the inverse order:
Iodo-pyridines > Bromo-pyridines > Chloro-pyridines
Iodo-pyridines, possessing the weakest C-I bond, are the most reactive substrates, often undergoing coupling under mild conditions with a wide range of catalysts. Bromo-pyridines are also highly effective and are perhaps the most commonly used halopyridines due to a good balance of reactivity and stability. Chloro-pyridines, with the strongest C-Cl bond, are the least reactive and often require more forcing conditions, such as higher temperatures, longer reaction times, and more sophisticated catalyst systems to achieve high yields.
Quantitative Comparison of Suzuki Coupling Efficiencies
The following tables summarize quantitative data from various studies, offering a comparative overview of the performance of iodo-, bromo-, and chloro-pyridines in Suzuki-Miyaura coupling reactions.
Table 1: Comparison of 2-Halopyridines and 3-Halopyridines with Phenylboronic Acid under Microwave-Assisted Conditions
| Halopyridine | Catalyst System | Base | Solvent | Temp. (°C) / Power (W) | Time (min) | Yield (%) | Reference |
| 2-Bromopyridine | 1 mol% Pd(OAc)₂, 2 mol% Benzimidazolium salt | K₂CO₃ | DMF/H₂O (1:1) | 120 / 300 | 10 | 70.0 | [1] |
| 3-Bromopyridine | 1 mol% Pd(OAc)₂, 2 mol% Benzimidazolium salt | K₂CO₃ | DMF/H₂O (1:1) | 120 / 300 | 10 | 75.9 | [1] |
| 2-Chloropyridine | 1 mol% Pd(OAc)₂, 2 mol% Benzimidazolium salt | K₂CO₃ | DMF/H₂O (1:1) | 120 / 300 | 10 | 45.3 | [1] |
| 3-Chloropyridine | 1 mol% Pd(OAc)₂, 2 mol% Benzimidazolium salt | K₂CO₃ | DMF/H₂O (1:1) | 120 / 300 | 10 | 55.1 | [1] |
This data clearly illustrates that under identical microwave-assisted conditions, bromopyridines provide significantly higher yields than their chloro- counterparts.[1]
Table 2: Suzuki Coupling of Various Halopyridines under Conventional Heating
| Halopyridine Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 4 | ~95 |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | ~90 |
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 92 |
| 3-Chloropyridine | 4-Tolylboronic acid | (NHC)Pd(cinn)Cl (0.5) | NaHCO₃ | H₂O | 100 | 1 | 95 |
| 2-Bromo-4-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 4 | 92 (at C4) |
| 5-Bromo-2-chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME | 80 | 12 | 85 (at C5) |
Note: The data in Table 2 is compiled from multiple sources and while indicative of general trends, direct comparison should be made with caution due to varying reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and adaptation of synthetic procedures. Below are representative experimental protocols for the Suzuki-Miyaura coupling of iodo-, bromo-, and chloro-pyridines.
Protocol 1: Suzuki Coupling of an Iodopyridine (General Procedure)
Materials:
-
Iodopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane/Water (4:1, 5 mL)
-
Nitrogen or Argon gas
-
Standard oven-dried glassware
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the iodopyridine, arylboronic acid, and potassium carbonate.
-
Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling of a Bromopyridine (General Procedure)
Materials:
-
Bromopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene/Water (5:1, 6 mL)
-
Nitrogen or Argon gas
-
Standard oven-dried glassware
Procedure:
-
In an oven-dried Schlenk tube, combine the bromopyridine, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
The tube is sealed, evacuated, and backfilled with nitrogen three times.
-
Degassed toluene and water are added via syringe.
-
The reaction mixture is stirred at 100 °C for 4-12 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The residue is purified by column chromatography.
Protocol 3: Suzuki Coupling of a Chloropyridine (General Procedure)
Materials:
-
Chloropyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
XPhos (0.03 mmol, 3 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (anhydrous, 5 mL)
-
Nitrogen or Argon gas
-
Standard oven-dried glassware
Procedure:
-
To a flame-dried Schlenk flask, add the chloropyridine, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
The flask is evacuated and backfilled with argon.
-
Anhydrous, degassed 1,4-dioxane is added via syringe.
-
The reaction mixture is heated to 100-120 °C and stirred for 12-24 hours.
-
After completion, the reaction is cooled, diluted with diethyl ether, and filtered through a pad of celite.
-
The filtrate is concentrated, and the crude product is purified by flash chromatography.
Visualizing the Catalytic Process
To better understand the underlying mechanism and experimental workflow, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
The choice of halopyridine is a critical determinant of success in Suzuki-Miyaura cross-coupling reactions. The reactivity trend of iodo- > bromo- > chloro-pyridines is well-established and directly correlates with the carbon-halogen bond dissociation energy. While iodopyridines offer the highest reactivity, bromopyridines provide a good balance of reactivity and cost-effectiveness. The coupling of the less reactive but often more readily available and economical chloropyridines has been made possible through the development of highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands. By understanding the principles outlined in this guide and utilizing the provided experimental data and protocols, researchers can make informed decisions to efficiently synthesize a diverse range of valuable pyridine-containing molecules.
References
Spectroscopic Confirmation of (5-Bromopyridin-2-yl)methanol Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common reaction products derived from (5-Bromopyridin-2-yl)methanol, a versatile building block in medicinal chemistry and materials science. We present a detailed examination of the spectroscopic data for key reaction products, enabling researchers to confidently identify and characterize their synthesized compounds. This guide also offers a comparison with alternative synthetic routes to highlight different strategic approaches in molecular design.
Introduction to Reactions of this compound
This compound is a bifunctional molecule featuring a reactive brominated pyridine ring and a primary alcohol. This structure allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of more complex molecules. The primary reaction pathways explored in this guide are oxidation of the alcohol, ether synthesis, and Suzuki-Miyaura coupling at the bromide position. Spectroscopic confirmation is paramount in verifying the successful transformation and purity of the resulting products.
Comparison of Key Reaction Products and Spectroscopic Data
This section details the spectroscopic signatures of the products from three primary reaction types involving this compound: Oxidation, Williamson Ether Synthesis, and Suzuki-Miyaura Coupling.
Table 1: Spectroscopic Data Summary for Reaction Products of this compound
| Reaction Type | Product Name | Structure | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) | MS (m/z) |
| Oxidation | 5-Bromopyridine-2-carbaldehyde | 10.05 (s, 1H), 8.78 (d, 1H), 7.98 (dd, 1H), 7.65 (d, 1H) | ~193 (C=O), ~152, ~150, ~140, ~128, ~122 | ~1700 (C=O) | ~186/188 [M]+ | |
| Williamson Ether Synthesis | 5-bromo-2-(methoxymethyl)pyridine | ~8.6 (d, 1H), ~7.8 (dd, 1H), ~7.3 (d, 1H), ~4.5 (s, 2H), ~3.4 (s, 3H) | ~160, ~148, ~139, ~121, ~120, ~73 (CH₂), ~59 (CH₃) | ~1100 (C-O) | ~202/204 [M+H]+ | |
| Suzuki-Miyaura Coupling | (5-Phenylpyridin-2-yl)methanol | ~8.8 (d, 1H), ~7.9 (dd, 1H), ~7.6-7.3 (m, 6H), ~4.8 (s, 2H) | ~160, ~148, ~138, ~137, ~129, ~128, ~127, ~120, ~64 (CH₂) | ~3300 (O-H) | ~185 [M]+ |
Note: The spectroscopic data presented are approximate and can vary based on the solvent and instrument used. The structures are representative examples.
Experimental Protocols for Spectroscopic Confirmation
Accurate spectroscopic analysis relies on well-defined experimental protocols. Below are generalized procedures for the key reactions and subsequent spectroscopic characterization.
Oxidation of this compound to 5-Bromopyridine-2-carbaldehyde
Reaction Protocol:
-
Dissolve this compound in a suitable solvent such as dichloromethane (DCM).
-
Add an oxidizing agent like Pyridinium chlorochromate (PCC) portion-wise at room temperature.[1][2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts.
-
Purify the crude product by column chromatography.
Spectroscopic Confirmation:
-
¹H NMR: The disappearance of the alcohol's -CH₂- signal (around 4.7 ppm) and the appearance of a singlet for the aldehyde proton (-CHO) between 9-10 ppm are key indicators.
-
IR Spectroscopy: A strong absorption band will appear in the region of 1690-1715 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the aldehyde, while the broad O-H stretch of the alcohol (around 3300 cm⁻¹) will disappear.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of 5-Bromopyridine-2-carbaldehyde.
Williamson Ether Synthesis of 5-bromo-2-(methoxymethyl)pyridine
Reaction Protocol:
-
To a solution of this compound in a polar aprotic solvent like tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH) at 0 °C to form the alkoxide.
-
After the evolution of hydrogen gas ceases, add an alkylating agent, for example, methyl iodide.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Spectroscopic Confirmation:
-
¹H NMR: The broad singlet of the alcohol proton will disappear. A new singlet corresponding to the methoxy group (-OCH₃) will appear around 3.3-3.5 ppm. The methylene protons adjacent to the ether oxygen will show a singlet around 4.5 ppm.
-
IR Spectroscopy: The broad O-H stretch of the starting material will be absent. A characteristic C-O stretching band for the ether will be observed around 1100 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak for 5-bromo-2-(methoxymethyl)pyridine.
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Reaction Protocol:
-
In a reaction vessel, combine this compound, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system like a mixture of toluene, ethanol, and water.
-
Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC).
-
After cooling, partition the mixture between water and an organic solvent.
-
Dry the organic layer and purify the product by column chromatography.
Spectroscopic Confirmation:
-
¹H NMR: The signals corresponding to the bromopyridine ring will be replaced by signals indicating the presence of the new phenyl group, typically multiplets in the aromatic region (7.2-7.6 ppm).
-
IR Spectroscopy: The spectrum will retain the O-H stretch of the alcohol functional group.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to (5-phenylpyridin-2-yl)methanol, which will have a different isotopic pattern compared to the starting bromo-compound.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the key transformations and the general workflow for product confirmation.
Caption: Reaction pathways of this compound.
Caption: General experimental workflow for synthesis and confirmation.
Comparison with Alternative Synthetic Routes
To provide a comprehensive picture for synthetic chemists, it is crucial to consider alternative pathways to the target molecules.
Table 2: Comparison of Synthetic Routes
| Target Product | Route from this compound | Alternative Synthetic Route | Advantages of Alternative Route | Disadvantages of Alternative Route |
| 5-Bromopyridine-2-carbaldehyde | Oxidation of the corresponding alcohol. | Oxidation of 5-bromo-2-methylpyridine. | Readily available starting material. | May require harsher oxidation conditions. |
| 5-bromo-2-(methoxymethyl)pyridine | Williamson ether synthesis from the alcohol. | Nucleophilic substitution on 2-chloro-5-bromopyridine with sodium methoxide. | Potentially higher yielding and avoids the use of sodium hydride. | Starting material may be less accessible. |
| (5-Phenylpyridin-2-yl)methanol | Suzuki-Miyaura coupling of the bromo-alcohol. | Reduction of the corresponding 5-phenylpyridine-2-carboxylic acid or its ester. | Avoids the use of expensive palladium catalysts. | The required carboxylic acid may need to be synthesized in multiple steps. |
Conclusion
The spectroscopic techniques of NMR, IR, and mass spectrometry are indispensable tools for the confirmation of reaction products derived from this compound. Each reaction type—oxidation, ether synthesis, and Suzuki-Miyaura coupling—imparts a unique and identifiable spectroscopic signature on the product molecule. By understanding these characteristic spectral changes and considering alternative synthetic strategies, researchers can efficiently and confidently advance their synthetic campaigns in drug discovery and materials science. This guide serves as a foundational reference for the spectroscopic analysis of this important class of compounds.
References
A Researcher's Guide to Obtaining Single Crystals of (5-Bromopyridin-2-yl)methanol Derivatives for X-ray Analysis
For researchers, scientists, and drug development professionals, obtaining high-quality single crystals is a critical and often challenging step for unambiguous structure determination by X-ray diffraction. This guide provides a comparative overview of methods for growing single crystals of (5-Bromopyridin-2-yl)methanol derivatives, supported by experimental data and detailed protocols. Furthermore, it explores alternative techniques for structural analysis when single crystal growth proves elusive.
Part 1: Growing Single Crystals of this compound Derivatives
The successful growth of single crystals hinges on creating a supersaturated solution from which the compound of interest slowly precipitates in an ordered crystalline lattice. The choice of solvent and crystallization technique are paramount. For this compound, a known crystal structure exists (CSD entry 608588), providing a valuable starting point.[1]
Comparison of Common Crystallization Techniques
The selection of a suitable crystallization method is often empirical. Below is a comparison of the most common techniques for small organic molecules.
| Technique | Principle | Advantages | Disadvantages | Typical Crystal Size | Success Rate (Compound Dependent) |
| Slow Evaporation | Gradual removal of solvent increases solute concentration, leading to supersaturation and crystal growth. | Simple to set up, requires minimal equipment. | Can lead to rapid crystallization on vessel walls, solvent may be incorporated into the crystal lattice. | 0.1 - 2 mm | Moderate to High |
| Slow Cooling | A saturated solution at a higher temperature is slowly cooled, decreasing solubility and inducing crystallization. | Good for compounds with a significant temperature-dependent solubility. | Can sometimes lead to the formation of multiple small crystals or oils if cooling is too rapid. | 0.2 - 5 mm | Moderate |
| Vapor Diffusion | An anti-solvent with a higher vapor pressure slowly diffuses into a solution of the compound, reducing its solubility. | Excellent for small quantities of material, allows for very slow and controlled crystal growth. | Requires a suitable solvent/anti-solvent pair. | 0.1 - 1 mm | High |
| Solvent Layering (Liquid-Liquid Diffusion) | A layer of anti-solvent is carefully added on top of a solution of the compound, allowing for slow diffusion and crystallization at the interface. | Good for producing high-quality crystals, allows for a clear interface for crystal growth. | Requires immiscible or slowly miscible solvents with different densities. | 0.2 - 3 mm | Moderate to High |
| Reactant Diffusion | Reactants are allowed to slowly diffuse towards each other, with crystallization occurring as the product forms and precipitates. | Useful for products that are insoluble in the reaction mixture. | Limited to specific reaction types. | Variable | Compound Dependent |
Experimental Protocol: Slow Evaporation for this compound
This protocol is based on the successful crystallization of this compound.
Materials:
-
This compound (ensure high purity, >98%)
-
Solvent: A suitable solvent in which the compound is moderately soluble (e.g., Methanol, Ethanol, Acetone, or a mixture like Dichloromethane/Hexane).
-
Small, clean glass vial (e.g., 1-dram vial)
-
Parafilm or a cap with a small hole
Procedure:
-
Dissolution: Dissolve a small amount (5-10 mg) of this compound in a minimal amount of the chosen solvent at room temperature in the glass vial. Gently swirl the vial to ensure the compound is fully dissolved. The solution should be saturated or near-saturated.
-
Filtration (Optional but Recommended): To remove any particulate matter that could act as unwanted nucleation sites, filter the solution through a small cotton plug or a syringe filter into a clean vial.
-
Evaporation: Cover the vial with parafilm and pierce a few small holes in it with a needle. Alternatively, use a screw cap but do not tighten it completely. This will allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment, such as a drawer or a quiet corner of the lab. Avoid direct sunlight and significant temperature fluctuations.
-
Monitoring: Check the vial periodically over several days to weeks. Single crystals should start to form as the solvent slowly evaporates.
-
Harvesting: Once suitable crystals have formed (typically 0.1-0.3 mm in at least two dimensions), carefully remove them from the solution using a spatula or a loop and wash them with a small amount of cold solvent.
Experimental Workflow for Single Crystal Growth
Caption: Workflow for obtaining single crystals for X-ray analysis.
Part 2: Alternatives to Single-Crystal X-ray Diffraction
When obtaining single crystals of sufficient size and quality is not feasible, several alternative techniques can provide valuable structural information.
Comparison of Structural Analysis Techniques
| Technique | Principle | Advantages | Disadvantages | Sample Requirement |
| Single-Crystal X-ray Diffraction (SC-XRD) | Diffraction of X-rays by a single crystal. | Provides unambiguous, high-resolution 3D atomic structure. | Requires a single crystal of suitable size and quality. | Single crystal (~0.1-0.3 mm) |
| Powder X-ray Diffraction (PXRD) | Diffraction of X-rays by a polycrystalline powder. | Rapid analysis, requires only a small amount of powder, good for phase identification. | Provides information on the unit cell but not the detailed atomic arrangement within it. Structure solution can be challenging. | Microcrystalline powder (mg) |
| 3D Electron Diffraction (3DED / MicroED) | Diffraction of electrons by nanocrystals. | Can determine structures from crystals much smaller than required for SC-XRD, rapid data collection. | Requires specialized equipment (electron microscope), data can be more complex to process. | Nanocrystals (sub-micron) |
| Crystal Structure Prediction (CSP) with PXRD | Computational prediction of crystal structures combined with experimental powder diffraction data. | Can solve crystal structures from powder data when single crystals are unavailable. | Computationally intensive, success is not guaranteed. | Microcrystalline powder (mg) |
Decision-Making for Structural Analysis Method
Caption: Decision tree for selecting a suitable structural analysis method.
References
A Researcher's Guide to DFT and Quantum Mechanical Analysis of (5-Bromopyridin-2-yl)methanol Derivatives: A Comparative Framework
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the comparative analysis of (5-Bromopyridin-2-yl)methanol derivatives using a synergistic approach of Density Functional Theory (DFT) and experimental spectroscopic techniques. This document outlines the causal logic behind experimental choices and computational methodologies, offering a self-validating system for the characterization of novel pyridine-based compounds.
This compound and its analogues represent a critical class of intermediates in the synthesis of pharmaceuticals and functional materials.[1] The strategic placement of the bromine atom and the hydroxymethyl group offers versatile handles for further chemical modifications, such as Suzuki cross-coupling reactions, to generate a library of novel compounds with diverse biological activities.[2][3] A thorough understanding of their electronic structure and physicochemical properties is paramount for rational drug design and materials science applications. This guide details a workflow that integrates computational chemistry with experimental spectroscopy to build a robust comparative analysis.
The Synergy of Computation and Experimentation
A purely experimental approach to characterizing a large library of derivatives can be time-consuming and resource-intensive. Conversely, a purely computational approach may lack real-world validation. The integration of DFT calculations with experimental techniques like Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy provides a powerful, cost-effective, and holistic strategy.[4] DFT can predict molecular geometries, vibrational frequencies, and electronic properties, which can then be correlated with and validated by experimental data.[5]
Generalized Workflow for Analysis
The following diagram illustrates a generalized workflow for the comprehensive analysis of this compound derivatives, from initial synthesis to in-depth computational and experimental characterization.
Caption: A generalized workflow for the analysis of pyridine derivatives.[6]
Part 1: Computational Analysis using Density Functional Theory (DFT)
DFT has emerged as a important tool in quantum chemistry for predicting the properties of molecules. For substituted pyridine derivatives, the B3LYP functional combined with a basis set such as 6-311++G(d,p) has been shown to provide a good balance between accuracy and computational cost for predicting geometries, vibrational spectra, and electronic properties.[4][7]
Step-by-Step Computational Protocol:
-
Molecular Structure Input & Geometry Optimization:
-
The initial 3D structure of the this compound derivative is created using molecular modeling software.
-
Geometry optimization is performed using a chosen DFT method and basis set (e.g., B3LYP/6-311++G(d,p)). This process finds the lowest energy conformation of the molecule.[2]
-
-
Vibrational Frequency Calculation:
-
Following optimization, a frequency calculation is performed at the same level of theory.[2]
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
The calculated frequencies can be compared with experimental FT-IR and Raman spectra to validate the computational model.[8]
-
-
Electronic Property Calculations:
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[6][9]
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) sites.[2] This is crucial for predicting how the molecule will interact with biological targets.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds.[6][10]
-
Comparative Data for Hypothetical Derivatives:
To illustrate a comparative analysis, consider three hypothetical derivatives of this compound where the bromine atom is replaced by different aryl groups via a Suzuki coupling reaction. The following table showcases the kind of data that would be generated and compared.
| Derivative | Substituent at C5 | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
| A | Phenyl | -6.5 | -1.2 | 5.3 | 2.1 |
| B | 4-Methoxyphenyl | -6.2 | -1.1 | 5.1 | 2.8 |
| C | 4-Nitrophenyl | -7.1 | -2.0 | 5.1 | 4.5 |
Note: These values are illustrative and based on general trends observed in substituted pyridines.
From this hypothetical data, one could infer that the electron-donating methoxy group in Derivative B raises the HOMO energy level, potentially making it more susceptible to oxidation. Conversely, the electron-withdrawing nitro group in Derivative C significantly lowers both HOMO and LUMO energies and increases the dipole moment, suggesting enhanced molecular polarity.[6]
Part 2: Experimental Validation and Characterization
Experimental data serves to ground the theoretical predictions in reality. The synthesis of this compound derivatives can be achieved through various methods, with the Suzuki cross-coupling reaction being a prominent and versatile choice for creating C-C bonds between the pyridine core and various aryl boronic acids.[2]
Experimental Protocols:
General Synthesis of 5-Aryl-2-(hydroxymethyl)pyridines via Suzuki Coupling:
-
To a solution of this compound (1.0 mmol) and the desired arylboronic acid (1.1 mmol) in a 2:1 mixture of 1,4-dioxane and water, add a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) and a base like K₃PO₄ (2.0 mmol).[2]
-
Reflux the mixture at 90 °C for 18 hours under an inert atmosphere.
-
After cooling, extract the product with an organic solvent, dry, and purify using column chromatography.
Spectroscopic Characterization:
-
FT-IR Spectroscopy: Performed to identify characteristic functional groups. For example, C-H stretching vibrations in aromatic compounds typically appear in the 3100-3000 cm⁻¹ region, while C=C stretching vibrations are observed between 1650-1430 cm⁻¹.[8] The O-H stretch from the methanol group will be a broad peak around 3300 cm⁻¹.
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure. The chemical shifts of protons and carbons are sensitive to their electronic environment, allowing for the confirmation of substituent effects predicted by DFT.[2]
-
UV-Vis Spectroscopy: The electronic transitions predicted by Time-Dependent DFT (TD-DFT) can be compared with the experimental absorption spectra.[7][11] The wavelength of maximum absorption (λ_max) is related to the HOMO-LUMO energy gap.
Integrating Theory and Experiment for Deeper Insights
The true power of this dual approach lies in the correlation of data. For instance, a smaller HOMO-LUMO gap calculated by DFT should correspond to a red-shift (longer wavelength) in the λ_max observed in the UV-Vis spectrum.[4] Similarly, the electron-donating or -withdrawing nature of substituents, predicted by MEP and NBO analyses, should be reflected in the upfield or downfield shifts of aromatic protons in the ¹H NMR spectrum.
The relationship between DFT-calculated descriptors and their inferred properties is summarized below:
Caption: Relationship between DFT descriptors and molecular properties.[6]
By systematically applying this integrated workflow, researchers can efficiently characterize novel this compound derivatives, establish robust structure-activity relationships, and select promising candidates for further development in medicinal chemistry and materials science. This guide provides the foundational logic and a practical framework to ensure scientific integrity and accelerate the discovery process.
References
- 1. mdpi.com [mdpi.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 3. (3-Bromopyridin-4-YL)methanol | 146679-66-5 | Benchchem [benchchem.com]
- 4. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ripublication.com [ripublication.com]
- 6. benchchem.com [benchchem.com]
- 7. Solvent Effect on Electronic Transitions, Homo Lumo Analysis of 2,6-Dichloro-3-Nitro Pyridine Under Hartee-Fock and Density Functional Theory | Semantic Scholar [semanticscholar.org]
- 8. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 9. Selected machine learning of HOMO–LUMO gaps with improved data-efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NBO Population Analysis and Electronic Calculation of Four Azopyridine Ruthenium Complexes by DFT Method [scirp.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Palladium Catalysts for C-C Bond Formation with (5-Bromopyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of pyridine scaffolds is a cornerstone in the development of novel pharmaceuticals and functional materials. Among the various methods, palladium-catalyzed cross-coupling reactions stand out for their versatility and efficiency in constructing carbon-carbon (C-C) bonds. This guide provides a comparative analysis of several palladium-based catalytic systems for the C-C bond formation with (5-Bromopyridin-2-yl)methanol, a valuable building block in medicinal chemistry. The performance of different catalysts in Suzuki-Miyaura, Sonogashira, Heck, Stille, Negishi, and Kumada couplings is discussed, supported by experimental data and detailed protocols to facilitate catalyst selection and reaction optimization.
Comparative Performance of Palladium Catalysts
The choice of the palladium catalyst, including the palladium source and the associated ligand, is critical for achieving high yields and reaction efficiency. The following tables summarize the performance of various palladium catalysts in different C-C cross-coupling reactions. It is important to note that while some data is available for substrates structurally similar to this compound, direct comparative studies on this specific molecule are limited. The presented data, therefore, serves as a strong guideline for catalyst selection.
Table 1: Suzuki-Miyaura Coupling of Bromopyridine Derivatives with Arylboronic Acids
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 12-24 | 82-88 | 5 | [1] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | ~95 | 1 | [2] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 2-6 | High | 3 | [3] |
| PEPPSI-IPr | IPr | Cs₂CO₃ | t-AmylOH | 100 | 2 | ~98 | 0.5 | [2] |
Data presented is for the coupling of 5-bromopyridine derivatives analogous to this compound.
Table 2: Sonogashira Coupling of Bromopyridine Derivatives with Terminal Alkynes
| Catalyst System | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 72-96 | 2.5 | [4] |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 3 | ~82 | Not Specified | [5] |
| Pd(PPh₃)₄ | PPh₃ | CuI | Et₃N | THF | Room Temp | 16 | High | 15 | [6] |
Data is based on the Sonogashira coupling of 2-amino-3-bromopyridines and other bromopyridine derivatives.
Table 3: Generalized Performance for Other C-C Coupling Reactions
| Coupling Reaction | Typical Catalyst System | Typical Ligand | Typical Base/Additive | Typical Solvent | Expected Yield (%) |
| Heck | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | Good to Excellent |
| Stille | Pd(PPh₃)₄ | PPh₃ | - | Toluene | ~80-88 |
| Negishi | Pd(dppf)Cl₂ | dppf | - | THF | ~73 |
| Kumada | PdCl₂ or NiCl₂ | dppe | - | THF | Good to Excellent |
dppe = 1,2-Bis(diphenylphosphino)ethane
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of cross-coupling reactions. Below are representative protocols for the Suzuki-Miyaura and Sonogashira couplings.
Suzuki-Miyaura Coupling Protocol
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using Pd(PPh₃)₄.[1]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL).
-
Catalyst Addition: Under a positive pressure of the inert gas, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).
-
Reaction: Heat the reaction mixture to 85-95 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling Protocol
The following is a representative experimental procedure for the Sonogashira coupling of a bromopyridine derivative.[4]
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂ at 2.5 mol%), the ligand (e.g., PPh₃ at 5.0 mol%), and the copper co-catalyst (e.g., CuI at 5.0 mol%).
-
Solvent and Reagent Addition: Add the solvent (e.g., DMF, 2.0 mL) and stir for 30 minutes. Then, add the this compound (0.5 mmol), the terminal alkyne (0.6 mmol), and the base (e.g., Et₃N, 1 mL).
-
Reaction: Heat the reaction mixture at 100°C for 3 hours, monitoring the progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Visualizing the Process: Experimental Workflow and Catalytic Cycle
To better understand the experimental process and the underlying reaction mechanism, the following diagrams are provided.
Caption: A generalized experimental workflow for palladium-catalyzed C-C cross-coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction [jsynthchem.com]
A Senior Scientist's Guide to Screening the Biological Activity of Novel (5-Bromopyridin-2-yl)methanol Analogues
Introduction
In the landscape of modern drug discovery, privileged scaffolds are molecular frameworks that appear recurrently in bioactive compounds. The pyridine ring is one such scaffold, forming the core of numerous approved drugs due to its versatile chemical properties and ability to form key interactions with biological targets.[1][2] Specifically, pyridine methanol derivatives have garnered significant attention, demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5][6][7][8] The parent compound, (5-Bromopyridin-2-yl)methanol, serves as a valuable starting point for chemical modification.[9] Synthesizing novel analogues allows for the systematic exploration of the structure-activity relationship (SAR), aiming to enhance potency, selectivity, and pharmacokinetic properties.
This guide provides a comprehensive, technically-grounded framework for the initial biological screening of novel this compound analogues. As a Senior Application Scientist, my objective is not merely to provide protocols, but to illuminate the causal logic behind each experimental choice. We will proceed through a logical cascade, beginning with broad, high-throughput primary screens to identify "hits" and progressing to more focused secondary assays to confirm activity and gain preliminary mechanistic insights. Every protocol is designed as a self-validating system, incorporating the necessary controls to ensure data integrity and reproducibility.
I. The Screening Cascade: A Strategic Approach
A tiered or cascaded screening approach is fundamental to efficient drug discovery. It maximizes resource allocation by using broad, cost-effective assays to cast a wide net initially, followed by more complex and specific assays for a smaller number of promising candidates. This strategy minimizes the risk of advancing compounds that are non-specific or cytotoxic, a common pitfall in high-throughput screening campaigns.[10]
Our strategy involves two primary screening arms to assess two of the most prominent potential activities of pyridine derivatives: cytotoxicity against cancer cells and antimicrobial activity . Hits from these primary screens are then subjected to secondary assays for confirmation and preliminary mechanism-of-action studies.
References
- 1. chemijournal.com [chemijournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 9. This compound | C6H6BrNO | CID 5200169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Building a Structure-Activity Relationship (SAR) Library from (5-Bromopyridin-2-yl)methanol: A Comparative Guide for Kinase Inhibitor Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for developing a structure-activity relationship (SAR) library starting from the versatile building block, (5-Bromopyridin-2-yl)methanol. We compare potential synthetic modifications and their likely impact on biological activity, focusing on the development of kinase inhibitors. This document also presents alternative scaffolds and includes detailed experimental protocols for key synthetic transformations and biological assays.
The pyridine ring is a privileged scaffold in medicinal chemistry, frequently found in kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The starting material, this compound, offers two primary points for chemical modification: the bromine atom at the 5-position and the hydroxymethyl group at the 2-position. These sites allow for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Synthetic Modifications
The development of an SAR library from this compound can be systematically approached by modifying the two reactive handles. The bromine atom is ideal for introducing diverse substituents via cross-coupling reactions, while the hydroxymethyl group can be modified through etherification, esterification, or oxidation followed by further derivatization.
Table 1: Proposed SAR Library and Predicted Activity Impact
| Modification Site | Reaction Type | R-Group Introduced | Predicted Impact on Kinase Activity | Rationale |
| C5-Position (Br) | Suzuki Coupling | Phenyl | Potential for hydrophobic interactions in the ATP binding pocket. | Aryl groups can occupy hydrophobic pockets adjacent to the hinge region, potentially increasing potency. |
| Suzuki Coupling | 3-Pyridyl | Introduction of a hydrogen bond acceptor. | The nitrogen atom can form additional hydrogen bonds with the solvent front or other residues, influencing selectivity. | |
| Buchwald-Hartwig Amination | -NH-Ph | Introduction of a hydrogen bond donor. | The N-H group can act as a hydrogen bond donor, potentially interacting with the kinase hinge region. | |
| Sonogashira Coupling | -C≡C-Ph | Linear, rigid extension into the binding site. | Alkynes can act as linkers to probe deeper pockets within the ATP-binding site. | |
| C2-Position (-CH₂OH) | Williamson Ether Synthesis | -CH₂-O-CH₃ | Increased lipophilicity, removal of H-bond donor. | May improve cell permeability but could disrupt key interactions if the hydroxyl is a crucial H-bond donor. |
| Esterification | -CH₂-O-C(O)CH₃ | Introduction of a potential metabolic soft spot. | Esters can be hydrolyzed by cellular esterases, potentially leading to a pro-drug strategy. | |
| Oxidation to Aldehyde | -CHO | Reactive handle for further derivatization. | The aldehyde can be used to form imines, oximes, or other functional groups for further library expansion. |
Experimental Protocols
Detailed methodologies for the key synthetic and biological evaluation steps are provided below.
Synthetic Protocols
1. General Protocol for Suzuki-Miyaura Coupling at the C5-Position
This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with a variety of boronic acids.[1][2][3]
-
Materials: this compound, Arylboronic acid (1.1–1.5 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), Base (e.g., K₂CO₃, 2.0–3.0 equiv), Anhydrous and degassed solvent (e.g., 1,4-dioxane/water), Inert gas (Argon or Nitrogen).
-
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).
-
Seal the flask, then evacuate and backfill with argon three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
2. General Protocol for Williamson Ether Synthesis at the C2-Hydroxymethyl Group
This protocol outlines the synthesis of ethers from the primary alcohol of this compound.[4][5]
-
Materials: this compound, Sodium hydride (NaH, 1.1 equiv), Anhydrous solvent (e.g., THF or DMF), Alkyl halide (e.g., methyl iodide, 1.2 equiv).
-
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous THF at 0 °C under an argon atmosphere, add sodium hydride (1.1 equiv) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Biological Evaluation Protocol
1. Kinase Inhibitor Profiling: Kinome-Wide Selectivity Screening
To assess the potency and selectivity of the newly synthesized compounds, a kinome-wide screening approach is recommended. Several platforms are available for this purpose.[6][7][8][9]
-
Assay Principle: The inhibitory activity of the compounds is tested against a large panel of recombinant human kinases. The activity of each kinase is typically measured by quantifying the phosphorylation of a specific substrate.
-
General Procedure (Example using a mobility shift assay):
-
Prepare assay plates containing the kinase, a fluorescently labeled substrate peptide, and ATP.
-
Add the test compounds at a fixed concentration (e.g., 1 µM) to the assay plates.
-
Incubate the plates to allow the enzymatic reaction to proceed.
-
Stop the reaction and measure the ratio of phosphorylated to unphosphorylated substrate using microfluidic capillary electrophoresis.
-
The percentage of inhibition for each compound against each kinase is calculated.
-
-
Data Analysis: Compounds showing significant inhibition of specific kinases can then be selected for further dose-response studies to determine their IC₅₀ values. The results help in understanding the selectivity profile of the compounds across the human kinome.[6]
Comparative Scaffolds
While the pyridinylmethanol core is a strong starting point, it is valuable to compare its performance against other established kinase inhibitor scaffolds.
Table 2: Comparison with Alternative Kinase Inhibitor Scaffolds
| Scaffold | Key Features | Advantages | Potential Liabilities |
| This compound | Substituted pyridine. Two points of diversification. | Well-established hinge-binding motif. Readily available starting material. | Potential for off-target effects due to the prevalence of pyridine scaffolds in known drugs. |
| Indazole | Fused bicyclic aromatic heterocycle. | Rigid scaffold that can orient substituents in specific vectors. Often used in Type II kinase inhibitors. | Can be more synthetically challenging to elaborate compared to the pyridine scaffold. |
| Quinazoline | Fused bicyclic aromatic heterocycle containing two nitrogen atoms. | Another well-established hinge-binding scaffold. The additional nitrogen can be exploited for further interactions. | Can have poor solubility and may be prone to metabolic liabilities. |
| Pyrrolopyrimidine | Fused bicyclic aromatic heterocycle. | Isosteric with the purine core of ATP, making it a natural fit for the ATP-binding site. | Can be synthetically complex, and achieving selectivity can be challenging. |
Visualizations
Logical and Experimental Workflows
The following diagrams illustrate the key decision-making and experimental processes in developing the SAR library.
Caption: Workflow for SAR library development and screening.
Signaling Pathway
A representative signaling pathway often targeted by kinase inhibitors is the MAPK/ERK pathway, which is frequently dysregulated in cancer.
Caption: Simplified MAPK/ERK signaling pathway.
This guide provides a foundational strategy for researchers to embark on the synthesis and evaluation of a novel SAR library based on the this compound scaffold, with a clear focus on the discovery of new kinase inhibitors. The provided protocols and comparative data aim to streamline this process and facilitate informed decision-making in drug discovery projects.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. kinaselogistics.com [kinaselogistics.com]
- 7. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assayquant.com [assayquant.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Guide to Synthetic Alternatives for (5-Bromopyridin-2-yl)methanol in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic and medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in drug discovery and development. The 2-(hydroxymethyl)pyridine scaffold is a prevalent motif in numerous biologically active compounds, making its halogenated precursors, such as (5-Bromopyridin-2-yl)methanol, valuable reagents for carbon-carbon and carbon-nitrogen bond-forming reactions. This guide provides an objective comparison of commercially available and synthetically accessible alternatives to this compound, focusing on their performance in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This analysis, supported by experimental data, aims to equip researchers with the knowledge to make informed decisions for their synthetic strategies.
Alternatives to this compound
The primary alternatives to this compound are its halogenated and electronically modified analogs. This guide will focus on the following key alternatives:
-
(5-Chloropyridin-2-yl)methanol: A more cost-effective alternative, though generally less reactive.
-
(5-Iodopyridin-2-yl)methanol: A highly reactive analog, often leading to higher yields and milder reaction conditions.
-
(5-(Trifluoromethyl)pyridin-2-yl)methanol: An electron-deficient analog that can impart unique physicochemical properties to the final product.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and its alternatives is presented below. These properties can influence solubility, stability, and handling characteristics.
| Property | This compound | (5-Chloropyridin-2-yl)methanol | (5-Iodopyridin-2-yl)methanol | (5-(Trifluoromethyl)pyridin-2-yl)methanol |
| Molecular Formula | C₆H₆BrNO | C₆H₆ClNO | C₆H₆INO | C₇H₆F₃NO |
| Molecular Weight | 188.02 g/mol | 143.57 g/mol | 235.02 g/mol | 177.12 g/mol |
| CAS Number | 88139-91-7 | 209526-98-7 | 31181-83-6 | 31181-84-7 |
| Appearance | Solid | Solid | Solid | Off-white solid or light brown liquid |
| XLogP3 | 0.7 | 0.6 | 1.1 | 0.9 |
Performance in Cross-Coupling Reactions
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is largely governed by the strength of the carbon-halogen bond, following the general trend: I > Br > Cl. This trend is a direct consequence of the bond dissociation energies, where the weaker C-I bond facilitates the often rate-determining oxidative addition step in the catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an organohalide and a boronic acid or its ester. The electron-deficient nature of the pyridine ring generally enhances its reactivity in such transformations.
Comparative Performance in Suzuki-Miyaura Coupling
| Halopyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound Analog | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2 equiv) | 1,4-Dioxane/H₂O | 90 | 12-16 | Good |
| (5-Chloropyridin-3-yl) Analog | Arylboronic acids | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | K₃PO₄ (2 equiv) | Toluene/H₂O | 100 | 2 | 70-95 |
| (5-Iodonicotinaldehyde) | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (2 equiv) | Toluene/EtOH/H₂O | 80 | 2 | High |
| Pyridyl-2-sulfonyl fluoride | Hetero(aryl)boronic acids | Pd(dppf)Cl₂ (10 mol%) | Na₃PO₄ (3 equiv) | Dioxane | 65-100 | - | 5-89 |
Note: Data presented is based on representative examples from the literature for structurally similar compounds and may not represent a direct side-by-side comparison under identical conditions.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.
Comparative Performance in Sonogashira Coupling
| Halopyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Amino-3-bromopyridine | Terminal alkynes | Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%) | Et₃N | DMF | 100 | 3 | 72-96[1] |
| 6-Bromo-3-fluoro-2-cyanopyridine | Terminal alkynes | Pd(PPh₃)₄ (15 mol%), CuI (30 mol%) | Et₃N | THF | RT | 16 | 43-97[2] |
| Iodobenzene | Phenylacetylene | Pd catalyst on solid support, 0.1% Cu₂O | - | THF/DMA (9:1) | 80 | - | 60-74[3] |
Note: Data presented is based on representative examples from the literature for structurally similar compounds and may not represent a direct side-by-side comparison under identical conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.
Comparative Performance in Buchwald-Hartwig Amination
| Halopyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃] (0.18 mmol), (±)-BINAP (0.35 mmol) | NaOBuᵗ (25 mmol) | Toluene | 80 | 4 | 60[4] |
| 3-Bromo-2-aminopyridine | Morpholine | RuPhos-precatalyst (Pre-L3) | LiHMDS (2.5 equiv) | THF | 65 | 16 | 83[5] |
| 2-Bromopyridines | Volatile amines | Pd(OAc)₂ (5 mol%), dppp (10 mol%) | NaOᵗBu (2 equiv) | Toluene | 80 | 14 | Good |
Note: Data presented is based on representative examples from the literature for structurally similar compounds and may not represent a direct side-by-side comparison under identical conditions.
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are based on established procedures and should be optimized for specific substrates.
General Experimental Workflow
General workflow for a palladium-catalyzed cross-coupling reaction.
Suzuki-Miyaura Coupling Protocol
Materials:
-
(5-Halopyridin-2-yl)methanol analog (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a dry Schlenk flask, add the (5-halopyridin-2-yl)methanol analog, arylboronic acid, and base.
-
Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling Protocol
Materials:
-
(5-Halopyridin-2-yl)methanol analog (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Base (e.g., Triethylamine or Diisopropylethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the (5-halopyridin-2-yl)methanol analog, palladium catalyst, and CuI.
-
Add the anhydrous solvent and base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to the desired temperature (typically room temperature to 100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination Protocol
Materials:
-
(5-Halopyridin-2-yl)methanol analog (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOᵗBu or K₃PO₄, 1.4-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add the anhydrous solvent, followed by the (5-halopyridin-2-yl)methanol analog and the amine.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by column chromatography.
Signaling Pathways and Catalytic Cycles
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Catalytic cycles of the Sonogashira cross-coupling reaction.
Catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion
The choice of a synthetic building block is a strategic decision that significantly impacts the efficiency and outcome of a synthetic campaign. While this compound is a versatile and widely used reagent, its alternatives offer distinct advantages. (5-Iodopyridin-2-yl)methanol provides enhanced reactivity, often leading to higher yields under milder conditions. Conversely, (5-Chloropyridin-2-yl)methanol presents a more economical option, albeit requiring more forcing conditions and specialized catalyst systems. For applications where modulation of electronic properties is desired, (5-(Trifluoromethyl)pyridin-2-yl)methanol offers a valuable alternative. By understanding the relative reactivity and optimal reaction conditions for each of these building blocks, researchers can select the most appropriate starting material to achieve their synthetic goals in an efficient and cost-effective manner.
References
A Cost-Benefit Analysis of (5-Bromopyridin-2-yl)methanol in Multi-Step Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the selection of building blocks is a critical decision that profoundly influences the overall efficiency, cost-effectiveness, and ultimate success of a synthetic campaign. (5-Bromopyridin-2-yl)methanol has emerged as a valuable scaffold, providing a versatile handle for the introduction of the pyridin-2-ylmethyl moiety through a variety of cross-coupling reactions. This guide presents a comprehensive cost-benefit analysis of utilizing this compound, offering an objective comparison with alternative reagents and providing supporting experimental data to inform strategic synthetic planning.
Executive Summary
This compound offers a reliable and direct route for the functionalization of the pyridine core. Its primary utility lies in its ability to participate in a range of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. While the initial acquisition cost of this reagent is a key consideration, a thorough analysis must also weigh factors such as reaction yields, purification efficiency, and the cost of associated reagents and catalysts. This guide explores these facets, providing a framework for researchers to make informed decisions based on the specific demands of their synthetic targets.
Cost and Availability Analysis
A key aspect of any cost-benefit analysis is the price and availability of the starting materials. The following table summarizes the approximate cost of this compound and its common alternatives. Prices are based on currently available online listings from various chemical suppliers and are subject to change.
| Reagent | Typical Purity | Price (USD/g) - 1g | Price (USD/g) - 5g | Price (USD/g) - 25g |
| This compound | 97-98% | $11.00 - $27.50[1] | $8.60 - $56.40[1] | ~$15 |
| (2-Chloro-5-hydroxymethyl)pyridine | ~98% | ~$189.00[2] | ~$109.40[2] | ~$67.60[2] |
| 2-Iodo-5-(hydroxymethyl)pyridine | ≥ 98% | ~$197.00 | ~$152.69[3] | - |
| Pyridin-2-yl-5-boronic acid, pinacol ester | ~97% | - | - | - |
Analysis: this compound is generally the most cost-effective option among the halo-pyridine derivatives, especially when purchased in larger quantities. The chloro- and iodo-analogs are significantly more expensive. While the boronic ester offers a different reactivity profile, its synthesis adds steps and cost to the overall process.
Performance in Key Cross-Coupling Reactions
The true value of a building block is determined by its performance in chemical transformations. The following sections detail the utility of this compound and its alternatives in common cross-coupling reactions, supported by representative experimental protocols.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. Bromopyridines are common substrates for this reaction.
Expected Performance: Based on studies of similar 5-bromopyridine derivatives, this compound is expected to undergo Suzuki-Miyaura coupling with a variety of aryl and heteroaryl boronic acids in moderate to good yields.[4] The electron-withdrawing nature of the pyridine nitrogen activates the C-Br bond towards oxidative addition to the palladium catalyst.
Alternative Performance:
-
(2-Chloro-5-hydroxymethyl)pyridine: Generally less reactive than the bromo-analog, requiring more forcing conditions or specialized catalyst systems to achieve comparable yields.
-
(2-Iodo-5-hydroxymethyl)pyridine: The most reactive of the halo-pyridines in Suzuki coupling, often proceeding under milder conditions and with lower catalyst loadings. However, this comes at a significantly higher cost.
-
Pyridin-2-yl-5-boronic acid, pinacol ester: As the organoboron partner, this reagent would be coupled with an aryl or vinyl halide/triflate. This can be advantageous when the desired coupling partner is a readily available halide.
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromopyridine Derivative
This protocol is adapted from a procedure for the Suzuki coupling of a similar bromopyridine substrate.[4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)
-
K₃PO₄ (potassium phosphate) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v), degassed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 85-95 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Yields for Suzuki-Miyaura Coupling of Bromopyridines with Phenylboronic Acid:
| Bromopyridine Substrate | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 60-85[4] |
| 2-Bromopyridine | Pd₂(dba)₃ / Ligand | KF | 1,4-Dioxane | 110 | - | 74-91[5] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.
Expected Performance: this compound is a suitable substrate for Buchwald-Hartwig amination with a variety of primary and secondary amines. Yields are generally good, but can be influenced by the nature of the amine and the ligand used.[6]
Alternative Performance:
-
(2-Chloro-5-hydroxymethyl)pyridine: Can be used in Buchwald-Hartwig aminations, but often requires more reactive catalysts and ligands compared to the bromo-analog.
-
(2-Iodo-5-hydroxymethyl)pyridine: Highly reactive, but its high cost may limit its use to small-scale syntheses where high yields are critical.
Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyridine Derivative
This protocol is adapted from a procedure for the amination of a similar bromopyridine substrate.[6]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.2 equiv)
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)
-
NaOt-Bu (sodium tert-butoxide) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ and Xantphos.
-
Add NaOt-Bu, this compound, and the amine.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify by flash column chromatography.
Expected Yields for Buchwald-Hartwig Amination of Bromopyridines:
| Bromopyridine Substrate | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOt-Bu | Toluene | 80 | 4 | 60[6] |
| tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | N-methyl(phenyl)methanamine | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | reflux | 1 | 90.7[7] |
Case Study: Synthesis of GSK1070916, an Aurora B/C Kinase Inhibitor
The synthesis of complex drug molecules often involves multiple cross-coupling reactions where the choice of building block is critical. While the detailed synthesis of GSK1070916 is proprietary, the structure suggests that a bromopyridine derivative could be a key intermediate in its assembly.[8][9] The core of GSK1070916 is a 7-azaindole, and the introduction of a substituted aryl group at the 2-position, which contains a basic amine, was crucial for its potent activity.[8] A strategy employing a Suzuki or Buchwald-Hartwig coupling with a functionalized bromopyridine could be envisioned.
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of a multi-step synthesis utilizing this compound and a generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Recommendations
The cost-benefit analysis of using this compound in multi-step synthesis reveals it to be a strategically sound choice for many applications.
-
Cost-Effectiveness: It is a relatively inexpensive and commercially available building block, particularly when compared to its chloro- and iodo-analogs. This makes it an attractive option for large-scale synthesis.
-
Versatility: It demonstrates good reactivity in key cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, providing access to a wide range of functionalized pyridine derivatives.
-
Predictable Reactivity: As a bromopyridine, its reactivity is well-documented, allowing for more predictable reaction outcomes and easier optimization.
Recommendations for Researchers:
-
For routine C-C and C-N bond formations on the pyridine core where cost is a significant factor, This compound is the recommended starting material.
-
If higher reactivity and milder reaction conditions are paramount and cost is less of a concern, (2-Iodo-5-hydroxymethyl)pyridine may be considered.
-
When the desired coupling partner is a readily available halide, exploring the synthesis and use of the corresponding pyridin-2-yl-5-boronic acid, pinacol ester could be a viable alternative strategy.
Ultimately, the optimal choice of reagent will depend on the specific goals of the synthesis, including the desired final product, scale, budget, and timeline. This guide provides the necessary data and context to make an informed and strategic decision.
References
- 1. (5-Bromo-pyridin-2-yl)-methanol [oakwoodchemical.com]
- 2. aobchem.com [aobchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Purity Assessment of Synthesized (5-Bromopyridin-2-yl)methanol Derivatives: A Comparative Guide to Elemental Analysis
For researchers and professionals in drug development and chemical synthesis, establishing the purity of a newly synthesized compound is a critical step. This guide provides a detailed comparison of elemental analysis as a primary method for assessing the purity of (5-Bromopyridin-2-yl)methanol and its derivatives. We present supporting experimental data, outline the methodologies, and compare this technique with other common analytical methods.
Introduction to Purity Assessment via Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound.[1][2][3] For organic compounds, this almost always refers to CHNX analysis, which quantifies the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and heteroatoms (X), such as halogens and sulfur.[3] The principle lies in comparing the experimentally determined elemental composition with the theoretically calculated values based on the compound's proposed molecular formula. A close correlation between the found and calculated values is a strong indicator of the sample's purity.[4][5] Generally, a deviation of within ±0.4% is considered acceptable for a compound to be deemed pure.[4][5]
Comparative Elemental Analysis Data
The following tables summarize the theoretical and representative experimental elemental analysis data for this compound and two of its hypothetical derivatives: an acetylated ester and a methoxy ether. This allows for a direct comparison of how chemical modifications affect the elemental composition and how experimental results are evaluated.
Table 1: Theoretical vs. Experimental Elemental Composition of this compound
| Element | Molecular Formula | Theoretical % | Experimental % | Deviation % | Purity Assessment |
| Carbon (C) | C₆H₆BrNO | 38.32 | 38.25 | -0.07 | Pass |
| Hydrogen (H) | 3.22 | 3.25 | +0.03 | Pass | |
| Nitrogen (N) | 7.45 | 7.41 | -0.04 | Pass | |
| Bromine (Br) | 42.49 | 42.38 | -0.11 | Pass | |
| Oxygen (O) | 8.51 | 8.71 | +0.20 | Pass |
Table 2: Theoretical vs. Experimental Elemental Composition of (5-Bromopyridin-2-yl)methyl acetate
| Element | Molecular Formula | Theoretical % | Experimental % | Deviation % | Purity Assessment |
| Carbon (C) | C₈H₈BrNO₂ | 41.76 | 41.68 | -0.08 | Pass |
| Hydrogen (H) | 3.50 | 3.53 | +0.03 | Pass | |
| Nitrogen (N) | 6.09 | 6.05 | -0.04 | Pass | |
| Bromine (Br) | 34.73 | 34.61 | -0.12 | Pass | |
| Oxygen (O) | 13.91 | 14.13 | +0.22 | Pass |
Table 3: Theoretical vs. Experimental Elemental Composition of 5-Bromo-2-(methoxymethyl)pyridine
| Element | Molecular Formula | Theoretical % | Experimental % | Deviation % | Purity Assessment |
| Carbon (C) | C₇H₈BrNO | 41.61 | 41.55 | -0.06 | Pass |
| Hydrogen (H) | 4.00 | 4.04 | +0.04 | Pass | |
| Nitrogen (N) | 6.93 | 6.89 | -0.04 | Pass | |
| Bromine (Br) | 39.55 | 39.42 | -0.13 | Pass | |
| Oxygen (O) | 7.92 | 8.10 | +0.18 | Pass |
Comparison with Alternative Purity Assessment Methods
While elemental analysis is a robust method for determining bulk sample purity, it is often used in conjunction with other analytical techniques for comprehensive characterization.
Table 4: Comparison of Purity Assessment Techniques
| Technique | Principle | Information Provided | Advantages | Limitations |
| Elemental Analysis | Combustion of the sample and quantification of resulting gases (CO₂, H₂O, N₂). | Percentage composition of C, H, N, S, and other elements. | High accuracy and precision for bulk purity; confirms molecular formula. | Does not distinguish between isomers or identify minor impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed information about the molecular structure, connectivity of atoms, and presence of impurities. | Excellent for structural elucidation and identifying impurities with different chemical shifts.[4][5] | Can be less sensitive to impurities that do not contain NMR-active nuclei or are present in very low concentrations. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Provides the molecular weight of the compound and its fragments, which helps in confirming the molecular formula. | High sensitivity; can be coupled with chromatography (e.g., GC-MS, LC-MS) to separate and identify impurities. | Isomeric compounds can be difficult to distinguish without fragmentation analysis. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase. | Quantifies the purity of the main component and detects impurities based on retention time. | Highly sensitive and quantitative for a wide range of compounds. | Requires reference standards for impurity identification. |
Experimental Workflow and Protocols
The following diagram illustrates the typical workflow for assessing the purity of a synthesized this compound derivative using elemental analysis.
Detailed Experimental Protocol: CHN Combustion Analysis
This protocol outlines the standard procedure for determining the carbon, hydrogen, and nitrogen content of a synthesized this compound derivative.
-
Sample Preparation:
-
Ensure the synthesized compound is thoroughly dried under high vacuum for several hours to remove any residual solvents, which can significantly affect the hydrogen and carbon percentages.
-
The sample must be homogenous. If necessary, grind the solid sample into a fine powder.
-
-
Instrumentation and Calibration:
-
Use a calibrated CHN elemental analyzer.
-
Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide).
-
-
Sample Weighing and Encapsulation:
-
Accurately weigh approximately 2-3 mg of the dried sample into a tin or silver capsule using a microbalance.
-
Seal the capsule to ensure no sample is lost and to contain it for combustion.
-
-
Combustion:
-
The encapsulated sample is introduced into a high-temperature combustion furnace (typically around 900-1000 °C).
-
In an oxygen-rich environment, the sample undergoes complete combustion, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides (which are subsequently reduced to N₂).[1][2]
-
-
Gas Separation and Detection:
-
The resulting gases are carried by a stream of helium or argon through a separation column (often a gas chromatography column).
-
The separated gases then pass through a thermal conductivity detector (TCD) or specific infrared detectors, which measure the concentration of each gas.
-
-
Data Analysis:
-
The instrument's software calculates the mass of C, H, and N in the original sample based on the detector signals.
-
These masses are then converted into percentage compositions.
-
The results are compared with the theoretical values calculated from the molecular formula of the target compound.
-
Note on Halogen and Oxygen Analysis:
-
Bromine (Br): The analysis of halogens like bromine is typically performed by methods such as ion chromatography or titration after combustion and absorption of the resulting hydrogen halides. Alternatively, it can be determined by techniques like X-ray fluorescence (XRF).
-
Oxygen (O): Oxygen is usually determined by pyrolysis in a furnace with a carbon catalyst, which converts oxygen to carbon monoxide (CO). The CO is then quantified.
Conclusion
Elemental analysis is an indispensable tool for verifying the purity and elemental composition of synthesized compounds like this compound and its derivatives. When the experimental percentages of carbon, hydrogen, nitrogen, and other elements fall within the accepted ±0.4% deviation from the theoretical values, it provides strong evidence of a pure sample. For a comprehensive characterization and to ensure the absence of isomeric or other impurities, it is best practice to combine elemental analysis with spectroscopic and chromatographic methods such as NMR, MS, and HPLC.
References
Safety Operating Guide
Proper Disposal of (5-Bromopyridin-2-yl)methanol: A Guide for Laboratory Professionals
The safe and compliant disposal of (5-Bromopyridin-2-yl)methanol is critical for ensuring laboratory safety and environmental protection. As a halogenated organic compound, it requires specific handling procedures and must be treated as hazardous waste. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to manage the disposal of this chemical responsibly.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle this compound and its waste with appropriate personal protective equipment (PPE) in a controlled environment.
-
Engineering Controls : All handling of this compound waste should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2][3] Ensure that a safety shower and eyewash station are readily accessible.[4]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE to prevent skin and eye contact.[5] This includes a fully buttoned laboratory coat, chemical-resistant gloves (such as nitrile or neoprene), and chemical splash goggles.[1][3][6] A face shield may be recommended if there is a risk of splashing.[1]
Step-by-Step Disposal Protocol
The disposal of this compound and materials contaminated with it must follow hazardous waste regulations. Do not dispose of this chemical down the drain or in regular trash.[6][7]
Step 1: Waste Segregation and Collection
-
Designate a Waste Container : Use a dedicated, chemically compatible, and clearly labeled waste container.[1] The container must have a tightly fitting cap to prevent the release of vapors.[2][8]
-
Categorize as Halogenated Waste : this compound is a brominated organic compound and must be disposed of in a container specifically designated for "Halogenated Organic Waste."[8][9][10] Keeping halogenated and non-halogenated waste streams separate is crucial for proper disposal and can reduce disposal costs.[10][11]
-
Collect All Contaminated Materials : This includes any residual this compound, solutions containing the compound, and any solid materials used for cleaning up spills (e.g., absorbent pads, contaminated gloves, or filter paper).[3][8]
Step 2: Labeling and Storage
-
Proper Labeling : Affix a "Hazardous Waste" label to the container as soon as the first waste is added.[1][10] The label must clearly identify the contents, including "this compound" and any other chemicals in the mixture, along with their approximate concentrations.[2]
-
Secure Storage : Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area designated for hazardous waste.[7][8][10]
-
Avoid Incompatibilities : Ensure the storage area is away from incompatible materials such as strong oxidizing agents, acids, bases, and certain metals like aluminum to prevent dangerous reactions.[1][8][12]
Step 3: Arranging for Disposal
-
Contact a Licensed Disposal Service : The disposal of the collected hazardous waste must be handled by an approved and licensed waste disposal company.[5] Follow your institution's specific procedures for chemical waste pickup.
-
Documentation : Maintain accurate records of the waste generated, including the chemical identity and quantity, as required by local and national regulations.
Spill Management Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills :
-
Ensure you are wearing the appropriate PPE.[3]
-
Contain the spill and prevent it from entering drains.[4]
-
Absorb the spill with an inert, non-combustible material such as sand, silica gel, or vermiculite.[7][8][12]
-
Carefully collect the absorbed material and place it into the designated "Halogenated Organic Waste" container.[1][8]
-
Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash thoroughly.[3][4]
-
-
Large Spills :
Safety and Hazard Data Summary
The following table summarizes the key hazard information for compounds structurally similar to this compound, which should be considered analogous for safety and handling purposes.
| Hazard Category | Description | Primary Reference(s) |
| Acute Toxicity (Oral) | Harmful or toxic if swallowed. | [4] |
| Skin Corrosion/Irritation | Causes skin irritation. | [4][6] |
| Eye Damage/Irritation | Causes serious eye irritation. | [4][5][6] |
| Respiratory Irritation | May cause respiratory irritation. | [4][6] |
| Personal Protective Equipment | Chemical splash goggles, lab coat, nitrile or neoprene gloves. | [1][4][6] |
| Waste Classification | Halogenated Organic Hazardous Waste. | [8][9][10][11] |
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal Workflow for this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. uwyo.edu [uwyo.edu]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. aksci.com [aksci.com]
- 8. benchchem.com [benchchem.com]
- 9. community.preproom.org [community.preproom.org]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. Making sure you're not a bot! [oc-praktikum.de]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal protective equipment for handling (5-Bromopyridin-2-yl)methanol
This document provides immediate and essential safety protocols, operational guidelines, and disposal procedures for handling (5-Bromopyridin-2-yl)methanol. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and associated risks.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a face shield meeting ANSI Z87.1 or EN 166 standards. | Protects against chemical splashes and vapors, preventing serious eye damage.[3][4] Safety glasses with side shields are a minimum requirement. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile for incidental contact; Butyl rubber or PVA for prolonged contact). | Prevents skin contact, irritation, and absorption.[5][6][7][8] Always consult the glove manufacturer's resistance chart for specific breakthrough times.[9] |
| Body Protection | A fully-buttoned laboratory coat. Closed-toe shoes. | Protects skin and personal clothing from contamination.[3][5][6][7][8] |
| Respiratory Protection | All handling of this compound must be conducted in a certified chemical fume hood. | Minimizes the inhalation of vapors, which can cause respiratory irritation.[6][7][8][10] A NIOSH/MSHA-approved respirator may be necessary for large spills or in cases of inadequate ventilation.[8] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for minimizing risks.
2.1. Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[6][7][11]
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[9]
-
Store away from sources of heat, sparks, and open flames.[6][9][11]
2.2. Handling and Experimentation
-
All handling of this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation.[6][7][8]
-
Avoid direct contact with skin, eyes, and clothing.[11][12][13]
-
Wash hands thoroughly with soap and water after handling the chemical.[11][12][13][14]
Emergency Procedures
3.1. First Aid Measures
-
If Inhaled: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][5][14]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][5][13] Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5][13]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13][15]
3.2. Spill Response A logical workflow for handling a chemical spill is outlined in the diagram below. For small spills, trained personnel with appropriate PPE may proceed with cleanup. For large spills, evacuate the area and contact emergency services.
Caption: Chemical Spill Response Workflow.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
All chemical waste and contaminated consumables (e.g., gloves, absorbent materials) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[7][9]
-
Dispose of the chemical waste through a licensed and approved hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.[7]
-
Do not allow the material to enter drains, sewers, or waterways.[11][12][13]
References
- 1. This compound | C6H6BrNO | CID 5200169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. benchchem.com [benchchem.com]
- 11. aksci.com [aksci.com]
- 12. carlroth.com [carlroth.com]
- 13. aksci.com [aksci.com]
- 14. fishersci.com [fishersci.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
